molecular formula C18H24ClN3O3 B1680276 MAT2A inhibitor 2 CAS No. 13299-99-5

MAT2A inhibitor 2

Cat. No.: B1680276
CAS No.: 13299-99-5
M. Wt: 365.9 g/mol
InChI Key: REOUTEBTFSILJY-UHFFFAOYSA-N
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Description

RUN99995 is a potent and orally active MAT2A inhibitor with potential antineoplastic activity. RUN99995 inhibits the activity of MAT2A, a metabolic enzyme responsible for the production of S-Adenosyl-L-methionine (SAM), a primary donor of methyl groups in cellular transmethylation reactions that regulate gene expression, cell growth, and differentiation. RUN99995 has CAS#13299-99-5 and Inchi key:REOUTEBTFSILJY-UHFFFAOYSA-N. According to Hodoodo Chemical Nomenclature, it is named RUN99995. Note: This product was mistakenly listed as AG-270 HCl before 7/24/2019. We apologize for any confusion.

Properties

IUPAC Name

6-(3-methoxyphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)pyridazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3.ClH/c1-14-12-17(15-4-3-5-16(13-15)23-2)19-21(18(14)22)7-6-20-8-10-24-11-9-20;/h3-5,12-13H,6-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOUTEBTFSILJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN(C1=O)CCN2CCOCC2)C3=CC(=CC=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157888
Record name 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13299-99-5
Record name 6-(3-Methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)pyridazin-3(2H)-one hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013299995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AG-270 Hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZG477HC22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Discovery and synthesis of MAT2A inhibitor 2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Synthesis of MAT2A Inhibitor AG-270

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, and proteins.[1][2][3] In the context of oncology, MAT2A has emerged as a promising therapeutic target, particularly due to a synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][4] MTAP is co-deleted with the CDKN2A tumor suppressor gene in approximately 15% of all human cancers.[1][5] This genetic alteration leads to the accumulation of 5′-methylthioadenosine (MTA), which inhibits protein arginine methyltransferase 5 (PRMT5). Consequently, these cancer cells become highly dependent on MAT2A to maintain SAM levels for survival.[1]

AG-270 (also known as S095033) is a first-in-class, oral, potent, and reversible allosteric inhibitor of MAT2A.[6][7][8] It was developed to selectively target these MTAP-deleted cancer cells.[9] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of AG-270.

Discovery and Structure

The discovery of AG-270 was a result of extensive structure-based drug design efforts. The chemical scaffold of AG-270 belongs to the pyrazolo[1,5-a]pyrimidin-7(4H)-one class.[8][10] The development process involved iterative structure-guided design to significantly improve the potency from initial fragment screening hits.[9]

The binding mode of AG-270 to MAT2A was elucidated through X-ray crystallography. The cocrystal structure of AG-270 with MAT2A in the presence of the reaction product SAM (PDB code: 7KCC) revealed that the inhibitor binds to an allosteric site at the interface of the MAT2A dimer.[8][10] This binding traps the product SAM within the active site by locking the enzyme in a closed conformation, which confirms its allosteric mechanism of action.[8] The structure also validated an intramolecular hydrogen bond in AG-270, suggesting that its bound conformation is a low-energy state.[8]

Synthesis of AG-270

The chemical synthesis of AG-270 has been described in detail. A key step in the synthesis involves the construction of the 1H-pyrazol-5-amine intermediate. This is achieved by reacting a nitrile compound with hydrazine in acetic acid, followed by the addition of cyclohexanone.[7] The overall synthesis is a multi-step process that culminates in the formation of the final AG-270 molecule.[7]

Mechanism of Action

AG-270 is an allosteric and substrate-noncompetitive inhibitor of MAT2A.[8] Unlike competitive inhibitors that bind to the enzyme's active site, AG-270 binds to a distinct allosteric pocket.[8][10] This binding event does not compete with the substrates, L-methionine or ATP. Instead, it inhibits the enzyme by preventing the release of the product, SAM.[8] This leads to a reduction in intracellular SAM levels, which in turn exacerbates the suppression of PRMT5 activity in MTAP-deleted cells, leading to selective cell death.[1] Furthermore, MAT2A inhibition by AG-270 has been shown to induce DNA damage and alter mRNA splicing of genes involved in cell cycle regulation.[4][11]

Quantitative Data

Table 1: In Vitro Potency and Cellular Activity of AG-270 and Related Compounds
CompoundMAT2A Enzymatic IC50 (nM)HCT-116 MTAP-/- Cell Proliferation IC50 (µM)Reference
AG-270 Not explicitly stated in provided textsNot explicitly stated in provided texts[8]
AGI-24512 8Not available[10]
Compound 17 150Not available[8]
AGI-25696 Not availableNot available[8][12]
PF-9366 Not availableNot available[1][12]

Note: While specific IC50 values for AG-270 were not found in the provided search results, its development as a clinical candidate implies high potency. AGI-24512 is a potent analog from the same chemical series.

Table 2: Preclinical Pharmacokinetics of AG-270
SpeciesAdministrationDose (mg/kg)Mean Half-Life (h)Reference
MouseIV1Not available[13]
PO5Not available[13]
RatIV1Not available[13]
PO5Not available[13]
DogIV1Not available[13]
PO5Not available[13]
MonkeyIV1Not available[13]
PO5Not available[13]

Note: The referenced figure S6 in the supplementary information[13] contains plasma concentration-time profiles, but specific pharmacokinetic parameters like half-life were not detailed in the abstract text.

Table 3: Phase I Clinical Trial Results for AG-270 (NCT03435250)
ParameterFindingReference
Dosing Regimen 50 mg QD up to 400 mg QD and 200 mg BID[5][14]
Maximum Tolerated Dose (MTD) 200 mg once daily (QD)[5][14]
Pharmacokinetics (PK) Plasma concentrations increased dose-proportionally up to 200 mg QD. The median half-life ranged from 16.1 to 38.4 hours.[14]
Pharmacodynamics (PD) Robust target engagement with 54% to 70% reduction in plasma SAM levels across various doses. Reduction in tumor SDMA levels in paired biopsies.[6][14][15]
Safety and Tolerability Generally well-tolerated up to 200 mg QD. Common treatment-related adverse events included reversible increases in liver function tests, thrombocytopenia, anemia, fatigue, and rash.[5][6]
Efficacy Preliminary signs of clinical activity. Two partial responses were observed. Five other patients had stable disease for ≥16 weeks.[5][6][15]

Experimental Protocols

MAT2A Enzymatic Assay: The mechanism of action was determined by running the MAT2A enzyme assay with one substrate (e.g., L-Met) held at a fixed concentration while titrating the second substrate (e.g., ATP) and the inhibitor simultaneously.[13] This allows for the determination of whether the inhibition is competitive or noncompetitive with respect to each substrate.[8]

Cellular Proliferation Assay: The anti-proliferative effects of MAT2A inhibitors were assessed in cancer cell lines, particularly those with and without MTAP deletion (e.g., HCT-116 MTAP-/-).[1][12] These assays typically involve treating cells with varying concentrations of the inhibitor for a set period and then measuring cell viability using standard methods like MTT or CellTiter-Glo.

In Vivo Xenograft Studies: The in vivo efficacy of AG-270 was evaluated in mouse xenograft models, including those derived from patient tumors (PDX models).[11] In a study with an HCT-116 MTAP-deleted xenograft model, AG-270 administered at 50 mg/kg daily resulted in a tumor growth inhibition (TGI) of 43%.[12] These studies also involved monitoring for tolerability, such as changes in body weight.[12]

Pharmacokinetic Studies: Preclinical pharmacokinetic profiles of AG-270 were determined in multiple species (mouse, rat, dog, and monkey) following both intravenous (IV) and oral (PO) administration.[13] Plasma concentrations of the drug were measured over time to calculate key PK parameters.

Phase I Clinical Trial (NCT03435250): This first-in-human trial enrolled patients with advanced solid tumors or lymphomas characterized by homozygous MTAP deletion.[6][11][15] The study followed a dose-escalation design to determine the MTD.[6][15] Secondary objectives included assessing safety, tolerability, pharmacokinetics, pharmacodynamics (by measuring plasma SAM and tumor SDMA), and preliminary efficacy.[6][15]

Visualizations

MAT2A_Pathway cluster_normal Normal Cell / MTAP-WT Cancer Cell cluster_mtap_del MTAP-Deleted Cancer Cell cluster_treatment Effect of AG-270 in MTAP-Deleted Cell Met_N Methionine MAT2A_N MAT2A Met_N->MAT2A_N ATP_N ATP ATP_N->MAT2A_N SAM_N SAM MAT2A_N->SAM_N Synthesis SAH_N SAH SAM_N->SAH_N Methylation MTA_N MTA SAM_N->MTA_N PRMT5_N PRMT5 (Active) SAM_N->PRMT5_N HCY_N Homocysteine SAH_N->HCY_N HCY_N->Met_N Remethylation MTA_N->Met_N Salvage MTAP_N MTAP MTA_N->MTAP_N SDMA_N SDMA PRMT5_N->SDMA_N Methylation Met_D Methionine MAT2A_D MAT2A (Upregulated) Met_D->MAT2A_D ATP_D ATP ATP_D->MAT2A_D SAM_D SAM MAT2A_D->SAM_D Synthesis SAH_D SAH SAM_D->SAH_D Methylation MTA_D MTA (Accumulates) SAM_D->MTA_D PRMT5_D PRMT5 (Partially Inhibited) SAM_D->PRMT5_D HCY_D Homocysteine SAH_D->HCY_D HCY_D->Met_D Remethylation MTAP_D MTAP (Deleted) MTA_D->MTAP_D MTA_D->PRMT5_D Inhibits SDMA_D SDMA (Reduced) PRMT5_D->SDMA_D Methylation AG270 AG-270 MAT2A_T MAT2A AG270->MAT2A_T Allosteric Inhibition SAM_T SAM (Depleted) MAT2A_T->SAM_T PRMT5_T PRMT5 (Strongly Inhibited) SAM_T->PRMT5_T Further Reduced Substrate Apoptosis Apoptosis PRMT5_T->Apoptosis

Caption: MAT2A pathway and the synthetic lethal effect of AG-270.

Drug_Discovery_Workflow Target Target Identification (MAT2A in MTAP-del Cancers) Screening Fragment Screening & Structure-Based Design Target->Screening LeadOpt Lead Optimization (Potency, PK/PD) Screening->LeadOpt Candidate AG-270 (Clinical Candidate) LeadOpt->Candidate Preclinical Preclinical Studies (In Vitro & In Vivo Models) Clinical Phase I Clinical Trial (NCT03435250) Preclinical->Clinical Candidate->Preclinical

Caption: AG-270 drug discovery and development workflow.

Synthetic_Lethality cluster_0 cluster_1 cluster_2 cluster_3 MAT2A\nFunctional MAT2A Functional Cell Viable 1 Cell Viable Cell Viable 3 Cell Viable (Vulnerable) MTAP\nFunctional MTAP Functional Cell Viable 2 Cell Viable MAT2A\nInhibited (AG-270) MAT2A Inhibited (AG-270) Cell Death Cell Death (Synthetic Lethality) MTAP\nDeleted MTAP Deleted

Caption: Logical relationship of synthetic lethality with MAT2A and MTAP.

References

An In-depth Technical Guide to the Role of MAT2A Inhibitors in MTAP-Deleted Cancers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event occurring in approximately 15% of all human cancers, creates a specific metabolic vulnerability that can be therapeutically exploited.[1][2][3] This deletion, often co-occurring with the tumor suppressor CDKN2A, leads to the accumulation of the metabolite 5'-methylthioadenosine (MTA).[4][5] MTA is a natural inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme crucial for various cellular processes, including mRNA splicing.[6][7] The partial inhibition of PRMT5 by MTA renders cancer cells exquisitely dependent on the enzyme methionine adenosyltransferase 2A (MAT2A) for the production of S-adenosylmethionine (SAM), the universal methyl donor and a necessary co-substrate for PRMT5.[4][8][9] This creates a synthetic lethal relationship: while the loss of MTAP or the inhibition of MAT2A alone is tolerated, their combination is lethal to cancer cells. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical evidence, and key experimental protocols related to the use of MAT2A inhibitors as a targeted therapy for MTAP-deleted cancers.

The Core Mechanism: Synthetic Lethality Between MAT2A and MTAP

The therapeutic strategy underpinning the use of MAT2A inhibitors in MTAP-deleted cancers is a classic example of synthetic lethality. This occurs when a combination of two genetic or chemical perturbations leads to cell death, whereas each perturbation alone does not.

In a healthy cell with functional MTAP, MTA is salvaged back into the methionine cycle. However, in cancer cells with MTAP deletion, MTA accumulates to high levels.[10] This accumulation of MTA acts as a competitive inhibitor of SAM at the active site of PRMT5, thereby partially reducing its methyltransferase activity.[5][7] This partial inhibition makes the cell highly reliant on a steady supply of SAM, produced by MAT2A, to maintain the residual PRMT5 activity necessary for survival.[9][11]

Inhibiting MAT2A in this context drastically reduces the intracellular concentration of SAM.[2][3] The combination of high MTA levels and low SAM levels leads to a profound suppression of PRMT5 activity, triggering a cascade of events including aberrant mRNA splicing, DNA damage, cell cycle arrest, and ultimately, apoptosis.[2][8][12]

G cluster_0 Normal Cell (MTAP+/+) cluster_1 MTAP-Deleted Cancer Cell cluster_2 MTAP-Deleted Cancer Cell + MAT2A Inhibitor Methionine Methionine MAT2A MAT2A Methionine->MAT2A SAM SAM MAT2A->SAM ATP PRMT5 PRMT5 SAM->PRMT5 MTA MTA SAM->MTA Methylated_Proteins Methylated Proteins PRMT5->Methylated_Proteins MTAP MTAP MTA->MTAP MTAP->Methionine Salvage Pathway Splicing Normal Splicing & Cell Survival Methylated_Proteins->Splicing Methionine_del Methionine MAT2A_del MAT2A Methionine_del->MAT2A_del SAM_del SAM MAT2A_del->SAM_del ATP PRMT5_del PRMT5 SAM_del->PRMT5_del MTA_del MTA (Accumulates) SAM_del->MTA_del Methylated_Proteins_del Reduced Methylation PRMT5_del->Methylated_Proteins_del MTA_del->PRMT5_del Partial Inhibition MTAP_del MTAP (Deleted) Splicing_del Partial Splicing Defects Methylated_Prote_ins_del Methylated_Prote_ins_del Methylated_Prote_ins_del->Splicing_del MAT2A_inhib MAT2A SAM_inhib SAM (Depleted) MAT2A_inhib->SAM_inhib Blocked MAT2A_Inhibitor MAT2A Inhibitor MAT2A_Inhibitor->MAT2A_inhib PRMT5_inhib PRMT5 SAM_inhib->PRMT5_inhib Methylation_inhib Profoundly Inhibited Methylation PRMT5_inhib->Methylation_inhib MTA_inhib MTA (Accumulates) MTA_inhib->PRMT5_inhib Inhibition Apoptosis Splicing Defects, DNA Damage, Apoptosis Methylation_inhib->Apoptosis

Caption: Signaling pathway of MAT2A/MTAP synthetic lethality.

Preclinical Data

Extensive preclinical studies have validated the synthetic lethal interaction between MAT2A and MTAP. MAT2A inhibitors, such as AG-270 and IDE397, have demonstrated potent and selective anti-proliferative activity in MTAP-deleted cancer cell lines and tumor models.[2][12]

In Vitro Activity

MAT2A inhibitors show a significant difference in potency between MTAP-deleted and MTAP-wildtype cancer cell lines.

Cell Line Cancer Type MTAP Status MAT2A Inhibitor IC50 (nM) Reference
HCT116 MTAP-/-ColorectalDeletedAG-27025[2]
HCT116 MTAP+/+ColorectalWildtypeAG-270>10,000[2]
NCI-H838LungDeletedIDE3975[13]
A549LungWildtypeIDE397>1,000[13]
KP4PancreaticDeletedUnspecifiedSensitive[8]
BxPC3PancreaticDeletedUnspecifiedSensitive[8]
RT112/84BladderDeletedUnspecifiedSensitive[8]
NCI-H460LungWildtypeUnspecifiedResistant[8]
In Vivo Efficacy

In mouse xenograft models, MAT2A inhibitors have demonstrated significant tumor growth inhibition and even regression in MTAP-deleted tumors.

Model Cancer Type MAT2A Inhibitor Dosing Outcome Reference
HCT116 MTAP-/- XenograftColorectalAG-270Not SpecifiedReduced tumor burden[9]
LXFA 737 PDXNSCLCIDE397 (10 mg/kg QD)Combination w/ PemetrexedTumor Regressions[13]
NCI-H838 CDXNSCLCIDE397 (30 mg/kg QD)Combination w/ DocetaxelEnhanced Efficacy[13]
MTAPdel XenograftPancreas/LungIDE397Combination w/ PRMT5iComplete Responses[5]
Pharmacodynamic Biomarkers

Treatment with MAT2A inhibitors leads to measurable changes in key biomarkers, confirming target engagement and mechanism of action. A selective reduction of Symmetric Dimethyl Arginine (SDMA), a product of PRMT5 activity, is observed in MTAP-null models.[8][14]

Biomarker Effect of MAT2A Inhibition Significance Reference
S-adenosylmethionine (SAM)Decreased in plasma and tumorConfirms MAT2A target engagement[8][14]
Symmetric Dimethyl Arginine (SDMA)Decreased in tumor tissueConfirms PRMT5 pathway inhibition[8][14]
p53Increased stabilityDownstream effect of PRMT5 inhibition (via MDM4 splicing)[1][8]
p21Increased expressionDownstream effect of p53 activation[8]

Clinical Development

The promising preclinical data has led to the clinical investigation of several MAT2A inhibitors. AG-270 (NCT03435250) and IDE397 (NCT04794699) are two prominent examples that have entered Phase I clinical trials for patients with MTAP-deleted solid tumors.[15][16]

Initial results from the first-in-human trial of AG-270 demonstrated a manageable safety profile and provided proof-of-mechanism.[14] The study showed maximal reductions in plasma SAM concentrations ranging from 54% to 70% and decreases in tumor SDMA levels.[14][17] While monotherapy showed modest anti-tumor activity, durable responses and disease stabilization were observed in some patients.[17] These findings support the ongoing development of MAT2A inhibitors, both as single agents and in combination therapies.[18]

Key Experimental Protocols

Reproducible and robust experimental design is critical for evaluating MAT2A inhibitors. Below are detailed methodologies for core assays.

Cell Viability and Proliferation Assay (WST-1 Method)

This colorimetric assay measures the metabolic activity of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the MAT2A inhibitor. Add the compounds to the respective wells and incubate for the desired treatment period (e.g., 72-120 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Western Blotting for SDMA Analysis

This technique is used to detect changes in protein methylation as a pharmacodynamic marker of PRMT5 inhibition.[19]

  • Protein Extraction: Lyse treated cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for Symmetric Dimethyl Arginine (SDMA) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize the SDMA signal to the loading control.

Mouse Xenograft Tumor Model

In vivo models are essential for evaluating the anti-tumor efficacy of MAT2A inhibitors.[22]

  • Cell Preparation: Harvest cancer cells (e.g., 5 x 10^6 HCT116 MTAP-/- cells) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.[23]

  • Implantation: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of immunocompromised mice (e.g., BALB/c nude or NSG mice).[23][24]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: V = (Length × Width^2) / 2.[23]

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the MAT2A inhibitor (e.g., via oral gavage) and vehicle control according to the planned schedule and dose.

  • Efficacy Evaluation: Continue to monitor tumor volume, body weight, and the overall health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for SDMA or LC-MS for SAM levels).

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow cluster_pd PD Biomarker Workflow A Seed MTAPdel/- & MTAPwt/+ Cells (96-well plate) B Treat with MAT2A Inhibitor (Dose Response) A->B C Incubate for 72-120h B->C D Perform Cell Viability Assay (e.g., WST-1) C->D E Calculate IC50 Values D->E F Implant MTAPdel/- Tumor Cells in Mice G Monitor Tumor Growth F->G H Randomize Mice into Treatment Groups G->H I Administer MAT2A Inhibitor or Vehicle H->I J Measure Tumor Volume & Body Weight I->J K Collect Tumors for PD Analysis J->K L Harvest Cells/Tumors M Extract Protein L->M O Extract Metabolites L->O N Western Blot for SDMA, p53, etc. M->N P LC-MS for SAM & MTA Levels O->P

Caption: General experimental workflow for MAT2A inhibitor evaluation.

Conclusion and Future Directions

The synthetic lethal relationship between MAT2A and MTAP provides a compelling rationale for the development of MAT2A inhibitors as a targeted therapy for the significant population of patients with MTAP-deleted cancers. Preclinical data strongly supports this approach, demonstrating potent and selective activity. Early clinical data has confirmed the mechanism of action in humans and shown preliminary signs of efficacy.

Future research will likely focus on several key areas:

  • Combination Strategies: Identifying synergistic combinations to enhance efficacy and overcome potential resistance mechanisms is a high priority. Combinations with taxanes, pemetrexed, and PRMT5 inhibitors have already shown promise in preclinical models.[5][13]

  • Biomarker Development: Refining predictive biomarkers beyond MTAP status could help identify patient populations most likely to respond.

  • Resistance Mechanisms: Understanding the mechanisms by which tumors may develop resistance to MAT2A inhibition is crucial for developing next-generation therapies and rational combination strategies.

References

The Allosteric Modulation of MAT2A: A Deep Dive into the Structure-Activity Relationship of Inhibitor 2 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This synthetic lethal relationship has spurred the development of potent and selective MAT2A inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a key pyrazolo[1,5-a]pyrimidin-7(4H)-one series, exemplified by inhibitor 2, which ultimately led to the discovery of the clinical candidate AG-270.[1] We will explore the nuanced interplay between chemical structure and biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction to MAT2A and its Inhibition

MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor crucial for numerous cellular processes, including DNA, RNA, and protein methylation.[2] In MTAP-deleted cancers, the accumulation of the metabolite methylthioadenosine (MTA) partially inhibits another enzyme, PRMT5. This makes these cancer cells uniquely dependent on MAT2A for the production of SAM to maintain PRMT5 activity.[3] Inhibition of MAT2A in this context leads to a significant reduction in SAM levels, further suppressing PRMT5 and inducing selective cancer cell death.[3][4]

The inhibitors discussed herein are allosteric, binding to a site distinct from the active site where ATP and L-methionine bind.[1][5] This allosteric modulation does not compete with the natural substrates but rather inhibits the release of the product, SAM, from the enzyme's active site.[1]

Structure-Activity Relationship (SAR) of the Pyrazolo[1,5-a]pyrimidin-7(4H)-one Series

The journey to potent MAT2A inhibitors began with fragment screening, which identified initial weak hits.[1] Structure-guided design and iterative chemical modifications of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold led to significant improvements in potency. The core structure and key points of modification (R1 and R2) are highlighted below.

Initial SAR at R1 and R2 Positions

Early exploration focused on the R1 and R2 substituents of the lead compound 2 . The co-crystal structure of compound 2 with MAT2A revealed that these substituents occupy a largely hydrophobic region of the allosteric binding site.[1]

CompoundR1R2MAT2A Enzymatic IC50 (nM)HCT116 MTAP-null Cell Proliferation IC50 (µM)
2 PhenylH120>50
3 2-PyridylH230ND
4 2-FurylH340ND
5 CyclohexylH301.8
6 CyclopentylH404.3
7 tert-ButylH200.9
8 IsopropylH8011
14 PhenylEthyl100.3

ND: Not Determined

Key Insights from Table 1:

  • Hydrophobicity is Key: Replacing the R1 phenyl group of compound 2 with more polar heterocycles like 2-pyridyl (3 ) or 2-furyl (4 ) resulted in a modest decrease in potency.[1]

  • Aliphatic Groups Enhance Potency: Introducing aliphatic groups with sp3 character at the R1 position, such as cyclohexyl (5 ), cyclopentyl (6 ), and tert-butyl (7 ), led to a significant improvement in enzymatic inhibition.[1]

  • R2 Substitution is Favorable: The introduction of an ethyl group at the R2 position in compound 14 dramatically increased both enzymatic and cellular potency compared to its unsubstituted counterpart, compound 2 .[1]

Advanced SAR Leading to AG-270

Further optimization focused on a related pyrazolo[1,5-a]pyrimidin-7(4H)-one core, exploring modifications at R1, R3, and R4. This effort led to the identification of AG-270.[1]

CompoundR1R3R4MAT2A Enzymatic IC50 (nM)HCT116 MTAP-null Cell Proliferation IC50 (µM)Human Microsomal Stability (% remaining at 60 min)
35 PhenylHAmino pyrazole14>1095
36 CyclohexylHAmino pyrazole10>1098
37 PhenylMethylAmino pyrazole40.845
38 CyclohexylMethylAmino pyrazole50.555
AG-270 tert-ButylMethylAmino pyrazole60.01992

Key Insights from Table 2:

  • Amino Pyrazole at R4: The introduction of an amino pyrazole substituent at the R4 position was a critical modification that maintained excellent enzymatic potency.[1]

  • Impact of R3 Methylation: While methylation at R3 (compounds 37 and 38 ) improved cellular activity, it came at the cost of reduced microsomal stability.[1]

  • Synergy of Modifications in AG-270: The combination of a tert-butyl group at R1, a methyl group at R3, and the amino pyrazole at R4 in AG-270 resulted in a highly potent inhibitor with excellent cellular activity and good microsomal stability.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols employed in the evaluation of this inhibitor series.

MAT2A Biochemical Assay

This assay quantifies the enzymatic activity of MAT2A by measuring the amount of inorganic phosphate released during the conversion of ATP and L-methionine to SAM.[6]

  • Protein Expression and Purification: Recombinant MAT2A is expressed in Sf9 insect cells using a baculovirus system and purified via Ni-Sepharose column chromatography.[1]

  • Assay Reaction: The assay is typically performed in a 384-well plate. The reaction mixture contains purified MAT2A enzyme, L-methionine, and ATP in an assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM DTT).[6]

  • Inhibitor Addition: Test compounds are added to the reaction mixture at varying concentrations.

  • Detection: After incubation, the reaction is stopped, and a colorimetric reagent (e.g., BIOMOL GREEN) is added to detect the free phosphate produced.[6][7]

  • Data Analysis: The absorbance is measured, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assays

1. SAM Reduction Assay: This assay measures the direct downstream effect of MAT2A inhibition in a cellular context.

  • Cell Culture: HCT116 MTAP-null cells are seeded in multi-well plates and allowed to adhere.[1]

  • Compound Treatment: Cells are treated with various concentrations of the MAT2A inhibitor for a specified period (e.g., 72 hours).[1]

  • SAM Extraction and Quantification: Intracellular SAM levels are extracted from the cells and quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The reduction in SAM levels relative to a vehicle-treated control is used to determine the cellular potency of the inhibitor.

2. Cell Proliferation Assay: This assay assesses the functional consequence of MAT2A inhibition on the growth of cancer cells.

  • Cell Seeding: HCT116 MTAP-null cells are plated in 96-well plates.[6]

  • Compound Incubation: Cells are incubated with a range of inhibitor concentrations for an extended period (e.g., 6-10 days) to allow for effects on proliferation to become apparent.

  • Viability Measurement: Cell viability is measured using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • IC50 Determination: The data is normalized to controls, and IC50 values representing the concentration required to inhibit cell growth by 50% are calculated.

Visualizing the Science

Diagrams are essential for conceptualizing complex biological and experimental processes.

MAT2A_Inhibition_Pathway cluster_Metabolism Methionine Cycle cluster_Inhibition Allosteric Inhibition cluster_Outcome Cellular Effect in MTAP-null Cancer Methionine L-Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) MAT2A->SAM ReducedSAM Reduced SAM Levels MAT2A->ReducedSAM Inhibition of SAM release Methylation Methylation Reactions SAM->Methylation SAH S-Adenosyl- homocysteine (SAH) Methylation->SAH Inhibitor Inhibitor 2 (Allosteric) Inhibitor->MAT2A Binds to allosteric site PRMT5_Inhibition PRMT5 Inhibition ReducedSAM->PRMT5_Inhibition CellDeath Selective Cell Death PRMT5_Inhibition->CellDeath

Caption: Mechanism of allosteric MAT2A inhibition in MTAP-deleted cancer.

Experimental_Workflow cluster_Biochemical Biochemical Evaluation cluster_Cellular Cellular Evaluation cluster_ADME ADME & PK Biochem_Assay MAT2A Enzymatic Assay Biochem_Result Enzymatic IC50 Biochem_Assay->Biochem_Result SAM_Assay Cellular SAM Assay Biochem_Result->SAM_Assay Guide Cellular Assays Cell_Result1 Cellular Potency SAM_Assay->Cell_Result1 Prolif_Assay Cell Proliferation Assay Cell_Result2 Antiproliferative IC50 Prolif_Assay->Cell_Result2 Micro_Stab Microsomal Stability Cell_Result2->Micro_Stab Prioritize for PK ADME_Result Pharmacokinetic Profile Micro_Stab->ADME_Result PK_Study In Vivo PK Studies PK_Study->ADME_Result

Caption: Workflow for the evaluation of novel MAT2A inhibitors.

Conclusion

The development of potent and selective MAT2A inhibitors, such as those from the pyrazolo[1,5-a]pyrimidin-7(4H)-one series, represents a significant advancement in precision oncology. The systematic exploration of the structure-activity relationship, guided by structural biology and a suite of robust biochemical and cellular assays, was paramount to this success. The transition from a weakly active fragment to a clinical candidate underscores the power of iterative, data-driven drug design. The principles and methodologies outlined in this guide provide a framework for the continued discovery and optimization of novel therapeutics targeting the MAT2A-MTAP synthetic lethal axis.

References

The Biological Function of MAT2A in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological reactions. This central role places MAT2A at the nexus of numerous cellular processes, including epigenetic regulation, signal transduction, and protein synthesis. Dysregulation of MAT2A expression and activity is increasingly implicated in various pathologies, most notably in cancer, making it a compelling target for therapeutic intervention. This guide provides an in-depth overview of the biological functions of MAT2A in cellular metabolism, with a focus on quantitative data, detailed experimental methodologies, and the key signaling pathways in which it participates.

Core Function: The Engine of Cellular Methylation

MAT2A is the catalytic subunit of the MATII isoenzyme, which is ubiquitously expressed in most tissues.[1] Its primary and rate-limiting function is the conversion of L-methionine and adenosine triphosphate (ATP) into SAM.[2] SAM, in turn, is the sole methyl donor for the methylation of DNA, RNA, proteins (including histones), and other small molecules, thereby influencing gene expression, protein function, and overall cellular homeostasis.[3] The reaction also produces S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine, completing the methionine cycle.[3]

Quantitative Insights into MAT2A Function

Understanding the enzymatic activity and cellular context of MAT2A requires quantitative data. The following tables summarize key parameters related to MAT2A kinetics, inhibitor potency, protein expression, and metabolite concentrations.

Table 1: Kinetic Parameters of Human MAT2A

ParameterValueReference
Km for ATP50 ± 10 µM[4][5]
Km for L-Methionine5 ± 2 µM[5]
Kd for ATP80 ± 30 µM[4][5]
kcatNot explicitly stated
Triphosphate hydrolysis rate (no AdoMet)0.020 ± 0.003 s⁻¹[6]
Triphosphate hydrolysis rate (150 µM AdoMet)0.07 ± 0.01 s⁻¹[6]

Table 2: IC50 Values of Selected MAT2A Inhibitors

InhibitorIC50 (Enzymatic Assay)IC50 (Cellular SAM Synthesis)Cell LineReference
PF-9366420 nM1.2 µMH520[7]
AG-27068.3 nMNot explicitly stated[8]
SCR-795218.7 nMNot explicitly stated[8]
Compound 21.5 µMNot explicitly stated[9]
Compound 2825 nM (cellular proliferation)25 nM (symmetric arginine methylation)HCT116 MTAP knockout[10]
FIDAS-5Not explicitly statedNot explicitly statedNot explicitly stated[11]

Table 3: MAT2A Protein Expression in Selected Cancer Cell Lines (from CCLE Quantitative Proteomics)

Cell LineCancer TypeMAT2A Protein Expression (Relative Abundance)Reference
HCT116Colorectal CarcinomaHigh[2][3][4][12][13]
A549Lung CarcinomaModerate[2][3][4][12][13]
MCF7Breast AdenocarcinomaModerate[2][3][4][12][13]
PC-3Prostate AdenocarcinomaHigh[2][3][4][12][13]
U-87 MGGlioblastomaHigh[2][3][4][12][13]

Note: Relative abundance is a qualitative interpretation of the quantitative proteomics data from the Cancer Cell Line Encyclopedia.

Table 4: Intracellular S-Adenosylmethionine (SAM) Concentrations

Cell Type/TissueConditionSAM ConcentrationReference
HEK293T cellsBaselineWide range, median ~60 µM[12]
HCT116 cellsBaselineWide range, median ~40 µM[12]
Mouse Embryos (E9.5-E10.5)Neurulation stage0.02 - 25.0 µM[14]
Pichia pastoris (GS115/DS56)Fed-batch cultivation~1.5 g/L[15]
Human PlasmaHealthy Adults50 - 150 nmol/L[16]

Key Signaling Pathways Involving MAT2A

MAT2A's role extends beyond a simple metabolic enzyme; it is intricately involved in several signaling pathways that are crucial for cell growth, survival, and differentiation.

The MAT2A-PRMT5 Axis in MTAP-Deleted Cancers

A significant breakthrough in cancer therapeutics is the discovery of the synthetic lethal relationship between MAT2A inhibition and the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][17][18][19] MTAP is an enzyme in the methionine salvage pathway.[19] In MTAP-deleted cancers (approximately 15% of all cancers), the MTAP substrate methylthioadenosine (MTA) accumulates.[18] MTA is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5).[2][18] This partial inhibition of PRMT5 makes these cancer cells highly dependent on a steady supply of SAM, the substrate for PRMT5, for their survival. Inhibition of MAT2A depletes the cellular SAM pool, leading to a further reduction in PRMT5 activity and ultimately, selective cancer cell death.[3][18]

MAT2A_PRMT5_pathway cluster_normal MTAP-proficient Cell cluster_deleted MTAP-deleted Cancer Cell Met Methionine MAT2A_N MAT2A Met->MAT2A_N ATP_N ATP ATP_N->MAT2A_N SAM_N SAM MAT2A_N->SAM_N PRMT5_N PRMT5 SAM_N->PRMT5_N MTA_N MTA SAM_N->MTA_N Other Methyltransferases Methylated_Substrate_N Methylated Substrate PRMT5_N->Methylated_Substrate_N Substrate_N Substrate Substrate_N->PRMT5_N MTAP_N MTAP MTA_N->MTAP_N Salvage_N Methionine Salvage MTAP_N->Salvage_N Met_D Methionine MAT2A_D MAT2A Met_D->MAT2A_D ATP_D ATP ATP_D->MAT2A_D SAM_D SAM MAT2A_D->SAM_D MAT2A_D->SAM_D PRMT5_D PRMT5 SAM_D->PRMT5_D SAM_D->PRMT5_D MTA_D MTA (accumulates) SAM_D->MTA_D Other Methyltransferases Methylated_Substrate_D Methylated Substrate PRMT5_D->Methylated_Substrate_D Apoptosis Apoptosis PRMT5_D->Apoptosis reduced activity leads to Substrate_D Substrate Substrate_D->PRMT5_D MTA_D->PRMT5_D inhibits MTAP_D MTAP (deleted) MAT2A_Inhibitor MAT2A Inhibitor MAT2A_Inhibitor->MAT2A_D inhibits

Figure 1: The MAT2A-PRMT5 synthetic lethal interaction in MTAP-deleted cancers.
MAT2A and mTORC1 Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Some studies suggest a link between MAT2A and mTORC1 signaling, where mTORC1 activity may be dependent on cellular SAM concentrations.[20] Low SAM levels could lead to the activation of SAMTOR, which in turn inhibits mTORC1. However, other evidence indicates that MAT2A can regulate protein synthesis independently of the mTORC1 pathway, suggesting a more complex interplay.[20] MAT2A and SAM are essential for maintaining active protein translation, and MAT2A interacts with proteins involved in ribosome biogenesis.[20]

MAT2A_mTORC1_pathway Met Methionine MAT2A MAT2A Met->MAT2A ATP ATP ATP->MAT2A SAM SAM MAT2A->SAM Ribosome Ribosome Biogenesis MAT2A->Ribosome interacts with factors SAMTOR SAMTOR SAM->SAMTOR high SAM inhibits interaction GATOR1 GATOR1 SAMTOR->GATOR1 interacts with mTORC1 mTORC1 GATOR1->mTORC1 inhibits S6K S6K mTORC1->S6K phosphorylates eIF4E eIF4E-BP1 mTORC1->eIF4E phosphorylates Translation Protein Translation S6K->Translation eIF4E->Translation inhibition released Ribosome->Translation

Figure 2: Interplay between MAT2A, SAM, and the mTORC1 signaling pathway.
MAT2A-RIP1 Signaling in Monocyte Reprogramming

In the tumor microenvironment, MAT2A plays a role in reprogramming monocytes into tumor-associated macrophages (TAMs) with anti-inflammatory functions. Increased MAT2A activity in monocytes leads to elevated SAM levels, which in turn increases the histone H3 lysine 4 trimethylation (H3K4me3) at the promoter region of the receptor-interacting protein 1 (RIP1) gene. This epigenetic modification upregulates RIP1 expression, promoting a protumor phenotype in macrophages.

MAT2A_RIP1_pathway TME Tumor Microenvironment (e.g., Gastric Cancer) Monocyte Monocyte TME->Monocyte influences MAT2A MAT2A Monocyte->MAT2A upregulates SAM SAM MAT2A->SAM produces Histone_MT Histone Methyltransferase SAM->Histone_MT donates methyl group via H3K4me3 H3K4me3 at RIP1 promoter Histone_MT->H3K4me3 RIP1_Gene RIP1 Gene H3K4me3->RIP1_Gene activates transcription of RIP1_Protein RIP1 Protein RIP1_Gene->RIP1_Protein expresses TAM Tumor-Associated Macrophage (Anti-inflammatory phenotype) RIP1_Protein->TAM promotes differentiation to

Figure 3: The MAT2A-RIP1 signaling axis in the reprogramming of monocytes.

Experimental Protocols for Studying MAT2A

This section provides detailed methodologies for key experiments used to investigate the function of MAT2A.

MAT2A Enzyme Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures the production of phosphate, a byproduct of the MAT2A reaction.

Materials:

  • Purified recombinant MAT2A enzyme

  • MAT2A Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)

  • ATP solution (e.g., 750 µM)

  • L-Methionine solution (e.g., 750 µM)

  • Colorimetric Detection Reagent (e.g., Malachite Green-based)

  • 96-well or 384-well microplate

  • Microplate reader capable of measuring absorbance at ~630 nm

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare 1x MAT2A Assay Buffer by diluting a 5x stock.

  • Prepare Master Mixture: For each reaction, prepare a master mix containing MAT2A Assay Buffer, ATP, and L-Methionine.

  • Inhibitor Preparation (if applicable): Prepare serial dilutions of the test inhibitor in 1x MAT2A Assay Buffer. Include a vehicle control (e.g., DMSO).

  • Assay Plate Setup:

    • Blank wells: Add 1x MAT2A Assay Buffer.

    • Positive Control wells: Add diluted MAT2A enzyme.

    • Test Inhibitor wells: Add diluted MAT2A enzyme and the test inhibitor.

  • Initiate Reaction: Add the Master Mixture to all wells except the "Blank" wells.

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 60 minutes).

  • Detection: Add the Colorimetric Detection Reagent to all wells.

  • Incubation: Incubate at room temperature for 15-30 minutes to allow color development.

  • Measurement: Read the absorbance at 630 nm using a microplate reader.

  • Data Analysis: Subtract the "Blank" absorbance from all other readings. For inhibitor studies, calculate the percent inhibition relative to the positive control.

Quantification of SAM and SAH by HPLC/LC-MS/MS

This method allows for the precise measurement of intracellular SAM and S-adenosylhomocysteine (SAH) levels.[13][14]

Materials:

  • Cell or tissue samples

  • Extraction solution (e.g., perchloric acid or methanol:water)

  • Internal standards (e.g., deuterated SAM and ¹³C-labeled SAH)

  • HPLC or UPLC system coupled with a UV or mass spectrometry (MS/MS) detector

  • Appropriate HPLC column (e.g., C18 or HILIC)

  • Mobile phases (e.g., ammonium acetate, formic acid, acetonitrile)

Procedure:

  • Sample Preparation:

    • Harvest cells or homogenize tissues on ice.

    • Add ice-cold extraction solution and internal standards.

    • Vortex and incubate on ice.

    • Centrifuge to pellet proteins and debris.

    • Collect the supernatant.

  • Chromatographic Separation:

    • Inject the supernatant onto the HPLC/UPLC system.

    • Separate SAM and SAH using a suitable gradient of mobile phases.

  • Detection:

    • HPLC-UV: Detect SAM and SAH by their absorbance at ~258 nm.

    • LC-MS/MS: Use electrospray ionization (ESI) in positive mode and monitor specific precursor-to-product ion transitions for SAM, SAH, and their internal standards.

  • Quantification:

    • Generate standard curves using known concentrations of SAM and SAH.

    • Calculate the concentrations of SAM and SAH in the samples by comparing their peak areas (or area ratios to internal standards) to the standard curves.

Western Blotting for MAT2A Expression

This protocol outlines the detection of MAT2A protein levels in cell or tissue lysates.[1]

Materials:

  • Cell or tissue lysates

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-MAT2A (e.g., Cell Signaling Technology #84478)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells or tissues and determine the protein concentration.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-MAT2A primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

siRNA-Mediated Knockdown of MAT2A

This protocol describes the transient silencing of MAT2A expression in cultured cells.[20]

Materials:

  • Cultured cells

  • MAT2A-specific siRNA duplexes and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete growth medium

Procedure:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they will be 60-80% confluent at the time of transfection.

  • Prepare siRNA-Lipid Complexes:

    • In separate tubes, dilute the siRNA and the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.

  • Transfection:

    • Aspirate the medium from the cells and wash with serum-free medium.

    • Add the siRNA-lipid complexes to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

  • Post-Transfection:

    • Add complete growth medium (with or without removing the transfection mix, depending on the reagent and cell type).

    • Incubate the cells for 24-72 hours.

  • Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by measuring MAT2A mRNA levels (qRT-PCR) or protein levels (Western blotting).

Chromatin Immunoprecipitation (ChIP) for H3K4me3 at the RIP1 Promoter

This protocol is designed to investigate the enrichment of the H3K4me3 histone mark at the promoter of the RIP1 gene, which is influenced by MAT2A activity.[17][18][19]

Materials:

  • Cultured cells (e.g., monocytes)

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis and sonication buffers

  • Sonicator

  • Anti-H3K4me3 antibody and control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • Primers for the RIP1 promoter and a negative control region

  • qPCR master mix and instrument

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with magnetic beads.

    • Incubate the chromatin overnight at 4°C with the anti-H3K4me3 antibody or control IgG.

    • Add magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the RIP1 promoter and a negative control region.

  • Data Analysis: Calculate the enrichment of H3K4me3 at the RIP1 promoter relative to the input DNA and the IgG control.

Conclusion and Future Directions

MAT2A is a central player in cellular metabolism with profound implications for cell fate and function. Its role as the primary producer of SAM positions it as a critical regulator of methylation-dependent processes, including epigenetics and signal transduction. The strong link between MAT2A and cancer, particularly in the context of MTAP-deleted tumors, has established it as a high-value therapeutic target. The development of potent and specific MAT2A inhibitors is a promising avenue for precision oncology.

Future research should focus on further elucidating the complex regulatory networks that govern MAT2A expression and activity. A deeper understanding of the downstream consequences of MAT2A inhibition in different cellular contexts will be crucial for identifying biomarkers of response and potential resistance mechanisms. Moreover, exploring the role of MAT2A in other diseases characterized by metabolic and epigenetic dysregulation may open up new therapeutic opportunities. The continued development of sophisticated analytical techniques will be essential for a more comprehensive and quantitative understanding of the dynamic interplay between MAT2A, SAM metabolism, and cellular physiology in both health and disease.

References

Allosteric inhibition of MAT2A by small molecules

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the allosteric inhibition of Methionine Adenosyltransferase 2A (MAT2A) by small molecules.

Introduction: MAT2A as a Therapeutic Target

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for catalyzing the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2][3] SAM is the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids, which are essential for maintaining cellular homeostasis, regulating gene expression, and controlling cell cycle progression.[2]

In many types of cancer, the expression and activity of MAT2A are deregulated.[4][5] A significant breakthrough in targeting MAT2A came with the discovery of its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][6] The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[1][7][8] This genetic vulnerability has made MAT2A a highly attractive target for the development of precision cancer therapies. Allosteric inhibitors, which bind to a site distinct from the enzyme's active site, offer a promising therapeutic strategy to modulate MAT2A activity.[4][8][9]

The Mechanism of Allosteric MAT2A Inhibition

Allosteric inhibitors of MAT2A do not compete with the binding of its substrates, methionine or ATP.[4] Instead, they bind to a pocket at the interface of two MAT2A subunits.[10] This binding site overlaps with the binding site for the endogenous regulatory protein, MAT2B.[4][9]

The binding of an allosteric inhibitor induces a conformational change in the MAT2A enzyme, which leads to several key effects:

  • Decreased Enzyme Turnover: The catalytic rate (Vmax) of the enzyme is reduced.[4][5][9]

  • Altered Substrate Affinity: The affinity for the substrate methionine (Km) is often increased.[4][5][9]

  • Inhibition of Product Release: The release of the product, SAM, from the active site is hindered.[7][8][11]

  • Increased Sensitivity to Product Inhibition: The enzyme becomes more sensitive to inhibition by its own product, SAM.[4]

A challenge in the development of early MAT2A inhibitors was the observation that their activity could be blunted by a cellular feedback mechanism that upregulates MAT2A gene expression.[1][5] However, more potent second-generation inhibitors have been developed that can overcome this challenge.[1][7]

Key Allosteric Inhibitors of MAT2A

Several small-molecule allosteric inhibitors of MAT2A have been developed. The table below summarizes the quantitative data for some of the most significant compounds.

Compound NameBiochemical IC50Cellular IC50 (MTAP-/- cells)Binding Affinity (Kd)Key CharacteristicsReference(s)
PF-9366 420 nM1.2 µM (SAM synthesis inhibition)170 nMFirst-in-class allosteric inhibitor. Cellular potency blunted by MAT2A upregulation.[1][4][5][9][10][12][13]
AG-270 Potent (specific value not always stated)Sub-micromolarNot specifiedOrally bioavailable, potent inhibitor that overcomes the feedback loop. Advanced to clinical trials.[1][7][14]
Compound 30 (3H-pyrido[1,2-c]pyrimidin-3-one series) High potencyPotentNot specifiedFavorable pharmacokinetic profile, demonstrated in vivo potency in a xenograft model.[1]
Compound 28 (Arylquinazolinone series) Not specified250 nMNot specifiedOrally bioavailable, showed anti-tumor response in an in vivo xenograft model.[10]
SCR-7952 Potent34.4 nM (HCT116 MTAP-/-)High affinityPotent and selective, demonstrates synergistic effects with PRMT5 inhibitors.[13]

Signaling Pathways and Cellular Consequences

The inhibition of MAT2A has profound effects on cellular signaling, particularly in the context of MTAP-deleted cancers.

The Methionine Cycle

MAT2A is the rate-limiting enzyme in the methionine cycle, which is fundamental for the production of SAM.

Methionine_Cycle cluster_0 Methionine Cycle Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) MAT2A->SAM Methyltransferases Methyltransferases SAM->Methyltransferases SAH S-Adenosylhomocysteine (SAH) Homocysteine Homocysteine SAH->Homocysteine Methyltransferases->SAH Methylated_Substrates Methylated Substrates (DNA, RNA, Proteins) Methyltransferases->Methylated_Substrates Homocysteine->Methionine

Caption: The central role of MAT2A in the Methionine Cycle.

Synthetic Lethality in MTAP-Deleted Cancers

The therapeutic strategy of targeting MAT2A is primarily based on the concept of synthetic lethality in cancers with MTAP deletion.[1]

Synthetic_Lethality cluster_WT MTAP Wild-Type Cell cluster_Del MTAP-Deleted Cell MTA_WT MTA MTAP_WT MTAP MTA_WT->MTAP_WT Methionine_Salvage_WT Methionine Salvage MTAP_WT->Methionine_Salvage_WT MTA_Del MTA (accumulates) MTAP_Del MTAP (deleted) MTA_Del->MTAP_Del no function PRMT5_Del PRMT5 (partially inhibited) MTA_Del->PRMT5_Del partial inhibition Cell_Death Cell Death PRMT5_Del->Cell_Death leads to MAT2A_Del MAT2A SAM_Del SAM (critically low) MAT2A_Del->SAM_Del MAT2A_Inhibitor MAT2A Inhibitor MAT2A_Inhibitor->MAT2A_Del inhibition SAM_Del->PRMT5_Del insufficient for activity Drug_Discovery_Workflow Target_Validation Target Validation (Synthetic Lethality in MTAP-deleted cancers) Screening Screening Campaign (Fragment-based or HTS) Target_Validation->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Op Lead Optimization (Structure-Guided Design, SAR) Hit_ID->Lead_Op In_Vitro In Vitro Characterization (Biochemical & Cellular Assays) Lead_Op->In_Vitro In_Vivo In Vivo Models (Xenograft Studies) In_Vitro->In_Vivo Clinical_Trials Clinical Trials (Phase I, II, III) In_Vivo->Clinical_Trials

References

Role of MAT2A in epigenetic regulation and cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: The Role of MAT2A in Epigenetic Regulation and Cancer

Executive Summary

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions.[1][2] This positions MAT2A at the nexus of cellular metabolism and epigenetic regulation. In oncology, MAT2A is frequently dysregulated, with its upregulation observed across numerous cancer types where it provides a distinct growth and survival advantage.[3][4] The enzyme's product, SAM, is the essential cofactor for DNA and histone methyltransferases, directly linking MAT2A activity to the establishment and maintenance of the cancer epigenome.[5][6]

A pivotal breakthrough in targeting MAT2A therapeutically stems from the discovery of its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event that occurs in approximately 15% of all human cancers.[5][7] This genetic vulnerability has paved the way for the development of potent and selective MAT2A inhibitors. Several of these agents have entered clinical trials, demonstrating promising anti-tumor activity and providing proof-of-concept for MAT2A inhibition as a targeted therapeutic strategy, particularly for patients with MTAP-deleted solid tumors.[5][8] This guide provides a comprehensive overview of MAT2A's function, its role in oncogenesis through epigenetic modulation, the clinical landscape of its inhibitors, and key experimental protocols for its study.

The Methionine Cycle and MAT2A's Central Function

The methionine cycle is a fundamental metabolic pathway essential for cellular function. At its core is the enzyme MAT2A, which catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM).[9] SAM is the principal biological methyl donor, participating in more cellular reactions than any molecule except ATP. Following the donation of its methyl group in reactions catalyzed by methyltransferases, SAM is converted to S-adenosylhomocysteine (SAH).[9] The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity.[6]

MAT2A is the catalytic subunit of the MATII isoenzyme, which is widely expressed in extrahepatic tissues and is induced during rapid cell growth and dedifferentiation.[3][10] Its activity is crucial for supplying the SAM required for the methylation of DNA, RNA, histones, and other proteins, thereby playing a direct role in regulating the epigenetic landscape and gene expression.[6][9]

Methionine_Cycle Figure 1: The Central Role of MAT2A in the Methionine Cycle. cluster_cycle Methionine Cycle cluster_output Epigenetic Regulation Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT2A ATP ATP ATP->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (DNMTs, HMTs) DNA_Methylation DNA Methylation SAM->DNA_Methylation Methyl Group Donation Histone_Methylation Histone Methylation SAM->Histone_Methylation Methyl Group Donation RNA_Methylation RNA Methylation SAM->RNA_Methylation Methyl Group Donation Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS

Caption: Figure 1: The Central Role of MAT2A in the Methionine Cycle.

MAT2A-Mediated Epigenetic Regulation in Cancer

By controlling the intracellular supply of SAM, MAT2A is a master regulator of epigenetic modifications critical for cancer development and progression.

Impact on Histone Methylation

Histone methylation is a key epigenetic mark that alters chromatin structure and regulates gene transcription. MAT2A provides the SAM necessary for histone methyltransferases (HMTs) to catalyze these modifications.[11] A crucial HMT in the context of MAT2A and cancer is Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is responsible for the symmetric dimethylation of arginine (SDMA) on various proteins, including histones, which plays a role in processes like mRNA splicing.[12] In certain cancer contexts, the activity of PRMT5 becomes highly dependent on the SAM pool generated by MAT2A, creating a therapeutic vulnerability.[13][14] For instance, in gastric cancer, MAT2A-mediated histone H3K4 methylation (H3K4me3) at promoter regions has been shown to upregulate key signaling molecules.[15]

Influence on DNA Methylation

DNA methylation, primarily at CpG islands in gene promoter regions, is a fundamental mechanism for silencing gene expression. This process is carried out by DNA methyltransferases (DNMTs), which use SAM as the methyl donor.[16] Cancer is often characterized by a globally hypomethylated genome, which can lead to genomic instability, and localized hypermethylation of tumor suppressor gene promoters, leading to their silencing.[17] Studies have shown that the expression of MAT2A itself is regulated by promoter methylation; its promoter is hypomethylated in hepatocellular carcinoma where the gene is active, and hypermethylated in normal liver where its expression is low.[18][19] Conversely, treatment with SAM can reverse the hypomethylation status of oncogenes like c-myc and H-ras, leading to their downregulation and inhibiting cancer cell growth.[17]

Dysregulation and Targeting of MAT2A in Cancer

MAT2A is not merely a housekeeping enzyme; its expression and activity are actively manipulated in cancer to support a malignant phenotype.

Upregulation and Oncogenic Signaling

Increased expression of MAT2A is a common feature in a wide range of cancers, including hepatocellular carcinoma, cholangiocarcinoma, colon, gastric, breast, and pancreatic cancer.[3] This upregulation confers a growth and survival advantage to cancer cells.[3] Several well-known oncogenic signaling pathways converge on MAT2A. Growth factors such as epidermal growth factor (EGF) and insulin-like growth factor-1 (IGF-1) induce MAT2A expression through the activation of transcription factors like AP-1 and NF-κB.[3]

Cancer TypeMAT2A Expression StatusReference(s)
Hepatocellular Carcinoma (HCC) Upregulated (Switch from MAT1A to MAT2A)[3][10]
Colon Cancer mRNA and protein levels elevated[3]
Gastric Cancer mRNA levels significantly higher than non-tumor tissues[3][10]
Breast Cancer Increased basal expression; cytoplasmic overexpression correlates with invasiveness[4][10]
Pancreatic Cancer Protein overexpressed[3]
Prostate Cancer (CRPC) Significantly higher in Castration-Resistant (CRPC) vs. primary tumors[20]
Lung Cancer Upregulated in cisplatin-resistant cells[21]

Table 1: Summary of MAT2A Expression in Various Cancers.

MAT2A_Upregulation Figure 2: Oncogenic Signaling Pathways Driving MAT2A Expression. EGF EGF EGFR EGFR EGF->EGFR IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Leptin Leptin LeptinR LeptinR Leptin->LeptinR Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Ras_Raf_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt IGF1R->Ras_Raf_MEK_ERK IGF1R->PI3K_Akt LeptinR->Ras_Raf_MEK_ERK LeptinR->PI3K_Akt AP1 AP-1 Ras_Raf_MEK_ERK->AP1 NFkB NF-κB Ras_Raf_MEK_ERK->NFkB PI3K_Akt->AP1 PI3K_Akt->NFkB MAT2A MAT2A Gene Transcription AP1->MAT2A NFkB->MAT2A HIF1a->MAT2A

Caption: Figure 2: Oncogenic Signaling Pathways Driving MAT2A Expression.

The Synthetic Lethality of MAT2A Inhibition in MTAP-Deleted Cancers

The most compelling therapeutic rationale for targeting MAT2A lies in the concept of synthetic lethality.[5] Approximately 15% of all cancers harbor a homozygous co-deletion of the CDKN2A tumor suppressor gene and the nearby MTAP gene.[12][22]

  • MTAP Deletion: MTAP is an enzyme that salvages adenine and methionine from its substrate, methylthioadenosine (MTA).[23] Its deletion in cancer cells leads to a massive accumulation of MTA.[13]

  • MTA Accumulation and PRMT5 Inhibition: MTA is structurally similar to SAM and acts as a natural, endogenous inhibitor of the methyltransferase PRMT5.[14][23]

  • Cellular Vulnerability: The accumulation of MTA partially inhibits PRMT5, making the cancer cell's survival exquisitely dependent on the remaining PRMT5 activity. This activity, in turn, is highly sensitive to the intracellular concentration of its substrate, SAM.[13]

  • MAT2A Inhibition: By inhibiting MAT2A, the production of SAM is significantly reduced. This "second hit" on PRMT5 activity is catastrophic for the MTAP-deleted cancer cell, leading to selective cell death, while normal cells with functional MTAP are largely unaffected.[12][13]

Synthetic_Lethality Figure 3: Mechanism of Synthetic Lethality in MTAP-Deleted Cancers. cluster_normal Normal Cell (MTAP WT) cluster_cancer Cancer Cell (MTAP-deleted) MTA_N MTA (low levels) MTAP_N MTAP (functional) MTA_N->MTAP_N Metabolized PRMT5_N PRMT5 Activity (Normal) Cell_Survival_N Cell Survival PRMT5_N->Cell_Survival_N Normal Splicing & Function SAM_N SAM SAM_N->PRMT5_N Substrate MAT2A_N MAT2A MAT2A_N->SAM_N MTA_C MTA (accumulates) PRMT5_C PRMT5 Activity (Partially Inhibited) MTA_C->PRMT5_C Inhibits MTAP_C MTAP (deleted) Cell_Death Synthetic Lethality (Cell Death) PRMT5_C->Cell_Death Splicing Defects DNA Damage SAM_C SAM SAM_C->PRMT5_C Substrate (Rate-Limiting) MAT2A_C MAT2A MAT2A_C->SAM_C MAT2A_Inhibitor MAT2A Inhibitor MAT2A_Inhibitor->MAT2A_C Blocks

Caption: Figure 3: Mechanism of Synthetic Lethality in MTAP-Deleted Cancers.

Therapeutic Landscape of MAT2A Inhibitors

The synthetic lethal paradigm has spurred the development of several potent, orally bioavailable small-molecule inhibitors of MAT2A.

Clinical Trial Results

First-in-class inhibitors like AG-270 (Ivosidenib) and IDE397 have entered Phase I and II clinical trials, primarily enrolling patients with advanced solid tumors harboring MTAP deletions.[5][8][13] These trials have provided crucial proof-of-mechanism and demonstrated early signs of clinical efficacy.

InhibitorTrial Phase (Representative)Key FindingsReference(s)
AG-270/S095033 Phase I (NCT03435250)Manageable safety profile. Maximal plasma SAM reduction of 54-70%. 2 partial responses (PRs) and 5 stable disease (SD) ≥16 weeks in 40 patients.[8][24]
IDE397 Phase II (NCT04794699)Encouraging clinical activity. In MTAP-deletion urothelial and NSCLC, reported Overall Response Rate (ORR) of 39% and Disease Control Rate (DCR) of 94%.[13][25]
PF-9366 PreclinicalReduces viability of cisplatin-resistant lung cancer cells.[21]
SCR-7952 PreclinicalPotent and selective allosteric inhibitor with in vivo anti-tumor effects in MTAP-deleted models.[13]

Table 2: Summary of Key MAT2A Inhibitors and Clinical/Preclinical Data.

Pharmacodynamic studies from these trials confirm that MAT2A inhibitors effectively reduce both plasma and tumor SAM levels.[8] Furthermore, analysis of tumor biopsies shows a corresponding decrease in SDMA, a downstream marker of PRMT5 activity, validating the proposed mechanism of action.[8][24]

Key Experimental Methodologies

Studying the role of MAT2A requires specific biochemical and molecular biology techniques to assess its enzymatic activity and its impact on the epigenome.

In Vitro Methyltransferase Activity Assay

This assay measures the catalytic activity of MAT2A or other methyltransferases by quantifying the transfer of a methyl group from SAM to a substrate.

Principle: The assay can be performed using a radioactive or luminescence-based readout. The radioactive method uses S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM) as a cofactor and measures the incorporation of the radiolabel into a substrate.[26] A more common high-throughput method is the MTase-Glo™ assay, which measures the formation of the reaction product SAH via a coupled-enzyme system that generates a luminescent signal proportional to SAH concentration.[27][28]

Detailed Protocol (Luminescence-Based):

  • Reaction Setup: In a 384-well plate, combine the methyltransferase enzyme (e.g., purified MAT2A), the substrate (methionine and ATP), and the test compound (e.g., MAT2A inhibitor) in an appropriate reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂).

  • Initiate Reaction: Add SAM to start the reaction. For MAT2A activity, methionine and ATP are the substrates and SAM is the product being measured in a subsequent reaction. For other methyltransferases, SAM is the cofactor.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • SAH Detection (MTase-Glo™):

    • Add the MTase-Glo™ Reagent, which contains enzymes that convert SAH to ADP.

    • Incubate for 30 minutes to allow for the conversion.

    • Add the MTase-Glo™ Detection Solution, which contains luciferase and luciferin. The luciferase uses the newly generated ATP (from ADP) to produce a light signal.

  • Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of SAH produced and thus to the enzyme's activity.

Assay_Workflow Figure 4: Experimental Workflow for a Luminescence-Based Methyltransferase Assay. Step1 1. Reaction Setup - Enzyme (e.g., MAT2A) - Substrates (Methionine, ATP) - Test Compound Step2 2. Incubation (e.g., 37°C for 60 min) Step1->Step2 Step3 3. Add Reagent 1 (Converts product SAH to ADP) Step2->Step3 Step4 4. Add Reagent 2 (Converts ADP to ATP, Luciferase generates light) Step3->Step4 Step5 5. Read Luminescence (Signal ∝ Enzyme Activity) Step4->Step5

Caption: Figure 4: Experimental Workflow for a Luminescence-Based Methyltransferase Assay.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful technique used to identify the genome-wide binding sites of DNA-associated proteins, including histones with specific post-translational modifications. It is essential for understanding how MAT2A activity alters the epigenetic landscape.

Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then isolated and sheared into small fragments. An antibody specific to the histone modification of interest (e.g., H3K4me3) is used to immunoprecipitate the chromatin fragments. The cross-links are reversed, and the associated DNA is purified and sequenced, revealing the genomic locations of the modification.[29][30]

Detailed Protocol:

  • Cross-linking: Treat cultured cells or tissues with 1% formaldehyde to create covalent cross-links between proteins and DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Extract the chromatin and shear it into fragments of 200-600 base pairs using sonication or enzymatic digestion.

  • Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the target histone modification overnight at 4°C. Use protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Perform a series of stringent washes to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA fragments using phenol-chloroform extraction or silica spin columns.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and a corresponding input control sample. This involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Data Analysis: Sequence the libraries on a next-generation sequencing platform. Align the reads to a reference genome and use peak-calling algorithms to identify regions of enrichment for the histone mark.

ChIP_Seq_Workflow Figure 5: High-Level Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq). Start Start: Cells/Tissue Step1 1. Cross-link (Formaldehyde) Start->Step1 Step2 2. Lyse & Shear Chromatin (Sonication) Step1->Step2 Step3 3. Immunoprecipitation (Antibody for Histone Mark) Step2->Step3 Step4 4. Reverse Cross-links & Purify DNA Step3->Step4 Step5 5. Library Preparation Step4->Step5 Step6 6. Next-Generation Sequencing Step5->Step6 Step7 7. Data Analysis (Peak Calling) Step6->Step7 End End: Genome-wide Map of Histone Modification Step7->End

Caption: Figure 5: High-Level Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Conclusion and Future Perspectives

MAT2A has unequivocally emerged as a critical enzyme that links cellular metabolism with epigenetic control, playing a central role in the pathogenesis of numerous cancers. Its function as the sole producer of the universal methyl donor SAM places it in a unique position to regulate the cancer epigenome. The validation of the synthetic lethal interaction between MAT2A inhibition and MTAP deletion has provided a powerful and specific strategy for targeted cancer therapy.

The clinical development of MAT2A inhibitors is progressing rapidly, with early data demonstrating a manageable safety profile and encouraging signs of anti-tumor activity. Future research will likely focus on several key areas:

  • Combination Strategies: Exploring the synergistic potential of combining MAT2A inhibitors with other targeted agents, such as PRMT5 inhibitors or standard chemotherapy, to enhance efficacy and overcome resistance.[13][23]

  • Biomarker Discovery: Identifying predictive biomarkers beyond MTAP status that can help select patients most likely to respond to MAT2A inhibition.

  • Expanding Indications: Investigating the role of MAT2A and the utility of its inhibitors in other cancer types and contexts, such as castration-resistant prostate cancer and hematological malignancies.[20]

References

Methodological & Application

Application Notes and Protocols for MAT2A Inhibitor Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, and proteins.[1] In normal adult tissues, MAT2A is ubiquitously expressed, whereas the liver primarily expresses the MAT1A isoform. However, in many cancers, there is a switch to the expression of MAT2A, which is associated with tumor growth and proliferation.[2]

A particularly compelling therapeutic strategy involves targeting MAT2A in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers. The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which in turn inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This makes cancer cells with MTAP deletion exquisitely dependent on MAT2A to maintain SAM levels and PRMT5 function. Inhibition of MAT2A in this context leads to a synthetic lethal phenotype, providing a promising avenue for targeted cancer therapy.[1]

These application notes provide a detailed protocol for a cell-based assay to evaluate the potency of MAT2A inhibitors in a relevant cancer cell line model. The primary assay described is a cell proliferation assay, a fundamental method to assess the antiproliferative effects of test compounds.

MAT2A Signaling Pathway

The following diagram illustrates the central role of MAT2A in cellular methylation and the synthetic lethal relationship with MTAP deletion.

MAT2A_Signaling_Pathway cluster_0 Cellular Metabolism cluster_1 MTAP-Deleted Cancer Cell Context Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) MAT2A->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (e.g., PRMT5) PRMT5 PRMT5 SAM->PRMT5 Activates MTAP_del MTAP Deletion MTA Accumulated MTA MTAP_del->MTA MTA->PRMT5 Inhibits SDMA Symmetric Di-methyl Arginine (SDMA) PRMT5->SDMA Methylation Proliferation Cell Proliferation PRMT5->Proliferation MAT2A_Inhibitor MAT2A Inhibitor MAT2A_Inhibitor->MAT2A Inhibits Experimental_Workflow cluster_workflow Cell-Based Assay Workflow A 1. Cell Culture (e.g., HCT116 MTAP-/-) B 2. Cell Seeding (96-well plate) A->B C 3. Compound Treatment (Serial Dilutions) B->C D 4. Incubation (e.g., 72 hours) C->D E 5. Viability Reagent Addition (e.g., CCK-8) D->E F 6. Absorbance Reading (Spectrophotometer) E->F G 7. Data Analysis (IC50 Calculation) F->G

References

Application Notes and Protocols for In Vivo Xenograft Studies Using MAT2A Inhibitor AG-270

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies with the MAT2A inhibitor, AG-270. This document outlines the inhibitor's mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental procedures for researchers in the field of oncology drug development.

Introduction to MAT2A Inhibition

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in the methionine cycle, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[1] In cancer cells, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a heightened dependency on the MAT2A pathway for survival and proliferation.[2][3][4][5] This creates a synthetic lethal relationship, making MAT2A an attractive therapeutic target.[4][5]

MAT2A inhibitors, such as AG-270, are allosteric, non-competitive inhibitors that block the activity of the MAT2A enzyme.[2][6] This inhibition leads to a reduction in intracellular SAM levels, which in turn impairs the function of methyltransferases like PRMT5, ultimately leading to the suppression of cancer cell growth.[4][7][8][9] Preclinical studies have demonstrated that potent MAT2A inhibitors can selectively inhibit the proliferation of MTAP-null cancer cells both in vitro and in in vivo xenograft models.[2][3]

Key Quantitative Data from In Vivo Xenograft Studies

The following tables summarize the quantitative data from preclinical in vivo xenograft studies evaluating the efficacy of MAT2A inhibitors.

Table 1: Efficacy of MAT2A Inhibitor AG-270 in a Pancreatic Cancer Xenograft Model (KP4, MTAP-null)

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI)Reference
Vehicle Control-Orally, q.d. for 38 days-[2][10]
AG-27010Orally, q.d. for 38 days36%[10]
AG-27030Orally, q.d. for 38 days48%[10]
AG-270100Orally, q.d. for 38 days66%[10]
AG-270200Orally, q.d. for 38 days67%[2][10]

Table 2: Comparative Efficacy of MAT2A Inhibitors in a Colorectal Cancer Xenograft Model (HCT-116, MTAP-deleted)

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI)Reference
Vehicle Control-po, q.d. for 21 days-[4]
Compound 3020po, q.d. for 21 days60%[4]
AG-27050po, q.d. for 21 days43%[4]

Table 3: Pharmacodynamic Effect of MAT2A Inhibitor Compound 30 in an HCT-116 Xenograft Model

Treatment GroupDose (mg/kg)TimepointReduction in Tumor SAM LevelsReference
Compound 302010h after last dose on day 2179%[4]

Signaling Pathway and Experimental Workflow Diagrams

MAT2A_Signaling_Pathway MAT2A Signaling Pathway in MTAP-Deleted Cancer Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) MAT2A->SAM Methyltransferases Methyltransferases (e.g., PRMT5) SAM->Methyltransferases Methylation Protein, DNA, RNA Methylation Methyltransferases->Methylation Proliferation Cancer Cell Proliferation Methylation->Proliferation AG270 MAT2A Inhibitor 2 (AG-270) AG270->MAT2A Inhibition MTAP_deletion MTAP Deletion MTA MTA Accumulation MTAP_deletion->MTA MTA->Methyltransferases Partial Inhibition

Caption: MAT2A signaling pathway in MTAP-deleted cancer.

Xenograft_Workflow In Vivo Xenograft Experimental Workflow cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture 1. HCT-116 (MTAP-null) Cell Culture Cell_Harvest 2. Cell Harvesting and Counting Cell_Culture->Cell_Harvest Cell_Suspension 3. Prepare Cell Suspension in Matrigel Cell_Harvest->Cell_Suspension Implantation 4. Subcutaneous Injection into Immunocompromised Mice Cell_Suspension->Implantation Tumor_Monitoring 5. Monitor Tumor Growth (Calipers) Implantation->Tumor_Monitoring Grouping 6. Randomize Mice into Treatment Groups (Tumor Volume ~100-150 mm³) Tumor_Monitoring->Grouping Treatment 7. Administer MAT2A Inhibitor or Vehicle (Oral Gavage) Grouping->Treatment Data_Collection 8. Measure Tumor Volume and Body Weight Regularly Treatment->Data_Collection Euthanasia 9. Euthanize Mice at Study Endpoint Data_Collection->Euthanasia Tissue_Collection 10. Collect Tumors for Pharmacodynamic Analysis (e.g., SAM levels) Euthanasia->Tissue_Collection

Caption: Workflow for an in vivo xenograft study.

Detailed Experimental Protocols

Protocol 1: HCT-116 Xenograft Model Establishment

1. Cell Culture and Preparation:

  • Culture HCT-116 (MTAP-null) human colorectal carcinoma cells in a suitable medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
  • Harvest cells during the exponential growth phase using trypsin-EDTA.
  • Wash the cells with sterile PBS and perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability (should be >90%).
  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells per 100 µL.[1][11] Keep the cell suspension on ice to prevent the Matrigel from solidifying.

2. Animal Husbandry and Implantation:

  • Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old.
  • Allow mice to acclimatize for at least one week before the experiment.
  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.[1][11]

3. Tumor Growth Monitoring and Grouping:

  • Monitor tumor growth by measuring the length and width of the tumors with digital calipers 2-3 times per week.
  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[11]
  • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

Protocol 2: Administration of MAT2A Inhibitor AG-270

1. Formulation of AG-270:

  • Prepare the dosing formulation of AG-270 according to the manufacturer's instructions or as described in the relevant literature. A common vehicle for oral administration is 0.5% methylcellulose in water.

2. Dosing Regimen:

  • Administer AG-270 or the vehicle control to the respective groups of mice via oral gavage.
  • A typical dosing schedule is once daily (q.d.).[2][10]
  • The dose levels can range from 10 mg/kg to 200 mg/kg, as indicated by the efficacy studies.[2][10]

3. Monitoring During Treatment:

  • Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.
  • Observe the animals daily for any signs of toxicity or adverse effects.

Protocol 3: Endpoint Analysis

1. Study Termination:

  • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 21 or 38 days).[4][10]

2. Sample Collection:

  • At the end of the study, euthanize the mice according to approved institutional guidelines.
  • Excise the tumors and measure their final weight and volume.
  • For pharmacodynamic analysis, a portion of the tumor tissue should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C for subsequent analysis of SAM levels.

3. Data Analysis:

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
  • Analyze the statistical significance of the differences in tumor volume between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Combination Therapies

Recent studies have explored the synergistic effects of combining MAT2A inhibitors with other anticancer agents. For instance, AG-270 has shown additive-to-synergistic anti-tumor activity when combined with taxanes (paclitaxel/docetaxel) and gemcitabine in patient-derived xenograft (PDX) models.[12] The combination of MAT2A inhibitors with PRMT5 inhibitors has also demonstrated synergistic anti-proliferative effects in MTAP-deleted cancer models.[9] Researchers planning combination studies should refer to the relevant literature for appropriate dosing and scheduling of the combination agents.

References

Determining the Optimal Dosage of MAT2A Inhibitor 2 for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are fundamental to cellular processes, including epigenetic regulation, signal transduction, and biosynthesis. In the context of oncology, MAT2A has emerged as a promising therapeutic target, particularly in cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A for cell survival.

This document provides detailed application notes and protocols for determining the optimal dosage of MAT2A inhibitor 2 in cell culture experiments. "this compound" is identified as AG-270 (hydrochloride CAS: 13299-99-5), a potent and selective, orally bioavailable inhibitor of MAT2A. These guidelines are intended to assist researchers in designing and executing robust experiments to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell line models.

Mechanism of Action of MAT2A Inhibitors

MAT2A is the rate-limiting enzyme in the methionine cycle, converting methionine and ATP into SAM. SAM is the primary substrate for methyltransferases, which are responsible for the methylation of DNA, RNA, histones, and other proteins.[1][2] Inhibition of MAT2A leads to a depletion of intracellular SAM levels.[3] In MTAP-deleted cancer cells, the accumulation of the metabolite 5'-methylthioadenosine (MTA) partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes these cells exquisitely sensitive to further reductions in SAM levels caused by MAT2A inhibitors, leading to a synergistic inhibition of PRMT5 activity, disruption of downstream processes like mRNA splicing, and ultimately, selective cancer cell death.[4]

Quantitative Data: In Vitro Efficacy of MAT2A Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various MAT2A inhibitors across a panel of cancer cell lines. This data can be used as a starting point for determining the appropriate concentration range for your experiments.

Table 1: IC50 Values of AG-270 (this compound) in Cancer Cell Lines

Cell LineCancer TypeMTAP StatusIC50 (nM)Notes
HCT116Colorectal CarcinomaMTAP-null20SAM reduction at 72h[3]
HT-29Colorectal CarcinomaMTAP+/+>300,000In combination with an MTAP inhibitor, the IC50 for AG-270 decreased to 228 nM.[4]
KP4Pancreatic CancerMTAP-nullNot specifiedDose-dependent reduction in tumor SAM levels and tumor growth in xenografts.[3]

Table 2: IC50 Values of Other MAT2A Inhibitors

InhibitorCell LineCancer TypeMTAP StatusIC50 (nM)
PF-9366 H520Lung CarcinomaNot specified1,200 (SAM production)
Huh-7Hepatocellular CarcinomaNot specified255 (SAM production), 10,000 (proliferation)[5]
SCR-7952 HCT116Colorectal CarcinomaMTAP-null34.4
HCT116Colorectal CarcinomaMTAP-WT487.7
NCI-H838Lung CancerMTAP-deleted4.3
MIA PaCa-2Pancreatic CancerMTAP-deleted19.7
A549Lung CancerMTAP-deleted123.1[1]
IDE397 RT112/84Bladder CancerNot specifiedNot specified, but shows selective activity in MTAP-/- cells[6]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MTAP-deleted and wild-type)

  • Complete cell culture medium

  • This compound (AG-270)

  • Dimethyl sulfoxide (DMSO, sterile)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.

    • Incubate the plates for the desired duration (e.g., 72 hours).

  • MTT/MTS Assay:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the absorbance of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

Western Blot Analysis of MAT2A Signaling Pathway

This protocol allows for the assessment of the inhibitor's effect on the protein levels and activity of key components of the MAT2A signaling pathway.

Materials:

  • 6-well cell culture plates

  • This compound (AG-270)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MAT2A, anti-PRMT5, anti-SDMA, anti-H3K4me3, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 48-72 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Quantification of Intracellular S-Adenosylmethionine (SAM)

This protocol describes the measurement of intracellular SAM levels to confirm the direct biochemical effect of the MAT2A inhibitor.

Materials:

  • Cell culture plates

  • This compound (AG-270)

  • Ice-cold methanol

  • Cell scrapers

  • Microcentrifuge tubes

  • LC-MS/MS system or a commercial SAM ELISA kit

Procedure for LC-MS/MS based quantification:

  • Cell Treatment and Metabolite Extraction:

    • Seed and treat cells as described in the previous protocols.

    • At the end of the treatment period, rapidly wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding ice-cold 80% methanol to the plates.

    • Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.

    • Vortex the tubes and centrifuge at high speed at 4°C.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a suitable LC-MS/MS method for SAM quantification. This typically involves hydrophilic interaction liquid chromatography (HILIC) coupled with a triple quadrupole mass spectrometer.

    • Use a stable isotope-labeled internal standard for accurate quantification.

  • Data Analysis:

    • Determine the concentration of SAM in each sample based on the standard curve.

    • Normalize the SAM concentration to the total protein content or cell number of the corresponding samples.

Alternative using a commercial ELISA kit: Follow the manufacturer's instructions for cell lysis and SAM quantification. Several commercial kits are available that offer a more accessible method for SAM measurement.

Visualizations

Below are diagrams representing the MAT2A signaling pathway and a general experimental workflow for determining the optimal dosage of a MAT2A inhibitor.

MAT2A_Signaling_Pathway MAT2A Signaling Pathway and Point of Inhibition Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) MAT2A->SAM Synthesis Methyltransferases Methyltransferases (e.g., PRMT5, DNMTs, HMTs) SAM->Methyltransferases Substrate PRMT5_inhibition Partial PRMT5 Inhibition SAM->PRMT5_inhibition Depletion enhances SAH S-Adenosylhomocysteine (SAH) Methyltransferases->SAH Product Methylated_Substrates Methylated Substrates (Proteins, DNA, RNA, Histones) Methyltransferases->Methylated_Substrates Methylation Inhibitor This compound (AG-270) Inhibitor->MAT2A MTAP_deletion MTAP Deletion in Cancer Cells MTA MTA Accumulation MTAP_deletion->MTA MTA->PRMT5_inhibition causes Cell_Death Synthetic Lethality (Cell Death) PRMT5_inhibition->Cell_Death

Caption: MAT2A signaling pathway and the mechanism of synthetic lethality with MTAP deletion.

Experimental_Workflow Experimental Workflow for Optimal Dosage Determination start Start cell_culture Cell Culture (MTAP-deleted vs. Wild-Type) start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT/MTS) treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 mechanistic_studies Mechanistic Studies at Optimal Doses (e.g., IC50 and 2x IC50) ic50->mechanistic_studies western_blot Western Blot (MAT2A, PRMT5, SDMA) mechanistic_studies->western_blot sam_quantification SAM Quantification (LC-MS or ELISA) mechanistic_studies->sam_quantification data_analysis Data Analysis and Interpretation western_blot->data_analysis sam_quantification->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Lentiviral shRNA Knockdown of MAT2A vs. Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are essential for the regulation of gene expression, protein function, and overall cellular homeostasis.[1] In various cancers, MAT2A is frequently overexpressed to meet the metabolic demands of rapidly proliferating cells, making it a compelling therapeutic target.[2][3]

Two primary strategies for targeting MAT2A in a research and therapeutic context are lentiviral short hairpin RNA (shRNA) mediated knockdown and the use of small molecule inhibitors. Lentiviral shRNA offers a method for stable, long-term suppression of MAT2A expression, while small molecule inhibitors provide a means for acute, reversible, and dose-dependent inhibition of MAT2A enzymatic activity.[4][5][6]

This document provides detailed application notes and protocols for both approaches, a comparative analysis of their effects, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of MAT2A Knockdown vs. Inhibitor Treatment

The following table summarizes the quantitative effects of lentiviral shRNA knockdown of MAT2A versus treatment with a MAT2A inhibitor. Data is compiled from various studies and normalized where possible to provide a comparative overview. It is important to note that direct comparisons should be made with caution as experimental conditions may vary between studies.

ParameterLentiviral shRNA Knockdown of MAT2AMAT2A Inhibitor Treatment (e.g., AG-270, IDE397)Key Considerations
Target Reduction >70% reduction in MAT2A mRNA and protein levels>90% inhibition of MAT2A enzymatic activityshRNA provides sustained target suppression; inhibitors offer acute and reversible action.
S-Adenosylmethionine (SAM) Levels Significant reduction in intracellular SAMDose-dependent reduction in intracellular SAM, up to 70% in plasma.[4]The magnitude of SAM reduction can be titrated with inhibitor concentration.
Cell Proliferation (MTAP-deleted cells) Significant inhibition of cell growthPotent and selective inhibition of cell proliferationBoth methods are particularly effective in cancer cells with MTAP deletion due to synthetic lethality.
Apoptosis Induction of apoptosisInduction of apoptosisThe extent of apoptosis can be dependent on cell type and duration of treatment/knockdown.
Histone Methylation Global changes in histone methylation marksAlterations in histone methylation patternsBoth approaches impact the epigenetic landscape by limiting the availability of SAM.
Off-Target Effects Potential for off-target effects due to the shRNA sequence.[7][8]Potential for off-target effects depending on inhibitor specificity.Careful selection of shRNA sequences and inhibitor screening are crucial.
Duration of Effect Stable and long-termTransient and reversibleLentiviral knockdown is suitable for long-term studies, while inhibitors are ideal for studying acute effects.

Signaling Pathway

The following diagram illustrates the central role of MAT2A in the methionine cycle and its impact on downstream methylation events.

MAT2A_Signaling_Pathway cluster_methionine_cycle Methionine Cycle cluster_interventions Intervention Points cluster_downstream_effects Downstream Effects Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) MAT2A->SAM Catalyzes Methyltransferases Methyltransferases SAM->Methyltransferases Methyl Donor Inhibition_of_Proliferation Inhibition of Proliferation Induction_of_Apoptosis Induction of Apoptosis Methylated_Substrates Methylated Substrates (DNA, RNA, Proteins) Methyltransferases->Methylated_Substrates Methylates SAH S-Adenosylhomocysteine (SAH) Methyltransferases->SAH Altered_Gene_Expression Altered Gene Expression Methylated_Substrates->Altered_Gene_Expression Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation shRNA Lentiviral shRNA shRNA->MAT2A Degrades mRNA Inhibitor MAT2A Inhibitor Inhibitor->MAT2A Inhibits Activity

Caption: MAT2A's role in the methionine cycle and points of intervention.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for lentiviral shRNA knockdown of MAT2A and for treatment with a MAT2A inhibitor.

Lentiviral_shRNA_Workflow cluster_workflow Lentiviral shRNA Knockdown Workflow shRNA_Design 1. shRNA Design & Vector Construction (Select validated MAT2A shRNA sequences) Virus_Production 2. Lentivirus Production (Co-transfect packaging plasmids and shRNA vector into HEK293T cells) shRNA_Design->Virus_Production Virus_Titration 3. Virus Titration (Determine viral titer, e.g., via p24 ELISA or qPCR) Virus_Production->Virus_Titration Transduction 4. Transduction of Target Cells (Infect cells with lentiviral particles at optimal MOI) Virus_Titration->Transduction Selection 5. Selection of Transduced Cells (Select with puromycin to generate a stable knockdown cell line) Transduction->Selection Validation 6. Validation of Knockdown (qRT-PCR for mRNA levels, Western blot for protein levels) Selection->Validation Phenotypic_Assay 7. Phenotypic Assays (Cell viability, apoptosis, SAM levels, etc.) Validation->Phenotypic_Assay

Caption: Workflow for MAT2A knockdown using lentiviral shRNA.

Inhibitor_Treatment_Workflow cluster_workflow MAT2A Inhibitor Treatment Workflow Cell_Seeding 1. Cell Seeding (Plate cells at the desired density) Inhibitor_Prep 2. Inhibitor Preparation (Prepare stock and working solutions of MAT2A inhibitor) Cell_Seeding->Inhibitor_Prep Dose_Response 3. Dose-Response/Time-Course (Treat cells with a range of inhibitor concentrations for different durations) Inhibitor_Prep->Dose_Response Phenotypic_Assay 4. Phenotypic Assays (Cell viability, apoptosis, SAM levels, etc.) Dose_Response->Phenotypic_Assay Target_Engagement 5. Target Engagement Assay (Measure downstream markers, e.g., histone methylation) Phenotypic_Assay->Target_Engagement

Caption: Workflow for treating cells with a MAT2A inhibitor.

Experimental Protocols

Lentiviral shRNA Knockdown of MAT2A

This protocol is adapted from standard lentiviral transduction protocols and is intended for generating stable MAT2A knockdown in cancer cell lines.

1. shRNA Vector Selection:

  • Obtain lentiviral shRNA constructs targeting human MAT2A. It is recommended to test multiple shRNA sequences to identify the one with the highest knockdown efficiency and minimal off-target effects.[9] Validated shRNA sequences can be obtained from sources like The RNAi Consortium (TRC).

    • Example Validated shRNA Sequences for Human MAT2A (from TRC library):

      • TRCN0000044233: 5'-CCGGGCTTCGATATTGTGGACATTTCTCGAGAAATGTCCACAATATCGAAGCTTTTT-3'

      • TRCN0000044234: 5'-CCGGGCTGAGCTACCTGATCGAGAACTCGAGTTCTCGATCAG GTAGCTCAGCTTTTT-3'

      • TRCN0000044235: 5'-CCGGGCAGAACTTCGATATTGTGGACTCGAGTCCACAATATCGAAGTTCTGCTTTTT-3'

      • TRCN0000044236: 5'-CCGGGCCTCAAGTTTGTTGATGTATCTCGAGATACATCAACAAACTTGAGGCTTTTT-3'

      • TRCN0000044237: 5'-CCGGGCAACATTGCTGAGGAGATTA CTCGAGTAATCTCCTCAGCAATGTTGCTTTTT-3'

  • A non-targeting shRNA control (scrambled sequence) should be used in parallel.

2. Lentivirus Production:

  • Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Culture the cells for 48-72 hours, after which the supernatant containing the lentiviral particles is harvested.

  • Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.

3. Lentiviral Transduction:

  • Day 1: Seed the target cancer cell line in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[1]

  • Day 2:

    • Thaw the lentiviral particles on ice.

    • Prepare fresh culture medium containing polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.[1][10]

    • Remove the old medium from the cells and add the polybrene-containing medium.

    • Add the lentiviral particles at various multiplicities of infection (MOIs; e.g., 1, 5, 10) to determine the optimal transduction efficiency.

    • Incubate the cells for 18-24 hours.

  • Day 3: Replace the virus-containing medium with fresh complete medium.

4. Selection of Stable Knockdown Cells:

  • 48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin (typically 1-10 µg/mL) should be determined beforehand with a kill curve for the specific cell line.[1][10]

  • Replace the medium with fresh puromycin-containing medium every 3-4 days until non-transduced cells are eliminated.

  • Expand the surviving puromycin-resistant cell population.

5. Validation of MAT2A Knockdown:

  • qRT-PCR: Extract total RNA from the stable cell line and perform quantitative real-time PCR to measure the reduction in MAT2A mRNA levels compared to the non-targeting control.[11][12][13][14]

  • Western Blot: Prepare cell lysates and perform Western blotting to confirm the reduction in MAT2A protein levels.[15][16][17][18]

MAT2A Inhibitor Treatment

This protocol provides a general guideline for treating cells with MAT2A inhibitors such as AG-270 or IDE397.

1. Inhibitor Preparation:

  • Prepare a stock solution of the MAT2A inhibitor in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Store aliquots at -20°C or -80°C.

  • On the day of the experiment, dilute the stock solution to the desired working concentrations in cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.1%).

2. Cell Treatment:

  • Seed cells in multi-well plates at a density appropriate for the duration of the experiment.

  • Allow cells to adhere and resume exponential growth (typically overnight).

  • Remove the existing medium and add fresh medium containing the desired concentrations of the MAT2A inhibitor or vehicle control (DMSO).

  • For dose-response experiments, a range of concentrations (e.g., from nanomolar to micromolar) should be tested.

  • For time-course experiments, cells are treated for various durations (e.g., 24, 48, 72 hours).

3. Assessment of Cellular Effects:

  • Cell Viability Assay:

    • After the treatment period, assess cell viability using a suitable method such as the MTT or MTS assay, which measures metabolic activity.[19][20]

    • Alternatively, use a dye exclusion method (e.g., trypan blue) or a fluorescence-based live/dead staining kit.[21]

  • Apoptosis Assay:

    • Apoptosis can be measured by flow cytometry using Annexin V and propidium iodide staining.

    • Caspase activity assays can also be employed.

  • SAM Level Quantification:

    • Cellular metabolites can be extracted and S-adenosylmethionine levels can be quantified using LC-MS/MS.[22][23][24]

Conclusion

Both lentiviral shRNA knockdown and small molecule inhibitors are powerful tools for investigating the function of MAT2A and its potential as a therapeutic target. The choice between these two methods will depend on the specific experimental goals. Lentiviral shRNA is ideal for creating stable cell lines with long-term suppression of MAT2A, which is advantageous for studying chronic effects and for in vivo models. In contrast, MAT2A inhibitors offer the ability to study the acute and dose-dependent effects of MAT2A inhibition, providing a more direct assessment of the therapeutic potential of targeting this enzyme. For a comprehensive understanding of MAT2A biology, a combination of both approaches is often beneficial.

References

Measuring S-Adenosylmethionine (SAM) Levels in Response to MAT2A Inhibitor Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are essential for the modification of DNA, RNA, proteins, and lipids, and play a fundamental role in regulating gene expression and cellular homeostasis. In various cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an increased reliance on MAT2A for SAM production. This dependency makes MAT2A a promising therapeutic target. Inhibition of MAT2A leads to a depletion of intracellular SAM levels, which can selectively impede the growth of these cancer cells.[1][2][3]

This document provides detailed application notes and experimental protocols for measuring the intracellular levels of SAM in response to treatment with MAT2A inhibitors. The provided methodologies are essential for researchers and drug development professionals working to characterize the pharmacodynamic effects of these inhibitors and to understand their mechanism of action.

Data Presentation

The following tables summarize the quantitative effects of various MAT2A inhibitors on SAM levels in different experimental systems.

Table 1: Effect of MAT2A Inhibitor AG-270 on SAM Levels

Cell Line/SystemMTAP StatusAG-270 ConcentrationTreatment Duration% SAM Reduction (relative to control)Reference
HCT116 Isogenic CellsMTAP-null20 nM (IC50)72 hoursPotent reduction[4]
Pancreatic KP4 Xenograft Mouse ModelMTAP-null10 mg/kg38 days36%[4]
Pancreatic KP4 Xenograft Mouse ModelMTAP-null30 mg/kg38 days48%[4]
Pancreatic KP4 Xenograft Mouse ModelMTAP-null100 mg/kg38 days66%[4]
Pancreatic KP4 Xenograft Mouse ModelMTAP-null200 mg/kg38 days67%[4]
Human Plasma (Phase 1 Clinical Trial)MTAP-deleted tumors50-200 mg once daily2 weeks65-74%
Human Plasma (Phase 1 Clinical Trial)MTAP-deleted tumors200 mg twice daily2 weeks65-74%
Human Plasma (Phase 1 Clinical Trial)MTAP-deleted tumors50-200 mg dailyNot specified60-80%[5]

Table 2: Effect of MAT2A Inhibitor PF-9366 on SAM Levels

Cell LinePF-9366 ConcentrationTreatment Duration% SAM Reduction (relative to control)Reference
H520 Lung Carcinoma1.2 µM (IC50)6 hours50%[6][7]
Huh-7225 nM (IC50)6 hours50%[6]
Huh-7255 nM (IC50)Not specified50%[7]

Table 3: Effect of MAT2A Inhibitor IDE397 on SAM Levels

Cell Line/SystemMTAP StatusIDE397 ConcentrationTreatment Duration% SAM Reduction (relative to control)Reference
HCT116 Isogenic PairMTAP-nullNot specified24 hoursSignificant reduction[8]
Human Plasma (Phase 1 Clinical Trial, Cohort 1)MTAP-deleted tumorsNot specifiedNot specified68.9% (maximal)[9]
Human Plasma (Phase 1 Clinical Trial, Cohort 2)MTAP-deleted tumorsNot specifiedNot specified88.0% (maximal)[9]

Signaling Pathway

The diagram below illustrates the central role of MAT2A in the methionine cycle and how its inhibition affects downstream methylation events, particularly in the context of MTAP-deleted cancers.

MAT2A_Pathway MAT2A Signaling Pathway and Impact of Inhibition Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) MAT2A->SAM Synthesis Methyltransferases Methyltransferases (e.g., PRMT5) SAM->Methyltransferases Donates methyl group SAH S-Adenosylhomocysteine (SAH) SAM->SAH Conversion Synthetic_Lethality Synthetic Lethality (Cell Death) Methylated_Substrates Methylated Substrates (DNA, RNA, Proteins) Methyltransferases->Methylated_Substrates Methylation MAT2A_Inhibitor MAT2A Inhibitor (e.g., AG-270, PF-9366, IDE397) MAT2A_Inhibitor->MAT2A Inhibition MTAP_deletion MTAP Deletion MTA MTA Accumulation MTAP_deletion->MTA MTA->Methyltransferases Inhibition PRMT5_inhibition Partial PRMT5 Inhibition

Caption: The MAT2A enzyme converts methionine and ATP into SAM, the universal methyl donor.

Experimental Workflow

The following diagram outlines the general workflow for measuring intracellular SAM levels in response to MAT2A inhibitor treatment.

Experimental_Workflow Workflow for Measuring SAM Levels Cell_Culture 1. Cell Culture (e.g., MTAP-deleted cancer cells) Treatment 2. Treatment with MAT2A Inhibitor (Dose-response and time-course) Cell_Culture->Treatment Harvesting 3. Cell Harvesting and Quenching (Rapidly halt metabolism) Treatment->Harvesting Lysis_Extraction 4. Cell Lysis and Metabolite Extraction (e.g., using cold methanol) Harvesting->Lysis_Extraction LC_MS 5. LC-MS/MS Analysis (Quantification of SAM) Lysis_Extraction->LC_MS Data_Analysis 6. Data Analysis (Normalization and statistical analysis) LC_MS->Data_Analysis

Caption: Experimental workflow for quantifying SAM levels after MAT2A inhibitor treatment.

Experimental Protocols

Cell Culture and Treatment with MAT2A Inhibitor

Objective: To culture cells and treat them with a MAT2A inhibitor to assess the impact on intracellular SAM levels.

Materials:

  • Cancer cell line of interest (e.g., HCT116 MTAP-null)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MAT2A inhibitor (e.g., AG-270, PF-9366)

  • Vehicle control (e.g., DMSO)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Protocol:

  • Seed the cells in culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.

  • Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Prepare a stock solution of the MAT2A inhibitor in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the MAT2A inhibitor in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same concentration of the solvent.

  • Remove the old medium from the cells and replace it with the medium containing the MAT2A inhibitor or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 6, 24, 48, 72 hours).

Cell Harvesting and Metabolite Extraction

Objective: To rapidly quench cellular metabolism and extract intracellular metabolites, including SAM.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Liquid nitrogen

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

Protocol:

  • At the end of the treatment period, place the cell culture plates on ice.

  • Aspirate the medium and quickly wash the cells twice with ice-cold PBS.

  • Immediately add a sufficient volume of liquid nitrogen to flash-freeze the cell monolayer. This step is crucial for quenching metabolic activity.

  • Add ice-cold 80% methanol to the frozen cells.

  • Use a cell scraper to scrape the cells and collect the cell lysate/methanol mixture into pre-chilled microcentrifuge tubes.

  • Vortex the tubes vigorously for 30 seconds.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new pre-chilled tube.

  • The samples can be stored at -80°C until LC-MS/MS analysis.

Quantification of SAM by LC-MS/MS

Objective: To accurately quantify the concentration of SAM in the extracted cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

  • C18 reversed-phase analytical column

  • Mobile phase A: 0.1% formic acid in water (LC-MS grade)

  • Mobile phase B: 0.1% formic acid in acetonitrile or methanol (LC-MS grade)

  • SAM analytical standard

  • Stable isotope-labeled internal standard (e.g., d3-SAM)

Protocol:

a. Sample Preparation:

  • Thaw the frozen metabolite extracts on ice.

  • If necessary, dilute the samples with the initial mobile phase to fall within the linear range of the calibration curve.

  • Spike a known concentration of the internal standard (e.g., d3-SAM) into each sample, standard, and blank.

b. LC-MS/MS Analysis:

  • Set up the HPLC system with a C18 column and the appropriate mobile phases.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject a small volume of the prepared sample onto the column.

  • Separate the metabolites using a gradient elution. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute SAM.

  • The eluent from the HPLC is directed to the mass spectrometer.

  • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

  • Monitor the specific precursor-to-product ion transitions for SAM (e.g., m/z 399 -> 250) and the internal standard (e.g., m/z 402 -> 250).[10]

c. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the SAM standard to the internal standard against the concentration of the SAM standard.

  • Determine the concentration of SAM in the samples by interpolating their peak area ratios on the calibration curve.

  • Normalize the SAM concentration to the cell number or total protein content of the original sample.

  • Perform statistical analysis to compare the SAM levels between the treated and control groups.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the accurate measurement of intracellular SAM levels in response to MAT2A inhibitor treatment. Adherence to these methodologies will enable researchers to generate reliable and reproducible data, which is crucial for the preclinical and clinical development of novel cancer therapeutics targeting the MAT2A-SAM axis. The provided data and diagrams offer a valuable resource for understanding the mechanism of action of MAT2A inhibitors and their impact on cancer cell metabolism.

References

Application Notes and Protocols for Assessing Synergy Between MAT2A Inhibitor 2 and Other Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for evaluating the synergistic potential of "MAT2A inhibitor 2" when used in combination with other anti-cancer agents. The methodologies outlined here are designed to guide researchers through the process of experimental design, data acquisition, and analysis to determine if a combination therapy is more effective than the individual drugs alone.

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological processes, including DNA, RNA, and protein methylation.[1][2] In many cancers, there is an increased reliance on methylation for rapid growth and proliferation, making MAT2A a compelling therapeutic target.[2][3] MAT2A inhibition disrupts the methionine cycle, leading to reduced SAM levels, which can impair cancer cell growth and survival.[1][2]

Particularly in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene (approximately 15% of all cancers), there is a heightened sensitivity to MAT2A inhibition.[4][5] This creates a synthetic lethal relationship, where targeting MAT2A is selectively toxic to cancer cells with MTAP deletion.[4][5]

Combining a MAT2A inhibitor with other chemotherapeutic or targeted agents may offer a synergistic effect, leading to enhanced anti-cancer activity, reduced drug doses, and potentially overcoming drug resistance.[4] This protocol provides a framework for rigorously assessing such synergistic interactions.

Signaling Pathway of MAT2A

The diagram below illustrates the central role of MAT2A in the methionine cycle and its impact on downstream cellular processes critical for cancer cell proliferation.

MAT2A_Signaling_Pathway cluster_0 Methionine Cycle cluster_1 Downstream Effects cluster_2 Therapeutic Intervention Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) MAT2A->SAM Synthesis Methyltransferases Methyltransferases (e.g., PRMT5) SAM->Methyltransferases Donates Methyl Group SAH S-Adenosylhomocysteine (SAH) Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation Methyltransferases->SAH Histone_Methylation Histone Methylation Methyltransferases->Histone_Methylation DNA_Methylation DNA Methylation Methyltransferases->DNA_Methylation RNA_Methylation RNA Methylation Methyltransferases->RNA_Methylation Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression DNA_Methylation->Gene_Expression RNA_Methylation->Gene_Expression Cell_Proliferation Cancer Cell Proliferation & Survival Gene_Expression->Cell_Proliferation MAT2A_Inhibitor_2 This compound MAT2A_Inhibitor_2->MAT2A Inhibits

Caption: MAT2A Signaling Pathway and Therapeutic Intervention.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Select a panel of cancer cell lines relevant to the research question. It is recommended to include both MTAP-deleted and MTAP-wildtype cell lines to assess for differential sensitivity.

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase for all experiments.

Drug Preparation
  • This compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Store aliquots at -20°C or -80°C.

  • Combination Drug: Prepare a stock solution of the second drug in a similar manner.

  • Working Solutions: On the day of the experiment, prepare fresh serial dilutions of each drug in the appropriate cell culture medium.

Cell Viability Assay for Synergy Assessment (Checkerboard Assay)

This protocol utilizes a colorimetric assay (e.g., MTT or resazurin) to assess cell viability.[6][7]

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a matrix of drug concentrations. This "checkerboard" design involves serial dilutions of this compound along the y-axis and the combination drug along the x-axis.[8] Include wells for each drug alone and untreated (vehicle control) wells.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement: Add the viability reagent (e.g., MTT solution) to each well and incubate as per the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells to determine the fraction of viable cells.

    • Calculate the IC50 (the concentration of drug that inhibits 50% of cell growth) for each drug alone.

    • Use the Chou-Talalay method to calculate the Combination Index (CI).[9][10] Software such as CompuSyn or CalcuSyn can be used for this analysis.[11][12]

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Western Blot Analysis for Mechanistic Insights

Western blotting can be used to investigate the molecular mechanisms underlying the observed synergistic effects, such as the induction of apoptosis.[13][14]

  • Protein Extraction: Treat cells with this compound, the combination drug, or the combination at synergistic concentrations for a specified time (e.g., 24-48 hours). Collect both adherent and floating cells to capture the apoptotic population.[15] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Key apoptosis markers include cleaved Caspase-3, cleaved Caspase-9, and cleaved PARP.[13][14][16]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: IC50 Values of Single Agents

Cell LineGenotype (MTAP)This compound IC50 (µM)Combination Drug X IC50 (µM)
Cell Line ADeleted1.510
Cell Line BWild-type8.212
Cell Line CDeleted2.18

Table 2: Combination Index (CI) Values for the Combination of this compound and Drug X

Cell LineFractional Effect (Fa)Combination Index (CI)Interpretation
Cell Line A0.500.65Synergism
0.750.48Strong Synergism
0.900.35Very Strong Synergism
Cell Line B0.501.05Additive
0.750.98Additive
0.900.92Slight Synergism
Cell Line C0.500.72Synergism
0.750.55Synergism
0.900.41Strong Synergism

Table 3: Western Blot Quantification of Apoptosis Markers

TreatmentCell LineFold Change in Cleaved Caspase-3 (Normalized to Control)Fold Change in Cleaved PARP (Normalized to Control)
This compoundCell Line A1.82.1
Drug XCell Line A1.51.9
CombinationCell Line A5.26.8
This compoundCell Line B1.21.3
Drug XCell Line B1.11.2
CombinationCell Line B2.12.5

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the workflow for assessing the synergy between this compound and another drug.

Synergy_Assessment_Workflow cluster_0 Phase 1: Single Agent Activity cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Mechanistic Studies A1 Cell Culture (MTAP-del and MTAP-wt) A2 Determine IC50 for This compound A1->A2 A3 Determine IC50 for Combination Drug X A1->A3 B1 Checkerboard Assay (96-well plate) A2->B1 A3->B1 B2 Cell Viability Measurement (e.g., MTT Assay) B1->B2 B3 Data Analysis: Calculate Combination Index (CI) B2->B3 C1 Treat cells with synergistic concentrations B3->C1 Synergistic Concentrations Identified C2 Western Blot for Apoptosis Markers (cleaved Caspase-3, cleaved PARP) C1->C2 C3 Data Interpretation C2->C3

Caption: Workflow for Synergy Assessment.
Data Analysis Pipeline for Synergy Determination

This diagram illustrates the logical flow of data analysis from raw viability data to the determination of synergy.

Data_Analysis_Pipeline Raw_Data Raw Viability Data (Absorbance/Fluorescence) Normalized_Data Normalized Data (% of Control) Raw_Data->Normalized_Data Dose_Response Dose-Response Curves (Single Agents) Normalized_Data->Dose_Response Fraction_Affected Fraction Affected (Fa) for Combination Normalized_Data->Fraction_Affected IC50 IC50 Calculation Dose_Response->IC50 CI_Calculation Combination Index (CI) Calculation (Chou-Talalay) IC50->CI_Calculation Fraction_Affected->CI_Calculation Interpretation Interpretation (Synergism, Additivity, Antagonism) CI_Calculation->Interpretation

Caption: Data Analysis Pipeline for Synergy Determination.

References

Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Enhancers of MAT2A Inhibitor Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are essential for regulating gene expression, DNA repair, and protein function. In certain cancer contexts, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become exquisitely dependent on MAT2A activity. This creates a synthetic lethal vulnerability that has been exploited by the development of potent and specific MAT2A inhibitors.

While MAT2A inhibitors show significant promise, identifying mechanisms to enhance their efficacy can broaden their therapeutic window and overcome potential resistance. A genome-wide CRISPR-Cas9 knockout screen is a powerful, unbiased approach to identify genes whose loss sensitizes cancer cells to a drug. This "negative selection" or "dropout" screen can uncover novel synergistic targets and pathways, providing a rationale for powerful combination therapies.

These application notes provide a comprehensive protocol for conducting a genome-wide CRISPR-Cas9 screen to identify genes that enhance sensitivity to a MAT2A inhibitor.

Key Concepts and Signaling Pathways

MAT2A catalyzes the conversion of methionine and ATP into SAM.[1] SAM is the substrate for methyltransferases, including protein arginine methyltransferase 5 (PRMT5). In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA) partially inhibits PRMT5.[2] This partial inhibition makes the cells more reliant on high levels of SAM to maintain PRMT5 activity. Inhibition of MAT2A depletes the cellular SAM pool, leading to a further reduction in PRMT5 activity, alternative mRNA splicing, DNA damage, and ultimately, cell death.[2]

A CRISPR-Cas9 screen to identify enhancers of MAT2A inhibitor sensitivity would aim to identify gene knockouts that further cripple pathways essential for survival in the face of MAT2A inhibition. Genes involved in DNA damage repair, alternative metabolic pathways, or cell cycle checkpoints are potential candidates. For instance, inhibiting MAT2A has been shown to enhance the efficacy of cisplatin, suggesting a link to DNA repair pathways.[1][3]

MAT2A-PRMT5 Signaling Axis and Synthetic Lethality

MAT2A_Pathway cluster_Metabolism Methionine Cycle cluster_Inhibition Therapeutic Intervention cluster_Downstream Downstream Effects cluster_Context Genetic Context Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM Synthesis SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation (e.g., PRMT5) PRMT5 PRMT5 SAM->PRMT5 Substrate HCY Homocysteine SAH->HCY HCY->Methionine Remethylation MAT2A_Inhibitor MAT2A Inhibitor (e.g., AG-270) MAT2A_Inhibitor->MAT2A Splicing mRNA Splicing PRMT5->Splicing Regulation DNA_Damage DNA Damage Splicing->DNA_Damage Defects Lead to Apoptosis Apoptosis DNA_Damage->Apoptosis MTAP_Deletion MTAP Deletion MTA MTA Accumulation MTAP_Deletion->MTA MTA->PRMT5 Partial Inhibition

Caption: The MAT2A-PRMT5 signaling pathway in the context of MTAP deletion and therapeutic inhibition.

Data Presentation: Hypothetical CRISPR Screen Results

A genome-wide CRISPR-Cas9 negative selection screen was performed in an MTAP-deleted pancreatic cancer cell line (e.g., HCT116 MTAP-/-) treated with a sub-lethal dose (IC20) of a MAT2A inhibitor. The goal was to identify gene knockouts that are depleted in the drug-treated population compared to a vehicle-treated control, indicating that the loss of these genes enhances sensitivity to the MAT2A inhibitor.

The following table summarizes hypothetical quantitative data for top sensitizing hits, identified by analyzing sgRNA read count depletion. The data is representative of what would be expected from such a screen, with hits clustering in pathways known to be synergistic with MAT2A inhibition.

Table 1: Top Hypothetical Hits from a CRISPR Screen for MAT2A Inhibitor Sensitizers

Gene SymbolGene NameLog2 Fold Change (Drug vs. Vehicle)p-valueBiological Pathway
ATM Ataxia Telangiectasia Mutated-2.851.2e-8DNA Damage Response
ATR ATR Serine/Threonine Kinase-2.615.4e-8DNA Damage Response
FANCA FA Complementation Group A-2.451.1e-7DNA Repair (Fanconi Anemia)
BRCA1 BRCA1 DNA Repair Associated-2.333.8e-7DNA Repair (Homologous Recombination)
PARP1 Poly(ADP-Ribose) Polymerase 1-2.189.2e-7DNA Repair (Base Excision Repair)
WEE1 WEE1 G2 Checkpoint Kinase-2.052.5e-6Cell Cycle Checkpoint
CHK1 Checkpoint Kinase 1-1.984.1e-6Cell Cycle Checkpoint
SLC7A11 Solute Carrier Family 7 Member 11-1.828.9e-6Oxidative Stress Response
G6PD Glucose-6-Phosphate Dehydrogenase-1.751.5e-5Pentose Phosphate Pathway

Experimental Protocols

This section provides a detailed methodology for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify enhancers of MAT2A inhibitor sensitivity.

Experimental Workflow Diagram

CRISPR_Workflow cluster_Prep 1. Preparation cluster_Screen 2. Screening cluster_Analysis 3. Analysis A Amplify sgRNA Library B Produce Lentivirus A->B D Determine Viral Titer (MOI) B->D C Select & Culture Cas9-expressing Cells E Transduce Cells with Lentiviral Library (MOI < 0.3) F Antibiotic Selection E->F G Collect 'Time 0' Pellet F->G H Split Population G->H I Treat with Vehicle (Control) H->I J Treat with MAT2A Inhibitor (e.g., IC20 concentration) H->J K Culture for 14-21 Days I->K J->K L Harvest Final Pellets K->L K->L M Genomic DNA Extraction L->M N PCR Amplify sgRNA Cassettes M->N O Next-Generation Sequencing N->O P Align Reads & Count sgRNAs O->P Q Identify Depleted sgRNAs (e.g., MAGeCK) P->Q R Hit Validation Q->R

Caption: Overview of the pooled CRISPR-Cas9 negative selection screening workflow.

Protocol 1: Cell Line Preparation and Lentiviral Transduction
  • Cell Line Selection: Choose a cancer cell line known to be sensitive to MAT2A inhibition, preferably with an MTAP-deletion status (e.g., HCT116 MTAP-/-, NCI-H1048, or a relevant pancreatic/lung cancer line). Ensure the cell line stably expresses Cas9 nuclease. If not, generate a stable Cas9-expressing line via lentiviral transduction and selection.

  • Library Preparation: Amplify a genome-scale sgRNA library (e.g., GeCKO v2, Brunello) according to the manufacturer's protocol to generate sufficient plasmid DNA for lentivirus production.

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Titer Determination: Determine the lentiviral titer to calculate the multiplicity of infection (MOI). This is critical for ensuring that most cells receive a single sgRNA construct. Transduce the target cells with serial dilutions of the virus and measure the percentage of infected cells (e.g., via antibiotic selection or a fluorescent reporter).

  • Library Transduction: Transduce the Cas9-expressing target cells with the sgRNA lentiviral library at a low MOI (0.1-0.3). This minimizes the probability of multiple sgRNA integrations per cell. Ensure the number of cells transduced is sufficient to maintain a library coverage of at least 300-500 cells per sgRNA.

  • Antibiotic Selection: Two days post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. Maintain library coverage throughout the selection process.

Protocol 2: Drug Treatment and Cell Harvesting
  • Establish Baseline (T0): After antibiotic selection is complete and cells have had time for gene editing to occur (approx. 7 days post-transduction), harvest a representative population of cells. This will serve as the "Time 0" reference point. A pellet of at least 20 million cells is recommended to maintain library coverage.

  • Drug Concentration Determination: Prior to the screen, determine the inhibitory concentration (IC) curve for the MAT2A inhibitor in the target cell line. For a negative selection (sensitizer) screen, use a concentration that causes modest growth inhibition (e.g., IC10-IC30).[4] This provides a window to detect sgRNAs that cause further growth defects.

  • Screening Phase:

    • Split the remaining cell population into two arms: a control arm (treated with vehicle, e.g., DMSO) and a treatment arm (treated with the MAT2A inhibitor at the pre-determined concentration).

    • Culture the cells for 14-21 days (approximately 10-15 population doublings).

    • Maintain library coverage at each passage by seeding a sufficient number of cells.

    • Replenish the media with fresh vehicle or drug every 2-3 days.

  • Final Harvest: At the end of the treatment period, harvest cell pellets from both the control and treated populations. Ensure the pellet size is large enough to maintain library coverage.

Protocol 3: Data Acquisition and Analysis
  • Genomic DNA Extraction: Extract high-quality genomic DNA from the "Time 0" and final harvested cell pellets.

  • sgRNA Amplification: Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the genomic DNA. The first PCR amplifies the region containing the sgRNA, and the second PCR adds sequencing adapters and barcodes for multiplexing.

  • Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform high-throughput sequencing on a platform such as an Illumina NextSeq or NovaSeq. Aim for a sequencing depth that provides at least 200-300 reads per sgRNA in the "Time 0" sample.

  • Data Analysis:

    • Read Counting: Demultiplex the sequencing data and align reads to the reference sgRNA library to obtain a raw read count for each sgRNA in each sample.

    • Hit Identification: Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly depleted in the drug-treated sample compared to the control sample. MAGeCK calculates a log-fold change and a statistical significance (p-value or FDR) for each gene.

    • Pathway Analysis: Perform gene set enrichment analysis (GSEA) or similar pathway analysis on the ranked list of hits to identify biological pathways that are enriched for sensitizing genes.

Conclusion

The application of CRISPR-Cas9 screening provides an unparalleled opportunity to systematically map the genetic landscape of MAT2A inhibitor sensitivity. By identifying genes and pathways whose disruption synergizes with MAT2A inhibition, researchers can uncover novel therapeutic strategies. The hits from such a screen, particularly those in druggable pathways like DNA damage response and cell cycle control, can provide a strong rationale for the clinical development of combination therapies, potentially expanding the utility of MAT2A inhibitors to a broader patient population and overcoming acquired resistance.

References

Application Notes: Immunohistochemical Analysis of MAT2A in Tumor Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions.[1][2] This process is fundamental for the methylation of DNA, RNA, and proteins, which in turn regulates gene expression and various cellular processes.[3] Dysregulation of MAT2A is increasingly implicated in tumorigenesis, where it supports cancer cell proliferation, metabolic reprogramming, and survival.[3][4][5] Consequently, MAT2A is emerging as a significant therapeutic target in oncology.[1][2][4] Immunohistochemistry (IHC) is a powerful technique to visualize MAT2A protein expression and localization within the tumor microenvironment, providing valuable insights for both research and clinical development.

MAT2A Signaling Pathway

MAT2A is the rate-limiting enzyme in the methionine cycle in non-hepatic tissues.[1][2] It catalyzes the reaction between methionine and ATP to produce SAM.[2] SAM then donates its methyl group to a vast array of substrates, including DNA, RNA, and histones, a process critical for epigenetic regulation and gene expression. In many cancers, this pathway is upregulated to meet the high metabolic and proliferative demands of tumor cells.[6][7]

MAT2A_Pathway cluster_input Inputs cluster_process Catalysis cluster_output Outputs & Effects Methionine Methionine MAT2A MAT2A Enzyme Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) (Universal Methyl Donor) MAT2A->SAM Catalyzes Methylation Methylation of: - DNA - RNA - Proteins (Histones) SAM->Methylation Donates Methyl Group Cancer Supports Cancer Hallmarks: - Proliferation - Metabolic Reprogramming - Altered Gene Expression Methylation->Cancer Leads to

Diagram 1: MAT2A's role in the methionine cycle and cancer.

MAT2A Expression in Human Cancers

MAT2A expression varies across different tumor types. Generally, it shows weak to moderate nuclear and cytoplasmic positivity in most cancers.[8] However, specific expression patterns have been noted in various malignancies, highlighting its potential as a prognostic marker. For instance, MAT2A is often upregulated in liver and colon cancer.[9] Studies have shown elevated MAT2A protein expression in both the cytoplasm and nucleus of liver hepatocellular carcinoma (LIHC) tissues compared to adjacent normal tissues.[10][11] In breast cancer, a higher cytoplasmic-to-nuclear ratio of MAT2A has been associated with increased invasiveness and poorer survival.[12] Conversely, some studies have reported lower MAT2A expression in renal cell carcinoma compared to normal kidney tissue.[13]

Tumor TypeMAT2A Expression Level (Relative to Normal Tissue)Subcellular LocalizationReference
Liver Hepatocellular Carcinoma (LIHC) UpregulatedCytoplasmic & Nuclear[10]
Colon Cancer UpregulatedNot Specified[9]
Gastric Cancer UpregulatedNot Specified[9]
Breast Cancer Variable (Higher C/N ratio linked to poor prognosis)Cytoplasmic & Nuclear[12]
Pancreatic Cancer UpregulatedNot Specified[9]
Multiple Myeloma Upregulated (in patient-derived myeloma cells)Not Specified[14][15]
Renal Cell Carcinoma (RCC) DownregulatedNot Specified[13]
General Survey (Multiple Cancers) Weak to moderate positivity in most cancersCytoplasmic & Nuclear[8]

Detailed Protocol for MAT2A Immunohistochemistry on FFPE Tissues

This protocol provides a standard methodology for the chromogenic detection of MAT2A in formalin-fixed, paraffin-embedded (FFPE) tumor samples.

IHC_Workflow Start Start: FFPE Tissue Slide Deparaffinization 1. Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval 2. Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking 3. Peroxidase & Protein Blocking AntigenRetrieval->Blocking PrimaryAb 4. Primary Antibody (anti-MAT2A) Blocking->PrimaryAb SecondaryAb 5. Secondary Antibody (HRP-Polymer) PrimaryAb->SecondaryAb Detection 6. Chromogen Detection (DAB Substrate) SecondaryAb->Detection Counterstain 7. Counterstaining (Hematoxylin) Detection->Counterstain Dehydration 8. Dehydration & Mounting Counterstain->Dehydration End End: Microscopic Analysis Dehydration->End

Diagram 2: Experimental workflow for MAT2A IHC.
Materials and Reagents

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, 10 mM, pH 6.0 or Tris-EDTA, pH 9.0)

  • Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

  • Hydrogen Peroxide Block (e.g., 3% H₂O₂)

  • Protein Block (e.g., 5% Normal Goat Serum or BSA in wash buffer)

  • Primary Antibody: Rabbit Polyclonal or Mouse Monoclonal anti-MAT2A

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit/Mouse IgG (or a polymer-based detection system)

  • Chromogen: DAB (3,3'-Diaminobenzidine) substrate kit

  • Counterstain: Hematoxylin

  • Dehydrating agents (graded ethanol) and clearing agent (xylene)

  • Permanent mounting medium

Procedure
  • Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 changes, 5-10 minutes each. b. Transfer slides through a graded ethanol series: 100% (2 changes, 3 minutes each), 95% (2 minutes), and 70% (2 minutes). c. Rinse slides in deionized water for 5 minutes.

  • Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER): a. Place slides in a staining jar filled with Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0). b. Heat the slides in a pressure cooker, microwave, or water bath at 95-100°C for 20-30 minutes. c. Allow slides to cool down to room temperature in the buffer for at least 20 minutes. d. Rinse slides with wash buffer (2 changes, 5 minutes each).

  • Blocking: a. Peroxidase Block: Incubate slides with Hydrogen Peroxide Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity. b. Rinse with wash buffer (2 changes, 5 minutes each). c. Protein Block: Apply Protein Block and incubate for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation: a. Gently tap off the blocking solution (do not rinse). b. Dilute the anti-MAT2A primary antibody in antibody diluent to its optimal concentration (typically between 1:100 and 1:500; this must be optimized). c. Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

  • Detection System Application: a. Rinse slides with wash buffer (3 changes, 5 minutes each). b. Apply the HRP-conjugated secondary antibody or polymer-based detection reagent according to the manufacturer's instructions. c. Incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Chromogen Development: a. Rinse slides with wash buffer (3 changes, 5 minutes each). b. Prepare the DAB chromogen solution just before use and apply it to the tissue sections. c. Incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope. d. Immediately stop the reaction by immersing the slides in deionized water.

  • Counterstaining: a. Immerse slides in Hematoxylin for 1-2 minutes. b. "Blue" the sections by rinsing in running tap water or an alkaline solution. c. Rinse thoroughly with deionized water.

  • Dehydration and Mounting: a. Dehydrate the slides through a graded ethanol series in reverse (70%, 95%, 100%). b. Clear the slides in xylene (2 changes, 3-5 minutes each). c. Apply a drop of permanent mounting medium and coverslip.

Interpretation of Staining
  • Positive Staining: A brown (DAB) precipitate indicates the presence of the MAT2A protein.

  • Localization: Evaluate the subcellular localization of the staining (nuclear, cytoplasmic, or both), as this can have prognostic significance.[10][12]

  • Negative Control: A negative control slide (processed without the primary antibody) should show no specific staining.

  • Scoring: Staining can be semi-quantitatively scored based on intensity (e.g., 0 = none, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of positive tumor cells.

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of MAT2A Inhibitor AG-270

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the MAT2A inhibitor, AG-270. Detailed protocols for key experimental procedures are included to facilitate the study of this and similar compounds. For the purpose of these notes, "MAT2A inhibitor 2" will be represented by the well-characterized, first-in-class oral MAT2A inhibitor, AG-270.

Introduction to MAT2A Inhibition

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[1] In cancer cells, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an increased reliance on MAT2A for survival.[1][2] Inhibition of MAT2A leads to a depletion of intracellular SAM, which in turn inhibits the function of methyltransferases like Protein Arginine Methyltransferase 5 (PRMT5). This disruption of methylation processes can selectively induce cell death in MTAP-deleted cancer cells, making MAT2A an attractive therapeutic target.[1][2]

AG-270 is a potent, reversible, and orally bioavailable inhibitor of MAT2A.[1][3] It is the first MAT2A inhibitor to enter clinical development for the treatment of patients with advanced malignancies harboring MTAP deletions.

Pharmacokinetic Profile of AG-270

AG-270 has been evaluated in both preclinical species and human clinical trials. It exhibits favorable pharmacokinetic properties that support oral administration.

Preclinical Pharmacokinetics

The half-life (T1/2) of AG-270 has been determined in several preclinical species, demonstrating good metabolic stability.[4]

SpeciesT1/2 (hours)
Mouse5.9
Rat4.2
Monkey4.8
Dog21.3
Clinical Pharmacokinetics

In a Phase I clinical trial in patients with advanced malignancies, plasma concentrations of AG-270 were found to increase with escalating doses.[1][2] The maximum tolerated dose (MTD) was established at 200 mg once daily (QD).[5][6] At doses ranging from 50 mg to 200 mg QD, AG-270 demonstrated robust target engagement.[6] A summary of the steady-state area under the plasma concentration-time curve (AUC) at different dose levels is presented below.

DoseAUC0-24h at Steady State (ng*h/mL)
200 mg QD~1.9-fold lower than 200 mg BID
200 mg BIDIncreased relative to 200 mg QD

Note: Mean exposure was observed to be lower at 400 mg once daily than at 200 mg once daily.[6]

Pharmacodynamic Profile of AG-270

The pharmacodynamic effects of AG-270 are characterized by the modulation of its direct target, SAM, and a downstream biomarker of PRMT5 activity, symmetric dimethylarginine (SDMA).

Target Engagement: S-Adenosylmethionine (SAM) Reduction

Oral administration of AG-270 leads to a significant and dose-dependent reduction in plasma SAM levels. In clinical studies, maximal reductions in plasma SAM concentrations ranged from 54% to 70%.[1][2] At doses of 50-200 mg QD, plasma SAM levels decreased by 65-74%.[6]

Downstream Biomarker: Symmetric Dimethylarginine (SDMA) Reduction

Inhibition of MAT2A and the subsequent decrease in SAM levels lead to the inhibition of PRMT5, a key enzyme that symmetrically dimethylates arginine residues on various proteins. This inhibition can be monitored by measuring the levels of SDMA in tumor tissue. Analysis of paired tumor biopsies from patients treated with AG-270 showed a decrease in SDMA levels, confirming downstream pathway inhibition.[1][6]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of AG-270 in MTAP-deleted cancer cells.

MAT2A_Inhibition_Pathway cluster_cell MTAP-Deleted Cancer Cell Methionine Methionine MAT2A MAT2A Methionine->MAT2A SAM S-Adenosylmethionine (SAM) MAT2A->SAM ATP to PPi+Pi PRMT5 PRMT5 SAM->PRMT5 Methyl Donor SDMA_Proteins SDMA-Modified Proteins PRMT5->SDMA_Proteins Methylation Proteins Substrate Proteins Proteins->PRMT5 Cell_Death Apoptosis / Cell Cycle Arrest SDMA_Proteins->Cell_Death Altered Splicing, DNA Damage AG270 AG-270 AG270->MAT2A Inhibition

Mechanism of action of AG-270 in cancer cells.

Experimental Protocols

In Vivo Pharmacokinetic and Pharmacodynamic Study in a Xenograft Model

This protocol outlines a typical in vivo study to assess the PK and PD of a MAT2A inhibitor in a mouse xenograft model of MTAP-deleted cancer.

in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment and Sampling cluster_analysis Analysis A Implant MTAP-deleted cancer cells into mice B Allow tumors to reach ~150-200 mm³ A->B C Randomize mice into treatment groups B->C D Administer AG-270 or vehicle orally (e.g., daily) C->D E Collect blood samples at various time points (PK) D->E F Collect tumor tissue at study endpoint (PD) D->F J Monitor tumor growth and body weight D->J G Measure AG-270 concentration in plasma (LC-MS/MS) E->G H Measure SAM levels in plasma and tumor (ELISA/LC-MS/MS) E->H F->H I Measure SDMA levels in tumor tissue (IHC/LC-MS/MS) F->I

Workflow for an in vivo PK/PD study.

Materials:

  • MTAP-deleted cancer cell line (e.g., HCT116 MTAP-null)

  • Immunocompromised mice (e.g., nude mice)

  • AG-270

  • Vehicle for oral administration

  • Standard laboratory equipment for cell culture and animal handling

  • Blood collection supplies (e.g., EDTA tubes)

  • Tissue collection and storage supplies

Procedure:

  • Cell Culture: Culture the MTAP-deleted cancer cells according to standard protocols.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer AG-270 orally at the desired dose and schedule (e.g., 10-200 mg/kg, once daily) for the duration of the study (e.g., 28-38 days).[4]

  • Pharmacokinetic Sampling: Collect blood samples via tail vein or retro-orbital bleeding at predetermined time points post-dosing to characterize the plasma concentration-time profile.

  • Pharmacodynamic and Efficacy Assessment:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, collect terminal blood samples and tumor tissues.

    • Process plasma for PK and SAM analysis.

    • Process tumor tissue for SAM and SDMA analysis.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) from the plasma concentration data.

    • Quantify SAM and SDMA levels in plasma and tumor tissue.

    • Correlate drug exposure with pharmacodynamic effects and anti-tumor efficacy.

Measurement of S-Adenosylmethionine (SAM) Levels

SAM levels in plasma and tissue lysates can be quantified using either an ELISA kit or by LC-MS/MS.

Protocol: SAM Measurement by ELISA

This protocol is based on a competitive enzyme immunoassay.

Materials:

  • SAM ELISA Kit (e.g., Cell Biolabs, Cat# STA-671-C)[6]

  • Plasma or tissue lysate samples

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Plasma: Collect blood with an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.[7]

    • Tissue Lysate: Homogenize tissue samples in an appropriate lysis buffer and centrifuge to clarify the lysate.

  • Assay Procedure: Follow the manufacturer's instructions provided with the ELISA kit. This typically involves:

    • Adding standards and samples to a microplate pre-coated with a SAM conjugate.

    • Adding an anti-SAM antibody.

    • Incubating to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate to generate a colorimetric signal.

    • Stopping the reaction and measuring the absorbance using a microplate reader.

  • Data Analysis: Calculate the SAM concentration in the samples by comparing their absorbance to the standard curve.

Protocol: SAM Measurement by LC-MS/MS

This method offers high sensitivity and specificity.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Appropriate chromatography column (e.g., Hypercarb)[8]

  • SAM standard and stable isotope-labeled internal standard (e.g., 2H3-SAM)[9]

  • Reagents for sample extraction (e.g., perchloric acid)[8]

Procedure:

  • Sample Preparation:

    • Spike samples with the internal standard.

    • Precipitate proteins using an acid (e.g., perchloric acid).

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate SAM from other components using a suitable chromatographic gradient.

    • Detect and quantify SAM and the internal standard using multiple reaction monitoring (MRM).

  • Data Analysis: Determine the concentration of SAM in the samples by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to a standard curve.[9]

Measurement of Symmetric Dimethylarginine (SDMA) Levels

SDMA is a stable biomarker that can be measured in tissue samples by immunohistochemistry (IHC) or LC-MS/MS.

Protocol: SDMA Measurement by Immunohistochemistry (IHC)

This method allows for the visualization and semi-quantitative assessment of SDMA in tumor tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Anti-SDMA primary antibody

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections and rehydrate through a series of graded alcohols.

  • Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigen.

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate the sections with the anti-SDMA primary antibody.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the DAB substrate to visualize the antibody binding (brown precipitate).

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

  • Image Analysis:

    • Capture images of the stained sections.

    • Perform semi-quantitative analysis using an H-score, which considers both the intensity and the percentage of stained cells.

Protocol: SDMA Measurement by LC-MS/MS

This provides a highly accurate and quantitative measurement of SDMA.

Materials:

  • LC-MS/MS system

  • SDMA standard and stable isotope-labeled internal standard (e.g., D-7-ADMA)[10]

  • Reagents for sample extraction and hydrolysis

Procedure:

  • Sample Preparation:

    • Homogenize tumor tissue.

    • Perform protein hydrolysis to release SDMA from proteins.

    • Extract SDMA from the hydrolysate.

    • Spike the sample with the internal standard.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate SDMA using a suitable chromatographic method.

    • Detect and quantify SDMA and the internal standard using MRM.

  • Data Analysis: Calculate the SDMA concentration based on the peak area ratio of the analyte to the internal standard and a standard curve.

Logical Relationship: PK/PD Correlation

The relationship between AG-270 exposure (PK) and its biological effect (PD) is crucial for determining the optimal dosing regimen.

pk_pd_relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose AG-270 Dose (e.g., 200 mg QD) Plasma_Conc Plasma Concentration (AUC, Cmax) Dose->Plasma_Conc Absorption, Distribution, Metabolism, Excretion SAM_Reduction SAM Reduction (in Plasma & Tumor) Plasma_Conc->SAM_Reduction Target Engagement SDMA_Reduction SDMA Reduction (in Tumor) SAM_Reduction->SDMA_Reduction Leads to Anti_Tumor Anti-Tumor Efficacy SDMA_Reduction->Anti_Tumor Results in

Relationship between AG-270 PK and PD.

An increase in the dose of AG-270 leads to higher plasma concentrations, which in turn results in a greater reduction of plasma and tumor SAM levels. This proximal pharmacodynamic effect is linked to the downstream inhibition of PRMT5, as evidenced by reduced tumor SDMA levels, and ultimately contributes to the anti-tumor activity of the compound. Understanding this relationship is key to selecting a dose that maintains sufficient target engagement for therapeutic efficacy while minimizing potential toxicities.

References

Troubleshooting & Optimization

Solubility and stability of MAT2A inhibitor 2 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of MAT2A inhibitor 2 (CAS No. 13299-99-5) in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.[1][2][3]

Q2: What is the solubility of this compound in DMSO?

A2: Published solubility data for this compound in DMSO varies. It is reported to be as high as 75 mg/mL (205.00 mM) and also cited as 23.33 mg/mL (63.78 mM).[1][2][4] It is advisable to start with the lower concentration and use techniques like warming and sonication to achieve higher concentrations if needed.[2]

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: To prepare a stock solution, it is recommended to use freshly opened, anhydrous DMSO to minimize moisture absorption.[1] If the compound does not dissolve readily, you can warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2]

Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?

A4: For short-term storage (days to weeks), store the DMSO stock solution at -20°C. For long-term storage (months to years), it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[3] One source suggests that at -80°C, the solution can be used within 1 year, and at -20°C, within 6 months.[5]

Q5: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?

A5: While specific data for this compound is unavailable, general studies on compound stability in DMSO indicate that many compounds are stable for multiple freeze-thaw cycles. One study showed no significant loss of compound after 11 freeze-thaw cycles when proper handling procedures were followed.[6][7] However, to ensure the integrity of the compound, it is best practice to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.

Q6: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A6: Precipitation upon dilution into aqueous media is a common issue for compounds dissolved in DMSO.[1] To mitigate this, you can try pre-warming both the stock solution and the aqueous buffer to 37°C before mixing.[1] It is also recommended to add the DMSO stock solution to the aqueous buffer slowly while vortexing. For cell-based assays, it is advisable to keep the final concentration of DMSO in the culture medium low (typically below 0.5%).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not fully dissolve in DMSO. Insufficient solvent volume or low-quality DMSO. The compound may require energy to dissolve.1. Confirm you are using a sufficient volume of anhydrous, high-purity DMSO. 2. Gently warm the solution to 37°C.[2] 3. Use an ultrasonic bath to aid dissolution.[2] 4. If solubility issues persist, consider preparing a more dilute stock solution.
Precipitation observed in the DMSO stock solution upon storage at -20°C. The compound may have limited solubility at lower temperatures. The concentration may be too high for stable storage at -20°C.1. Thaw the solution and try to redissolve the precipitate by warming and sonication. 2. If the precipitate redissolves, consider storing the stock solution at room temperature for a short period if stability data permits, or prepare a fresh, more dilute stock solution for storage at -20°C. 3. For long-term storage, aliquoting and storing at -80°C is recommended.
Inconsistent experimental results using the same stock solution. The compound may be degrading over time or with repeated freeze-thaw cycles. The stock solution may not be homogeneous.1. Ensure the stock solution is completely thawed and vortexed gently before each use to ensure homogeneity. 2. Prepare fresh stock solutions more frequently. 3. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[6][7] 4. Perform a stability check of your stock solution using an appropriate analytical method like HPLC.

Data Presentation

Table 1: Solubility of this compound in DMSO

Parameter Value Source
CAS Number 13299-99-5[1][2][3]
Molecular Weight 365.85 g/mol [1][2]
Solubility in DMSO 23.33 mg/mL (63.78 mM)[1]
75 mg/mL (205.00 mM)[2][4]

Note: The reported solubility of this compound in DMSO varies between suppliers. It is recommended to test the solubility for your specific batch of the compound.

Table 2: Recommended Storage Conditions for this compound in DMSO

Storage Temperature Duration Recommendation
-20°CShort-term (days to weeks)Store in tightly sealed vials.
-80°CLong-term (months to years)Aliquot into single-use vials to avoid freeze-thaw cycles.

Experimental Protocols

Protocol for Determining the Equilibrium Solubility of this compound in DMSO

This protocol is based on the shake-flask method, which is a standard technique for determining equilibrium solubility.[8][9]

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • 2 mL microcentrifuge tubes

  • Orbital shaker or rotator

  • Centrifuge

  • 0.22 µm syringe filter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

  • Calibrated analytical standard of this compound

Procedure:

  • Add an excess amount of solid this compound to a microcentrifuge tube.

  • Add a known volume of anhydrous DMSO (e.g., 1 mL).

  • Tightly cap the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, visually inspect the tube to ensure that excess solid is still present.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Prepare a series of dilutions of the filtered supernatant in DMSO.

  • Analyze the diluted samples by HPLC to determine the concentration of this compound.

  • Quantify the concentration by comparing the peak area to a calibration curve prepared from the analytical standard.

  • Calculate the original solubility in mg/mL and mM.

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a method for evaluating the long-term stability of this compound in a DMSO stock solution.[10]

Materials:

  • 10 mM stock solution of this compound in anhydrous DMSO

  • Amber glass vials with screw caps

  • HPLC system with a suitable column and UV detector

Procedure:

  • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

  • Dispense small aliquots (e.g., 100 µL) of the stock solution into several amber glass vials.

  • Tightly cap the vials and label them clearly.

  • Time-Zero Analysis (T0): Immediately analyze one of the freshly prepared aliquots by HPLC to determine the initial purity and concentration. This will serve as the baseline.

  • Storage: Store the remaining vials at the desired temperatures (e.g., -20°C and -80°C).

  • Time-Point Analysis: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage temperature.

  • Allow the vial to thaw completely and reach room temperature.

  • Vortex the solution gently to ensure homogeneity.

  • Analyze the sample by HPLC under the same conditions as the T0 analysis.

  • Data Analysis: Compare the purity and concentration of the stored samples to the T0 sample to determine the percentage of degradation over time.

Visualizations

MAT2A_Signaling_Pathway cluster_methionine_cycle Methionine Cycle cluster_downstream_effects Downstream Effects Methionine Methionine SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) Methionine->SAM MAT2A ATP ATP ATP->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation DNA, RNA, Histone & Protein Methylation SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MAT2A_inhibitor This compound MAT2A_inhibitor->Methionine Inhibits Gene_Expression Altered Gene Expression Methylation->Gene_Expression Cell_Proliferation Inhibition of Cancer Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: The MAT2A signaling pathway, illustrating the role of MAT2A in the methionine cycle and the inhibitory action of this compound.

Experimental_Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment start_sol Start: Excess solid This compound add_dmso Add Anhydrous DMSO start_sol->add_dmso equilibrate Equilibrate (24-48h) on shaker add_dmso->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter hplc_sol HPLC Analysis vs. Standard Curve filter->hplc_sol end_sol Result: Equilibrium Solubility hplc_sol->end_sol start_stab Start: 10 mM Stock Solution in DMSO aliquot Aliquot into amber vials start_stab->aliquot t0_analysis T0 Analysis (HPLC) aliquot->t0_analysis storage Store at -20°C and -80°C aliquot->storage compare Compare to T0 Data t0_analysis->compare timepoint_analysis Time-Point Analysis (HPLC) (e.g., 1, 3, 6 months) storage->timepoint_analysis timepoint_analysis->compare end_stab Result: % Degradation over Time compare->end_stab

Caption: Experimental workflow for determining the solubility and assessing the stability of this compound in DMSO.

References

Identifying and mitigating off-target effects of MAT2A inhibitor 2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving MAT2A inhibitor 2. Our goal is to help you identify and mitigate potential off-target effects to ensure the integrity and translational relevance of your data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MAT2A inhibitors?

A1: Methionine Adenosyltransferase 2A (MAT2A) is the enzyme responsible for synthesizing S-adenosylmethionine (SAM) from methionine and ATP.[1][2] SAM is a universal methyl donor crucial for numerous cellular processes, including the methylation of DNA, RNA, and proteins.[2][3] MAT2A inhibitors block the activity of this enzyme, leading to a reduction in cellular SAM levels.[2][4] This disrupts methylation-dependent processes essential for the rapid growth and proliferation of cancer cells, which often have an increased demand for methylation.[2]

Q2: What is the "synthetic lethality" associated with MAT2A inhibition?

A2: Synthetic lethality occurs when the combination of two genetic alterations (or a genetic alteration and a drug) leads to cell death, while either event alone does not. Approximately 15% of all human cancers have a co-deletion of the MTAP gene along with the CDKN2A tumor suppressor gene.[4][5][6] This MTAP deletion leads to the accumulation of a metabolite called methylthioadenosine (MTA), which partially inhibits the enzyme PRMT5.[4][5] This partial inhibition makes cancer cells highly dependent on MAT2A to produce enough SAM to maintain necessary PRMT5 activity. Therefore, inhibiting MAT2A in MTAP-deleted cancers leads to a significant reduction in PRMT5-dependent functions, such as mRNA splicing, ultimately causing DNA damage and selective cell death.[4][5][6]

Q3: What are off-target effects and why are they a concern with small molecule inhibitors?

A3: Off-target effects are unintended interactions between a drug and cellular components other than its intended target.[7] These interactions can arise because many proteins share structural similarities, such as the ATP-binding pocket common to many kinases.[8] Off-target effects are a significant concern because they can lead to misleading experimental results, cellular toxicity, or unforeseen side effects in clinical settings, potentially confounding data interpretation and leading to the failure of drug candidates.[8][9][10]

Q4: Are there known off-target effects or toxicities associated with MAT2A inhibitors?

A4: Yes. For example, the first-in-class MAT2A inhibitor AG-270 was associated with off-target hepatobiliary toxicities in clinical trials, which may be related to the partial inhibition of MAT1A, an isoform predominantly expressed in the liver.[11] Studies on a compound referred to as "this compound" have shown it can inhibit ROS levels and affect the activation of NF-κB and MAPK pathways in osteoclasts, suggesting potential off-target activities or downstream signaling consequences beyond the primary mechanism.[12]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: The observed cellular phenotype is inconsistent with known on-target effects of MAT2A inhibition.

  • Possible Cause: The phenotype may be a result of the inhibitor engaging with one or more off-targets.[7][8]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations. An on-target effect should exhibit a clear dose-dependent relationship that correlates with the IC50 for MAT2A.[7]

    • Use a Structurally Unrelated Inhibitor: Treat cells with a different MAT2A inhibitor that has a distinct chemical scaffold. If the same phenotype is observed, it provides stronger evidence for an on-target effect.[7][8]

    • Conduct a Rescue Experiment: Transfect cells with a mutant version of MAT2A that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[7]

Issue 2: The inhibitor causes significant cell death or toxicity at concentrations expected to be selective.

  • Possible Cause: The inhibitor may be engaging with off-targets that regulate essential cellular processes, leading to toxicity.[7] High concentrations of a small molecule significantly above its binding affinity for the intended target increase the likelihood of binding to lower-affinity off-target proteins.[8]

  • Troubleshooting Steps:

    • Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition. This can reduce off-target engagement while still achieving the desired effect.[7]

    • Confirm Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor is binding to MAT2A within the cell at the concentrations being used.[7]

    • Profile Against a Kinase Panel: Since many inhibitors inadvertently target kinases due to conserved ATP-binding sites, screen this compound against a panel of kinases to identify potential off-target interactions.[8]

Supporting Data & Tables

Table 1: Comparative Activity of Selected MAT2A Inhibitors

InhibitorMAT2A Enzymatic IC50 (nM)Cellular SAM Reduction IC50 (nM)Notes
AG-270 ~5-10~20-50First-in-class oral inhibitor; clinical development paused due to off-target toxicity.[6][11]
IDE397 PotentPotentDemonstrates selective anti-tumor activity in MTAP-/- models; currently in clinical trials.[4][13][14]
SCR-7952 Potent & SelectiveEffectiveAllosteric inhibitor with high binding affinity; shows little influence on other metabolic enzymes in preclinical studies.[4][13]
PF-9366 Micromolar rangeEffectiveReduces proliferation and sensitizes MLL-rearranged leukemia cells to chemotherapy.[4][15]

Table 2: Reported Effects of this compound in Osteoclasts

ConcentrationTimeObserved EffectPotential Pathway
0.5, 1, 2.5 µM48 hInhibition of ROS levelsNrf2/HO-1 Activation
0.5, 1, 2.5 µM48 hDecreased phosphorylation of p65, IκBαNF-κB Pathway Inhibition
0.5, 1, 2.5 µM48 hDecreased phosphorylation of p-p38, p-JNK, p-ERKMAPK Pathway Inhibition
0.5, 1, 2.5 µM48 hInhibited mRNA expression of NFATc1, c-FOS, TRAP, CTSK, MMP9Osteoclast Differentiation
(Data summarized from MedchemExpress product information)[12]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that an inhibitor binds to its intended target in a cellular context.[7] Binding of the inhibitor stabilizes the target protein, increasing its resistance to heat-induced denaturation.

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at the desired concentration and another with vehicle (e.g., DMSO) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Centrifugation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble MAT2A protein at each temperature point using Western blotting or another protein quantification method.

  • Data Interpretation: A positive result is a "thermal shift," where the inhibitor-treated samples show a higher amount of soluble MAT2A at elevated temperatures compared to the vehicle-treated controls, indicating target stabilization.

Protocol 2: Off-Target Kinase Profiling

This protocol provides a general framework for screening your inhibitor against a panel of kinases to identify unintended targets. This is often performed as a service by specialized companies.

  • Inhibitor Preparation: Prepare a high-concentration stock solution of this compound in DMSO. The service provider will typically require a specific concentration and volume.

  • Assay Format: Kinase activity is typically measured using radiometric assays (e.g., ³³P-ATP incorporation into a substrate) or fluorescence-based assays. The inhibitor is tested at one or more concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases.

  • Execution: Each kinase reaction is performed in the presence of the inhibitor or a vehicle control. The activity of each kinase is measured.

  • Data Analysis: The percent inhibition of each kinase by your compound is calculated relative to the vehicle control. Results are typically provided as a heatmap or table.

  • Interpretation: Significant inhibition of any kinase in the panel indicates a potential off-target interaction that warrants further investigation, especially if the inhibition occurs at concentrations relevant to your cellular experiments.

Visualizations: Pathways and Workflows

MAT2A_Pathway cluster_MetCycle Methionine Cycle cluster_Inhibition Inhibitor Action cluster_Downstream Downstream Effects in MTAP-/- Cancer Met Methionine MAT2A MAT2A Met->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) MAT2A->SAM Catalyzes SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions (e.g., by PRMT5) PRMT5 PRMT5 Activity SAM->PRMT5 Substrate for HCY Homocysteine SAH->HCY HCY->Met Remethylation Inhibitor This compound Inhibitor->MAT2A Splicing mRNA Splicing PRMT5->Splicing Regulates DNA_Damage DNA Damage Splicing->DNA_Damage Perturbation leads to Cell_Death Selective Cell Death DNA_Damage->Cell_Death

Caption: The MAT2A signaling pathway and mechanism of inhibition.

Off_Target_Workflow start Start: Unexpected Phenotype or Toxicity Observed step1 1. Perform Dose-Response Curve start->step1 q1 Is phenotype consistent with dose-response? step2 2. Validate with Structurally Different Inhibitor q1->step2 Yes step4 4. Profile for Off-Targets (e.g., Kinase Panel, Proteomics) q1->step4 No step1->q1 q2 Is phenotype recapitulated? step2->q2 step3 3. Confirm Target Engagement (e.g., CETSA) q2->step3 Yes q2->step4 No q3 Does inhibitor stabilize MAT2A? step3->q3 q3->step4 No on_target High Confidence ON-TARGET Effect q3->on_target Yes off_target High Confidence OFF-TARGET Effect step4->off_target

Caption: Experimental workflow for identifying off-target effects.

Troubleshooting_Tree issue Issue: Inconsistent or Toxic Cellular Effect cause1 Possible Cause: Off-Target Engagement issue->cause1 cause2 Possible Cause: Inhibitor Concentration Too High issue->cause2 cause3 Possible Cause: Cell-Line Specific Sensitivity issue->cause3 solution1a Solution: Use Structurally Different MAT2A Inhibitor cause1->solution1a solution1b Solution: Perform Target Rescue Experiment cause1->solution1b solution2a Solution: Lower Concentration to Minimal Effective Dose cause2->solution2a solution2b Solution: Confirm Target Engagement with CETSA cause2->solution2b solution3 Solution: Test in Multiple Cell Lines (MTAP-/- and WT) cause3->solution3

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Optimizing MAT2A Inhibitor Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of MAT2A inhibitors to achieve desired efficacy while minimizing toxicity. The following information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for MAT2A inhibitors?

A1: MAT2A (Methionine Adenosyltransferase 2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2] SAM is the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation, which are critical for regulating gene expression.[3] MAT2A inhibitors block the enzymatic activity of MAT2A, leading to a depletion of intracellular SAM levels.[3] This disruption of methylation processes can selectively inhibit the growth of certain cancer cells, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[4][5]

Q2: Why is concentration optimization important for MAT2A inhibitors?

A2: Optimizing the concentration of a MAT2A inhibitor is critical to balance its therapeutic efficacy with potential toxicity. An insufficient concentration may not achieve the desired level of MAT2A inhibition and subsequent anti-proliferative effects. Conversely, an excessively high concentration can lead to off-target effects and cellular toxicity, potentially manifesting as increased liver enzymes, thrombocytopenia, anemia, or fatigue.[6][7] Dose-escalation and dose-selection optimization are key parts of clinical trials to determine the recommended dose for further studies.[8]

Q3: What are the common toxicities associated with MAT2A inhibitors?

A3: Preclinical and clinical studies of MAT2A inhibitors, such as AG-270, have reported manageable and largely reversible toxicities. Common treatment-related adverse events include increases in liver function tests, thrombocytopenia (low platelet count), anemia, and fatigue.[6][7] Skin rashes have also been observed.[6] It is crucial to monitor for these potential toxicities during in vitro and in vivo experiments.

Q4: How do I determine the optimal concentration of my MAT2A inhibitor (inhibitor 2)?

A4: The optimal concentration, often represented as the half-maximal inhibitory concentration (IC50), should be determined empirically for each cell line and experimental condition. A standard approach involves performing a dose-response study using a cell viability or proliferation assay.[9][10]

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent cell seeding density. The number of cells plated can significantly impact the apparent IC50 value.[11]

  • Solution: Ensure a consistent number of cells are seeded in each well for all experiments. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line where cells are in the logarithmic growth phase for the duration of the assay.

  • Possible Cause: Fluctuation in incubation time. The duration of inhibitor exposure can affect cell viability.

  • Solution: Maintain a consistent incubation time for all dose-response experiments. Standard incubation times are typically 24, 48, or 72 hours.[12]

  • Possible Cause: Issues with the inhibitor stock solution. The inhibitor may have degraded or precipitated.

  • Solution: Prepare fresh stock solutions of the MAT2A inhibitor in a suitable solvent (e.g., DMSO) before each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.

Issue 2: No significant inhibition of cell proliferation observed.

  • Possible Cause: The cell line used is not sensitive to MAT2A inhibition. MAT2A inhibitors are particularly effective in cancer cells with MTAP deletion.[4][5]

  • Solution: Verify the MTAP status of your cell line. If the cell line is MTAP-proficient, it may be inherently resistant to single-agent MAT2A inhibition. Consider using a positive control cell line known to be sensitive to MAT2A inhibitors (e.g., an MTAP-deleted cell line).

  • Possible Cause: The concentration range tested is too low.

  • Solution: Expand the concentration range of the inhibitor in your dose-response study. It is advisable to use a wide range of concentrations in the initial experiments to capture the full dose-response curve.

Issue 3: Significant cell death observed even at the lowest inhibitor concentrations.

  • Possible Cause: The inhibitor concentration range is too high, leading to acute toxicity.

  • Solution: Shift the concentration range to lower doses. Perform a serial dilution over a wider logarithmic scale to identify a non-toxic and effective concentration range.

  • Possible Cause: Solvent toxicity. The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic to the cells at the concentrations used.

  • Solution: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a solvent control group in your experiments to assess any solvent-related toxicity.

Experimental Protocols

Determining the IC50 of a MAT2A Inhibitor using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a MAT2A inhibitor on adherent cells.[13]

Materials:

  • Adherent cancer cell line (e.g., MTAP-deleted and wild-type)

  • Complete cell culture medium

  • MAT2A inhibitor 2

  • DMSO (or other appropriate solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm or 570 nm.[13]

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a series of dilutions of the MAT2A inhibitor in complete medium. A common approach is to use a 2-fold or 3-fold serial dilution over a range of concentrations (e.g., from 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations.

    • Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a plate reader at the appropriate wavelength (e.g., 570 nm with a reference wavelength of 630 nm).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[14]

Data Presentation

Table 1: Example IC50 Values for this compound in Different Cell Lines

Cell LineMTAP StatusIncubation Time (hours)IC50 (µM)
HCT116 MTAP -/-Deleted720.5
HCT116 MTAP +/+Wild-Type72> 50
PANC-1Deleted721.2
A549Wild-Type72> 50

Visualizations

Signaling Pathways and Experimental Workflows

MAT2A_Signaling_Pathway cluster_upstream Methionine Metabolism cluster_core MAT2A Activity cluster_downstream Methylation Cycle & Downstream Effects Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM Inhibitor 2 Inhibitor 2 Inhibitor 2->MAT2A Methyltransferases Methyltransferases SAM->Methyltransferases PRMT5 PRMT5 SAM->PRMT5 Methylated_Substrates Methylated DNA, RNA, Histones Methyltransferases->Methylated_Substrates Gene_Expression Altered Gene Expression Methylated_Substrates->Gene_Expression Splicing mRNA Splicing PRMT5->Splicing

Caption: The MAT2A signaling pathway and the point of intervention for inhibitor 2.

IC50_Determination_Workflow A Seed cells in 96-well plate B Allow cells to attach overnight A->B C Prepare serial dilutions of Inhibitor 2 B->C D Treat cells with Inhibitor 2 for 48-72h C->D E Add MTT reagent and incubate D->E F Solubilize formazan crystals E->F G Measure absorbance with a plate reader F->G H Plot dose-response curve and calculate IC50 G->H

References

Troubleshooting inconsistent results in MAT2A inhibitor 2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MAT2A inhibitor 2. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for MAT2A inhibitors?

A1: MAT2A (Methionine Adenosyltransferase 2A) is an essential enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2] SAM is the universal methyl donor for numerous biological methylation reactions, including the methylation of DNA, RNA, and proteins, which are critical for gene expression and cell cycle regulation.[1] MAT2A inhibitors block the activity of this enzyme, leading to a reduction in SAM levels. This disrupts methylation processes, impairs DNA and RNA synthesis, and ultimately inhibits the growth of cancer cells, which often have an increased demand for methylation.[1]

Q2: Why are MAT2A inhibitors particularly effective in MTAP-deleted cancers?

A2: This is due to a concept known as synthetic lethality. The gene for methylthioadenosine phosphorylase (MTAP) is frequently co-deleted with the tumor suppressor gene CDKN2A in about 15% of human cancers.[2][3] MTAP is an enzyme in the methionine salvage pathway that breaks down methylthioadenosine (MTA).[2] When MTAP is deleted, MTA accumulates in the cell.[2] This accumulated MTA acts as a natural inhibitor of another enzyme, protein arginine methyltransferase 5 (PRMT5).[2] The partial inhibition of PRMT5 by MTA makes the cancer cells highly dependent on the remaining PRMT5 activity, which in turn is dependent on the availability of its substrate, SAM. By inhibiting MAT2A and thus reducing SAM levels, the activity of PRMT5 is further compromised, leading to selective cell death in MTAP-deleted cancer cells.[2][4][5]

Q3: What are some of the known off-target effects or toxicities associated with MAT2A inhibitors?

A3: Some MAT2A inhibitors, such as AG-270, have been associated with off-target effects. For instance, AG-270 has been shown to have off-target activity on UGT1A1, which can lead to hyperbilirubinemia.[2] Clinical trials with AG-270/S095033 have reported reversible increases in liver function tests, thrombocytopenia, anemia, and fatigue as common treatment-related toxicities.[6][7] Developing new MAT2A inhibitors with higher potency and better selectivity is an ongoing area of research to minimize such off-target effects.[2]

Troubleshooting Guide

Inconsistent IC50 Values in Cell Proliferation Assays

Problem: I am observing significant variability in the IC50 values for my MAT2A inhibitor in cell-based proliferation assays.

Potential CauseRecommended Solution
Cell Line Integrity Regularly perform cell line authentication (e.g., STR profiling) to ensure you are working with the correct cell line.
MTAP Status Variability Confirm the MTAP deletion status of your cell lines. The efficacy of many MAT2A inhibitors is highly dependent on this.[2][8] Inconsistent results can arise from using mixed populations or misidentified cell lines.
Cellular Adaptation Prolonged exposure to MAT2A inhibitors can lead to the upregulation of MAT2A gene expression as a feedback mechanism, which can blunt the inhibitor's potency.[2][5] Consider using shorter exposure times or monitoring MAT2A expression levels.
Compound Stability/Solubility Ensure the inhibitor is fully dissolved and stable in your culture medium. Poor solubility can lead to inaccurate concentrations. Test the compound's stability at 37°C over the course of the experiment. Avoid repeated freeze-thaw cycles of stock solutions.[9]
DMSO Concentration High concentrations of DMSO can be toxic to cells and interfere with the assay. Keep the final DMSO concentration consistent across all wells and ideally below 1%.[9]
Assay Duration The duration of the assay can influence the IC50 value. For example, a 5-day treatment was used to determine the IC50 for AG-270 in one study.[8] Ensure your assay duration is consistent and appropriate for the cell line's doubling time.
Discrepancies Between Biochemical and Cellular Assays

Problem: My MAT2A inhibitor is potent in a biochemical (enzymatic) assay but shows significantly weaker activity in cellular assays.

Potential CauseRecommended Solution
Cell Permeability The compound may have poor cell permeability. Consider performing permeability assays (e.g., PAMPA) to assess its ability to cross the cell membrane.
Drug Efflux The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. This can be tested by co-incubating with known efflux pump inhibitors.
Cellular Adaptation As mentioned previously, cells can upregulate MAT2A expression in response to inhibition, which can reduce the apparent cellular potency.[2][5] This is a cellular-level response not captured in a biochemical assay.
Intracellular MTA/SAM Levels The synthetic lethal effect is dependent on the intracellular ratio of MTA to SAM.[8] Cell lines with different basal levels of these metabolites may respond differently. This is particularly relevant when comparing MTAP-proficient and MTAP-deficient cells.[8]
Presence of MAT2B The regulatory protein MAT2B can bind to and stabilize MAT2A.[10] While it may not directly alter the kinetic parameters in a purified system, its presence in a cellular context could influence the inhibitor's interaction with MAT2A.[10]

Experimental Protocols & Data

MAT2A Inhibitor Potency Data

The following table summarizes the reported potency of various MAT2A inhibitors from the literature.

CompoundAssay TypeCell Line / ConditionIC50Reference
AG-270 Proliferation AssayHCT116 MTAP-/-260 nM[8]
AG-270 Proliferation AssayHT-29 (MTAP+/+) + MTDIA228 nM[8]
SCR-7952 Biochemical Assay-Potent[2]
Compound 8 Enzymatic Activity-18 nM[11]
Compound 8 Proliferation AssayMTAP-null cancer cells52 nM[11]
IDE397 Proliferation AssayHCT116 MTAP-/-Potent & Selective[12]
Protocol: Cell Proliferation Assay (General)

This is a generalized protocol based on common practices cited in the literature.[2]

  • Cell Plating: Plate cells in 96-well cell culture plates at a density appropriate for the specific cell line and allow them to attach overnight at 37°C in 5% CO2.

  • Compound Preparation: Prepare a serial dilution of the MAT2A inhibitor in DMSO. Further dilute the compounds in the appropriate cell culture medium.

  • Treatment: Add the diluted compounds to the cells in a dose-response format. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 6 days).

  • Viability Measurement: Measure cell proliferation using a suitable viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol: MAT2A Biochemical Assay (Colorimetric)

This protocol is based on the principles of a commercially available MAT2A inhibitor screening assay kit.[9]

  • Reagent Preparation: Prepare assay buffer, purified recombinant MAT2A enzyme, L-Methionine, and ATP solutions.

  • Inhibitor Addition: Add the test inhibitor (dissolved in DMSO, final concentration ≤1%) to the wells of a 96-well plate. Include a no-inhibitor control.

  • Enzyme Reaction: Initiate the reaction by adding a master mix of MAT2A enzyme, L-Methionine, and ATP to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

  • Detection: Stop the reaction and add a colorimetric detection reagent that measures the amount of free phosphate produced during the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Determine the extent of inhibition by comparing the signal from the inhibitor-treated wells to the control wells.

Visualizations

MAT2A Signaling Pathway and Synthetic Lethality

The diagram below illustrates the central role of MAT2A in the methionine cycle and the synthetic lethal interaction with MTAP deletion.

MAT2A_Pathway cluster_cycle Methionine Cycle Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM Catalyzes Methyltransferases Methyltransferases (e.g., PRMT5) SAM->Methyltransferases Methyl Donor PRMT5 PRMT5 SAM->PRMT5 Activates SAH S-adenosylhomocysteine (SAH) Methyltransferases->SAH MTA Methylthioadenosine (MTA) SAH->MTA MTAP MTAP MTA->MTAP MTA->PRMT5 Inhibits MAT2A_Inhibitor This compound MAT2A_Inhibitor->MAT2A MTAP_Deletion MTAP Deletion (in ~15% of cancers) MTAP_Deletion->MTAP Loss of function Cell_Growth Cancer Cell Growth PRMT5->Cell_Growth Promotes (via mRNA splicing, etc.) Cell_Death Synthetic Lethality (Cell Death)

Caption: MAT2A pathway and synthetic lethality in MTAP-deleted cancers.

Experimental Workflow: Troubleshooting Inconsistent Results

This flowchart provides a logical approach to troubleshooting inconsistent experimental outcomes with MAT2A inhibitors.

Troubleshooting_Workflow start Inconsistent Results Observed check_reagents Verify Reagents & Compound start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Pass reagent_bad Re-prepare/Order New Reagents check_reagents->reagent_bad Fail check_cells Assess Cell Line Integrity reagent_ok->check_cells reagent_bad->start cells_ok Cells Verified check_cells->cells_ok Pass cells_bad Authenticate/Thaw New Vial check_cells->cells_bad Fail check_protocol Review Experimental Protocol cells_ok->check_protocol cells_bad->start protocol_ok Protocol Consistent check_protocol->protocol_ok Pass protocol_bad Standardize Protocol Steps check_protocol->protocol_bad Fail check_adaptation Consider Cellular Adaptation protocol_ok->check_adaptation protocol_bad->start adaptation_no No Adaptation check_adaptation->adaptation_no Unlikely adaptation_yes Modify Assay Duration/ Monitor MAT2A Levels check_adaptation->adaptation_yes Likely end_success Consistent Results Achieved adaptation_no->end_success adaptation_yes->end_success

Caption: A logical workflow for troubleshooting inconsistent MAT2A inhibitor data.

References

Impact of serum concentration on MAT2A inhibitor 2 efficacy in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vitro application of MAT2A Inhibitor 2. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of MAT2A inhibitors?

A1: MAT2A (Methionine Adenosyltransferase 2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP. SAM is the primary methyl donor for a wide range of cellular processes, including DNA, RNA, and protein methylation. In certain cancers, particularly those with a homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene, cancer cells become highly dependent on MAT2A for survival. MAT2A inhibitors block the enzymatic activity of MAT2A, leading to a depletion of SAM. This reduction in SAM levels inhibits the function of methyltransferases like PRMT5 (Protein Arginine Methyltransferase 5), which are essential for cancer cell proliferation and survival, thereby inducing synthetic lethality in MTAP-deleted cancer cells.[1][2]

Q2: Why is the choice of cell line important for in vitro studies with MAT2A inhibitors?

A2: The efficacy of MAT2A inhibitors is most pronounced in cancer cell lines with homozygous deletion of the MTAP gene. This genetic alteration leads to an accumulation of methylthioadenosine (MTA), which partially inhibits PRMT5. This partial inhibition makes the cells more sensitive to the reduction in SAM levels caused by MAT2A inhibition.[1][2] Therefore, using MTAP-deleted cell lines (e.g., HCT116 MTAP-/-) is critical for observing the synthetic lethal effect of MAT2A inhibitors. In contrast, MTAP wild-type (MTAP+/+) cells are generally less sensitive to these inhibitors.

Q3: How does serum concentration in the cell culture medium affect the apparent potency (IC50) of this compound?

A3: The concentration of serum, such as fetal bovine serum (FBS), in the cell culture medium can significantly impact the observed in vitro potency of small molecule inhibitors, including this compound. Components of serum, particularly albumin, can bind to small molecules, reducing the free concentration of the inhibitor available to interact with its target in the cells. This phenomenon is known as protein binding. A higher concentration of serum will result in more inhibitor being bound, leading to a higher apparent IC50 value (a rightward shift in the dose-response curve). It is crucial to consider and control for serum concentration in your experiments to ensure reproducibility and accurate interpretation of results. One study noted that the MAT2A inhibitor AGI-25696 exhibited very high plasma protein binding (>99.9%).[3]

Q4: What is a typical duration of treatment for a cell proliferation assay with this compound?

A4: The optimal treatment duration can vary depending on the cell line and the specific experimental question. However, for cell proliferation or viability assays, a treatment duration of 3 to 6 days is commonly used to allow for sufficient time for the inhibitor to exert its anti-proliferative effects. One study, for instance, describes a 5-day treatment period for assessing the effect of the MAT2A inhibitor AG-270.[1]

Data Presentation: Impact of Serum Concentration on IC50

The following table provides illustrative data on the expected impact of varying serum concentrations on the half-maximal inhibitory concentration (IC50) of a hypothetical MAT2A inhibitor in an MTAP-deleted cancer cell line. Please note that this data is representative and intended to demonstrate the trend of an IC50 shift due to serum protein binding. Actual values will vary depending on the specific inhibitor and experimental conditions.

Serum Concentration (% FBS)Apparent IC50 (nM)Fold Shift (relative to 0.5% FBS)
0.5%501.0
2%1252.5
5%2755.5
10%55011.0

Experimental Protocols

Protocol for Determining the IC50 of this compound using a Cell Viability Assay (MTT-based)

This protocol is adapted from standard cell viability assay procedures.[4][5][6]

Materials:

  • MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Serum-free growth medium

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • MTT solvent (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Resuspend cells in complete growth medium to a final concentration that will result in 50-70% confluency at the end of the assay. A typical seeding density is 1,000-5,000 cells per well in a 96-well plate.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in the desired growth medium with varying serum concentrations (e.g., 0.5%, 2%, 5%, 10% FBS). It is recommended to prepare these solutions at 2x the final desired concentration.

    • Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.

    • Return the plate to the incubator for the desired treatment duration (e.g., 72-120 hours).

  • MTT Assay:

    • At the end of the treatment period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • After the incubation, add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature in the dark for 15 minutes to 2 hours, ensuring complete dissolution of the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized cell viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) to determine the IC50 value.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No or weak dose-response Incorrect inhibitor concentration range, inactive inhibitor, or use of a non-responsive cell line.Verify the concentration and integrity of the inhibitor stock. Confirm that the cell line is MTAP-deleted. Perform a wider range of inhibitor concentrations in a pilot experiment.
IC50 values are significantly higher than expected High serum concentration leading to protein binding, or cellular resistance mechanisms.Test the inhibitor in a medium with lower serum concentration (e.g., 0.5% or 2% FBS) to assess the impact of protein binding. Ensure the cell line has not developed resistance through continuous passaging.
Cell death observed in vehicle control wells High concentration of DMSO.Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level, typically below 0.5%.
Inconsistent results between experiments Variation in cell passage number, serum lot, or incubation times.Use cells within a consistent range of passage numbers. If possible, use the same lot of serum for a set of experiments. Standardize all incubation times precisely.

Visualizations

MAT2A Signaling Pathway

MAT2A_Signaling_Pathway Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) (Universal Methyl Donor) MAT2A->SAM Catalyzes Methyltransferases Methyltransferases (e.g., PRMT5) SAM->Methyltransferases Substrate Methylation Protein, DNA, RNA Methylation Methyltransferases->Methylation Promotes Proliferation Cell Proliferation & Survival Methylation->Proliferation Regulates Inhibitor This compound Inhibitor->MAT2A Inhibits

Caption: MAT2A signaling pathway and point of inhibition.

Experimental Workflow for IC50 Determination

Experimental_Workflow Start Start Seed_Cells Seed MTAP-/- cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h (Attachment) Seed_Cells->Incubate_24h Treat_Cells Treat cells with inhibitor dilutions Incubate_24h->Treat_Cells Prepare_Inhibitor Prepare serial dilutions of This compound in media with varying serum Prepare_Inhibitor->Treat_Cells Incubate_Treatment Incubate for 72-120h Treat_Cells->Incubate_Treatment MTT_Assay Perform MTT viability assay Incubate_Treatment->MTT_Assay Read_Absorbance Read absorbance at 570 nm MTT_Assay->Read_Absorbance Analyze_Data Normalize data and perform non-linear regression Read_Absorbance->Analyze_Data End Determine IC50 values Analyze_Data->End

Caption: Workflow for determining the IC50 of this compound.

References

Technical Support Center: Addressing Feedback Upregulation of MAT2A Expression After Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating Methionine Adenosyltransferase 2A (MAT2A). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of feedback upregulation of MAT2A expression following inhibition.

Frequently Asked Questions (FAQs)

Q1: We observe an increase in MAT2A protein and/or mRNA levels after treating our cells with a MAT2A inhibitor. Is this an expected phenomenon?

A1: Yes, the upregulation of MAT2A expression following the use of certain inhibitors is a documented feedback mechanism. This has been observed with inhibitors such as PF-9366 and AGI-24512[1]. This feedback loop can complicate the interpretation of experimental results and potentially lead to resistance to MAT2A-targeted therapies.

Q2: What are the known molecular mechanisms driving this feedback upregulation of MAT2A?

A2: The feedback upregulation of MAT2A is a multi-faceted process involving both transcriptional and post-transcriptional regulation.

  • Transcriptional Upregulation: Several transcription factors are known to drive MAT2A expression. In response to cellular stress or signaling cues initiated by MAT2A inhibition, transcription factors such as NF-κB, AP-1, Sp1, and c-MYB can bind to the MAT2A promoter and enhance its transcription. For instance, in tamoxifen-resistant breast cancer cells, activation of NF-κB has been shown to upregulate MAT2A expression.

  • Post-Transcriptional Regulation: The stability of MAT2A mRNA can be regulated by RNA-binding proteins like HuR. Increased HuR activity can lead to stabilization of the MAT2A transcript, resulting in higher protein expression.

  • S-adenosylmethionine (SAM) Sensing: Cells have mechanisms to sense and respond to low levels of the universal methyl donor, S-adenosylmethionine (SAM), which is the product of the reaction catalyzed by MAT2A. Inhibition of MAT2A leads to a decrease in intracellular SAM levels. This depletion can trigger a response to restore SAM homeostasis, which includes increasing the expression of MAT2A.

Q3: Does the feedback upregulation of MAT2A negate the effect of the inhibitor?

A3: Not necessarily. While the cell attempts to compensate for the inhibition by producing more MAT2A, potent inhibitors can still effectively reduce the overall enzymatic activity and lower intracellular SAM levels[1]. However, this feedback mechanism may limit the long-term efficacy of the inhibitor and contribute to the development of drug resistance. For some inhibitors like AGI-24512, the upregulation of MAT2A protein does not appear to affect its antiproliferative activity[1].

Q4: Are there specific cancer types or cellular contexts where this feedback upregulation is more pronounced?

A4: MAT2A upregulation is frequently observed in various cancers, including liver, colon, and breast cancer, as well as in certain types of leukemia[1]. The specific signaling pathways that are active in a particular cancer type can influence the extent of the feedback response. For example, cancers with constitutive activation of the NF-κB pathway may exhibit a more robust upregulation of MAT2A upon inhibition.

Troubleshooting Guide

Issue 1: Unexpectedly high MAT2A protein levels on Western blot after inhibitor treatment.

Possible Cause Suggested Solution
Feedback Upregulation This is a likely biological response. To confirm, perform a time-course experiment to observe the dynamics of MAT2A protein expression following inhibitor treatment. Also, measure MAT2A mRNA levels by qPCR to determine if the upregulation is occurring at the transcriptional level.
Antibody Specificity Ensure the primary antibody is specific for MAT2A and is not cross-reacting with other proteins. Validate the antibody using a positive control (e.g., recombinant MAT2A protein) and a negative control (e.g., lysate from MAT2A knockout/knockdown cells).
Loading Control Variability Inconsistent loading control levels can lead to misinterpretation of the target protein expression. Use a reliable and stable loading control (e.g., GAPDH, β-actin, or total protein stain) and ensure equal protein loading across all lanes.

Issue 2: MAT2A mRNA levels are increased after siRNA-mediated knockdown of MAT2A.

Possible Cause Suggested Solution
Compensatory Transcriptional Upregulation Similar to inhibitor-induced feedback, a strong knockdown of MAT2A can trigger a cellular response to transcribe more MAT2A mRNA to compensate for the loss of protein and enzymatic activity. Measure the activity of transcription factors known to regulate MAT2A, such as NF-κB, to investigate this possibility.
Off-target effects of siRNA The siRNA may be inadvertently affecting other genes that regulate MAT2A expression. Use at least two different siRNAs targeting different regions of the MAT2A mRNA to confirm the phenotype. Perform a rescue experiment by co-transfecting a plasmid expressing a siRNA-resistant form of MAT2A.
Incomplete Knockdown The observed increase in mRNA may be a result of a small population of cells where the knockdown was inefficient, and these cells are overcompensating. Assess knockdown efficiency at the single-cell level if possible, or use a more potent delivery method.

Quantitative Data Summary

The following tables summarize quantitative data related to MAT2A expression and inhibition from various studies.

Table 1: Changes in MAT2A Expression Upon Perturbation

Cell Line/ModelTreatment/ConditionFold Change in MAT2A mRNA/ProteinReference
H460/DDP (Cisplatin-resistant lung cancer)Compared to H460 parental cells1.96 (log2 fold change, mRNA)[2]
CD14+ MonocytesTumor supernatant (TSN) exposure (18h)Peak mRNA expression observed[3]
Gastric Cancer CellsFIDAS-5 (10 µM)Significant attenuation of protein increase[3]

Table 2: Inhibitor Potency Against MAT2A

InhibitorIC50Cell Line/Assay ConditionReference
FIDAS-52.1 µMIn vitro MAT2A assay[4]
AG-27014 nMIn vitro MAT2A assay[5]
PF-9366420 nMIn vitro MAT2A assay[6]
AGI-24512~8 nMEnzymatic IC50[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of MAT2A Transcriptional Upregulation

This diagram illustrates a simplified signaling pathway where cellular stressors, which can be induced by MAT2A inhibition, lead to the activation of the NF-κB pathway, culminating in the transcriptional upregulation of MAT2A.

Caption: NF-κB mediated transcriptional upregulation of MAT2A.

Experimental Workflow for Investigating MAT2A Feedback Upregulation

This diagram outlines a typical experimental workflow to characterize the feedback upregulation of MAT2A following inhibitor treatment.

Experimental_Workflow Treatment Treat with MAT2A Inhibitor (Time-course and Dose-response) Harvest Harvest Cells Treatment->Harvest Lysate Prepare Protein Lysate Harvest->Lysate RNA Extract Total RNA Harvest->RNA ChIP Chromatin Immunoprecipitation (e.g., for NF-κB) Harvest->ChIP Western Western Blot for MAT2A and Loading Control Lysate->Western qPCR RT-qPCR for MAT2A and Housekeeping Gene RNA->qPCR Analysis Data Analysis and Interpretation Western->Analysis qPCR->Analysis ChIP->Analysis

Caption: Workflow for studying MAT2A feedback upregulation.

Key Experimental Protocols

Western Blot for MAT2A Protein Expression

This protocol provides a general guideline for detecting MAT2A protein levels in cell lysates.

  • Sample Preparation:

    • Culture cells to the desired confluency and treat with the MAT2A inhibitor or vehicle control for the specified time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for MAT2A (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to normalize the MAT2A signal.

Quantitative Real-Time PCR (qPCR) for MAT2A mRNA Expression

This protocol outlines the steps to quantify MAT2A mRNA levels.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from inhibitor-treated and control cells using a commercial kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for MAT2A, and cDNA template.

    • Use primers for a stable housekeeping gene (e.g., GAPDH, ACTB) as an internal control.

    • Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for MAT2A and the housekeeping gene in each sample.

    • Calculate the relative expression of MAT2A mRNA using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding to the MAT2A Promoter

This protocol is for investigating the binding of a transcription factor, such as NF-κB, to the MAT2A promoter.

  • Cross-linking and Chromatin Preparation:

    • Treat cells with formaldehyde to cross-link proteins to DNA.

    • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with an antibody specific for the transcription factor of interest (e.g., anti-p65 for NF-κB) or a negative control IgG overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the protein-DNA complexes from the beads.

    • Reverse the cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Analysis:

    • Purify the DNA using a PCR purification kit.

    • Analyze the enrichment of the MAT2A promoter region in the immunoprecipitated DNA by qPCR using primers flanking the putative transcription factor binding site.

    • Normalize the results to the input DNA and the IgG control.

References

Technical Support Center: Validating MAT2A Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with MAT2A (Methionine Adenosyltransferase 2A) inhibitors. It offers guidance on designing and interpreting control experiments to ensure the specificity of your inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MAT2A inhibitors?

MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions.[1][2] By blocking MAT2A, these inhibitors decrease intracellular SAM levels.[2][3][4] This reduction in SAM availability subsequently inhibits the function of methyltransferases, such as PRMT5, which are often essential for cancer cell proliferation and survival.[1][5][6]

Q2: Why are MTAP-deleted cancer cells particularly sensitive to MAT2A inhibitors?

Approximately 15% of cancers exhibit a homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene.[1][7][8] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), which acts as a partial inhibitor of PRMT5.[1][9] Consequently, these cells become highly dependent on a steady supply of SAM to maintain PRMT5 activity. By reducing SAM levels, MAT2A inhibitors create a synthetic lethal environment in MTAP-deleted cancer cells.[1][6][10]

Q3: What are the essential positive and negative controls for a cell-based assay with a MAT2A inhibitor?

Proper controls are critical for validating the on-target effects of your MAT2A inhibitor.

Control TypeDescriptionExpected Outcome with Effective Inhibitor
Positive Control MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)Significant inhibition of cell proliferation and viability.[8][9][11]
Negative Control Isogenic MTAP wild-type cell line (e.g., HCT116 MTAP+/+)Minimal to no effect on cell proliferation and viability.[9][11]
Vehicle Control Cells treated with the same solvent used to dissolve the inhibitor (e.g., DMSO)No significant effect on cell viability or target engagement markers.
Inactive Compound Control A structurally similar but inactive analog of the inhibitorNo significant effect on cell viability or target engagement markers.

Q4: How can I confirm that my MAT2A inhibitor is engaging its target in cells?

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct target engagement.[12][13][14] This method is based on the principle that a ligand-bound protein is more resistant to thermal denaturation than its unbound form.[12][13] An increase in the thermal stability of MAT2A in the presence of your inhibitor provides strong evidence of target engagement.[12][13]

Troubleshooting Guide

Issue 1: High toxicity observed in negative control (MTAP+/+) cell lines.

  • Possible Cause: Off-target effects of the inhibitor.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 values for both MTAP-/- and MTAP+/+ cell lines. A specific inhibitor should exhibit a significantly lower IC50 in the MTAP-/- line.

    • Use an inactive analog: Test a structurally related but inactive version of your compound. If it also shows toxicity, the observed effects are likely off-target.

    • Employ a rescue experiment: Supplement the culture medium with SAM. If the toxicity is on-target, the addition of SAM should partially rescue the cells.

    • Profile against a kinase panel: Many small molecule inhibitors have off-target kinase activity. Screening against a broad panel of kinases can identify potential off-target interactions.

Issue 2: Lack of significant difference in potency between MTAP-/- and MTAP+/+ cells.

  • Possible Cause: The inhibitor may not be potent enough, or the experimental conditions may not be optimal.

  • Troubleshooting Steps:

    • Verify target engagement: Use CETSA to confirm that the inhibitor is binding to MAT2A in your cell lines.

    • Measure downstream pharmacodynamic markers: Assess the levels of SAM and symmetric dimethylarginine (SDMA), a product of PRMT5 activity, via Western blot or mass spectrometry. A potent MAT2A inhibitor should decrease both SAM and SDMA levels, particularly in MTAP-/- cells.[3][5][11]

    • Extend the treatment duration: The effects of MAT2A inhibition on cell proliferation can be time-dependent. Extending the incubation period may reveal a more significant differential effect.

Issue 3: Inconsistent results in cell viability assays.

  • Possible Cause: Variability in experimental technique or assay conditions.

  • Troubleshooting Steps:

    • Optimize cell seeding density: Ensure that cells are in the logarithmic growth phase at the time of treatment.

    • Confirm inhibitor stability: Verify that your inhibitor is stable in the cell culture medium for the duration of the experiment.

    • Use a different viability assay: Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). Comparing results from multiple assays (e.g., MTT, CellTiter-Glo, trypan blue exclusion) can provide a more comprehensive picture.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is a generalized procedure and may require optimization for your specific cell line and inhibitor.

  • Cell Treatment: Treat cultured cells with your MAT2A inhibitor or vehicle control for a predetermined time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-4 minutes, followed by cooling at room temperature for 3 minutes.[12][14]

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[14]

  • Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody specific for MAT2A.[15]

Western Blot for MAT2A and SDMA
  • Lysate Preparation: Prepare cell lysates from inhibitor-treated and control cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MAT2A and SDMA overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.[17]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations for the desired duration (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[18]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[18]

Visualizations

MAT2A_Signaling_Pathway cluster_methionine_cycle Methionine Cycle cluster_downstream_effects Downstream Effects Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM Synthesis SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions PRMT5 PRMT5 SAM->PRMT5 Substrate Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Recycling Histones_Splicing_Factors Histones & Splicing Factors PRMT5->Histones_Splicing_Factors Methylation Gene_Expression_Splicing Altered Gene Expression & Splicing PRMT5->Gene_Expression_Splicing SDMA Symmetric Dimethylarginine (SDMA) Histones_Splicing_Factors->SDMA MAT2A_Inhibitor MAT2A Inhibitor MAT2A_Inhibitor->MAT2A

Caption: MAT2A signaling pathway and the mechanism of its inhibition.

CETSA_Workflow start Cells Treated with Inhibitor or Vehicle harvest Harvest and Resuspend Cells start->harvest heat Heat to Various Temperatures harvest->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble and Insoluble Fractions lyse->centrifuge western Western Blot for MAT2A in Soluble Fraction centrifuge->western end Analyze Protein Stabilization western->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting_Logic cluster_issue1_solutions Troubleshooting High Toxicity cluster_issue2_solutions Troubleshooting Lack of Potency Difference start Start: Unexpected Result with MAT2A Inhibitor issue1 High Toxicity in MTAP+/+ Cells? start->issue1 issue2 No Potency Difference between MTAP-/- and MTAP+/+ Cells? issue1->issue2 No solution1a Dose-Response Curve issue1->solution1a Yes solution2a Confirm Target Engagement (CETSA) issue2->solution2a Yes solution1b Inactive Analog Control solution1a->solution1b solution1c Kinase Panel Screen solution1b->solution1c solution2b Measure Downstream Markers (SAM, SDMA) solution2a->solution2b solution2c Extend Treatment Duration solution2b->solution2c

Caption: Logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Managing In Vivo Toxicity of MAT2A Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MAT2A inhibitors in mouse models. The information is compiled from preclinical studies and aims to address common challenges related to in vivo toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for MAT2A inhibitors?

A1: MAT2A (Methionine Adenosyltransferase 2A) is a crucial enzyme that synthesizes S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[1] In cancer cells, particularly those with MTAP (methylthioadenosine phosphorylase) gene deletion, there is an increased dependency on MAT2A for survival.[1][2] MAT2A inhibitors block the activity of this enzyme, leading to reduced SAM levels. This disrupts methylation processes, impairs DNA and RNA synthesis, and ultimately inhibits the growth of cancer cells.[1]

Q2: What are the potential in vivo toxicities associated with MAT2A inhibitors in mouse models?

A2: Preclinical studies in mouse models have reported a range of toxicities, which can be dose-dependent. Observed toxicities include:

  • Body Weight Loss: This is a common indicator of toxicity in mouse studies. For instance, the MAT2A inhibitor AG-270 was reported to cause weight loss in mice at a dose of 100 mg/kg.[3] However, in other studies, different MAT2A inhibitors showed no adverse effects on mouse body weight at effective doses.[4][5]

  • Liver and Renal Toxicities: While some combination therapies involving MAT2A inhibitors did not show additional liver or renal toxicities,[3] studies in rats have suggested potential risks of oxidative stress and hepatic steatosis due to significant depletion of SAM.[6]

  • Hematological Effects: A phase I clinical trial of AG-270 in humans reported reversible thrombocytopenia and anemia as common treatment-related toxicities, suggesting that these could be monitored in preclinical mouse models.[7]

  • Neuropathy: Although observed in a human patient, a case of demyelinating sensorimotor neuropathy has been associated with a MAT2A inhibitor.[8] While not yet reported in mouse models in the provided literature, it represents a potential area for toxicological assessment.

Q3: How can I mitigate the toxicity of MAT2A inhibitors in my mouse studies?

A3: Several strategies can be employed to manage the in vivo toxicity of MAT2A inhibitors:

  • Dose Optimization: Conduct dose-escalation studies to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose with an acceptable safety profile.

  • Combination Therapy: Combining MAT2A inhibitors with other agents may allow for lower, less toxic doses of the MAT2A inhibitor while achieving synergistic anti-tumor effects.[2][3][9] For example, combining a MAT2A inhibitor with an MTAP inhibitor has been shown to mimic synthetic lethality without adverse histology on normal tissues in mice.[3][9]

  • Supportive Care: In the case of neuropathy observed in a human patient, dose reduction and supplementation with high-dose B12 and folate led to the resolution of symptoms upon rechallenge.[8] This suggests that nutritional support could be a potential mitigating strategy to explore in preclinical models.

  • Careful Monitoring: Regularly monitor animal health, including body weight, food and water intake, and clinical signs of distress. Conduct regular blood work to monitor for hematological and liver function abnormalities.

Troubleshooting Guides

Issue 1: Significant Body Weight Loss Observed in Treated Mice
Possible Cause Troubleshooting Steps
Dose is too high - Review the literature for established dose ranges for your specific MAT2A inhibitor. - Perform a dose-response study to identify a more tolerable dose. - Consider reducing the dosing frequency (e.g., from once daily to every other day).
Off-target effects - Evaluate the specificity of your MAT2A inhibitor. - If available, test a different MAT2A inhibitor with a distinct chemical scaffold.
Dehydration or reduced food intake - Monitor food and water consumption daily. - Provide supportive care such as supplemental hydration (e.g., subcutaneous fluids) or more palatable, high-calorie food.
Tumor burden - In xenograft models, a large tumor burden can contribute to cachexia and weight loss, confounding toxicity assessment. - Initiate treatment when tumors are smaller.
Issue 2: Elevated Liver Enzymes or Signs of Hepatotoxicity
Possible Cause Troubleshooting Steps
Drug-induced liver injury - Reduce the dose of the MAT2A inhibitor. - Collect liver tissue for histopathological analysis to assess the extent of damage. - Consider co-administration of a hepatoprotective agent, though this may interfere with the study's primary objectives.
Metabolic disruption - MAT2A inhibition can lead to SAM depletion and methionine accumulation, potentially causing oxidative stress.[6] - Analyze plasma and tissue levels of methionine and SAM to correlate with liver toxicity.

Quantitative Data Summary

Table 1: In Vivo Dosing and Toxicity of Select MAT2A Inhibitors in Mouse Models

InhibitorMouse ModelDose and RouteObserved Effects on Toxicity
AG-270Xenograft100 mg/kgMouse toxicity, as indicated by weight loss, was observed.[3]
AG-270Xenograft200 mg/kg, oral, dailyNo significant reduction in tumor growth at this dose as a single agent.[3]
AGI-25696Xenograft (KP4 MTAP-null pancreatic cells)300 mg/kg, oral, dailyNo adverse effects on mouse body weight throughout the 33-day study.[4][5]
MAT2A inhibitor 2Ovariectomy-induced bone loss model30, 100 mg/kg, oral, for 6 weeksPrevented bone loss; specific toxicity data not detailed.[10]
IDE397PDX models30 mg/kg/dayConsistent tumor growth inhibition; specific toxicity data not detailed.[2]

Experimental Protocols

Protocol: General In Vivo Toxicity Assessment of a MAT2A Inhibitor in a Mouse Xenograft Model

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID) for tumor xenograft studies.

  • Cell Implantation: Subcutaneously implant cancer cells (e.g., HCT-116 MTAP-null) into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to reach a predetermined size (e.g., 100-200 mm³) before randomizing mice into treatment and vehicle control groups.

  • Drug Formulation and Administration:

    • Prepare the MAT2A inhibitor in a suitable vehicle for the intended route of administration (e.g., oral gavage). A common vehicle might be a solution of a polymer like PVP K30 in purified water.[6]

    • Prepare fresh working solutions daily.[10] If precipitation occurs, heating and/or sonication can be used to aid dissolution.[10]

    • Administer the inhibitor at the desired dose and frequency.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Perform daily clinical observations for any signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Endpoint and Sample Collection:

    • At the end of the study (e.g., after 21-28 days or when tumors reach a maximum size), euthanize the mice.

    • Collect blood for complete blood count (CBC) and serum chemistry analysis (including liver and kidney function markers).

    • Harvest tumors and major organs (liver, kidneys, spleen, etc.) for histopathological examination.

    • Tumor and plasma samples can also be collected for pharmacodynamic analysis (e.g., measuring SAM and SDMA levels).[7]

Visualizations

MAT2A_Signaling_Pathway cluster_methionine_cycle Methionine Cycle cluster_downstream_effects Downstream Cellular Processes Methionine Methionine MAT2A MAT2A Methionine->MAT2A Substrate SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) Methyltransferases Methyltransferases SAM->Methyltransferases Co-substrate SAH S-Adenosylhomocysteine (SAH) Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine MAT2A->SAM Product MAT2A_Inhibitor MAT2A Inhibitor MAT2A_Inhibitor->MAT2A Methyltransferases->SAH DNA_Methylation DNA Methylation Methyltransferases->DNA_Methylation RNA_Methylation RNA Methylation Methyltransferases->RNA_Methylation Protein_Methylation Protein Methylation Methyltransferases->Protein_Methylation Cell_Growth Cancer Cell Growth and Proliferation DNA_Methylation->Cell_Growth RNA_Methylation->Cell_Growth Protein_Methylation->Cell_Growth

Caption: The MAT2A signaling pathway and its inhibition.

Experimental_Workflow start Start: Animal Acclimation tumor_implantation Tumor Cell Implantation (Subcutaneous) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Daily Dosing with MAT2A Inhibitor or Vehicle randomization->treatment monitoring Monitor Body Weight, Tumor Volume, Clinical Signs treatment->monitoring Daily monitoring->treatment endpoint End of Study: Euthanasia monitoring->endpoint sample_collection Sample Collection: Blood, Tumor, Organs endpoint->sample_collection analysis Analysis: - Histopathology - Blood Chemistry - Pharmacodynamics sample_collection->analysis

Caption: General workflow for an in vivo toxicity study.

References

Validation & Comparative

A Comparative Analysis of MAT2A Inhibitors: AG-270 vs. SCR-7952

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the inhibition of methionine adenosyltransferase 2A (MAT2A) has emerged as a promising strategy, particularly for tumors with methylthioadenosine phosphorylase (MTAP) deletion. This guide provides a detailed comparison of two notable MAT2A inhibitors: AG-270 (fidasidenib), a first-in-class inhibitor that has entered clinical trials, and SCR-7952, a novel preclinical inhibitor demonstrating high potency and selectivity.

Note: The designation "MAT2A inhibitor 2" is not a standardized name for a specific molecule. This guide will focus on SCR-7952 as a comparator to AG-270, due to the availability of direct comparative preclinical data. Mention will also be made of IDE397, another clinically advanced MAT2A inhibitor, to provide a broader context.

Mechanism of Action and Therapeutic Rationale

MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of histones, DNA, RNA, and other proteins.[1][2] These methylation events play a critical role in regulating gene expression and other cellular processes.[2]

In cancers with MTAP deletion, which occurs in approximately 15% of all human cancers, the accumulation of methylthioadenosine (MTA) leads to partial inhibition of the protein arginine methyltransferase 5 (PRMT5).[3] This creates a dependency on MAT2A for the production of SAM to maintain essential PRMT5 activity.[3] By inhibiting MAT2A and further reducing SAM levels, these inhibitors can selectively induce cell death in MTAP-deleted cancer cells, a concept known as synthetic lethality.[3]

Comparative Efficacy: Preclinical Data

Preclinical studies have provided a basis for comparing the efficacy of AG-270 and SCR-7952. The data consistently suggests that SCR-7952 exhibits greater potency in enzymatic and cellular assays, as well as in vivo tumor models.

In Vitro Potency and Selectivity

Biochemical and cellular assays demonstrate the superior potency of SCR-7952 in inhibiting MAT2A and its downstream effects.

ParameterAG-270SCR-7952Reference
MAT2A Enzymatic Inhibition (IC50) 68 nM - 68.3 nM18.7 nM - 21 nM[1][4]
Cellular SAM Production Inhibition (IC50 in HCT116 MTAP-/- cells) 6 nM2 nM[4]
Cell Proliferation Inhibition (IC50 in HCT116 MTAP-/- cells) 300 nM53 nM[4]
Selectivity (IC50 HCT116 WT / IC50 HCT116 MTAP-/-) ~4-fold>20-fold[4]
In Vivo Anti-Tumor Activity

Head-to-head studies in xenograft models have shown that SCR-7952 achieves greater tumor growth inhibition at significantly lower doses compared to AG-270.

Animal ModelTreatmentTumor Growth Inhibition (TGI)Reference
HCT116 MTAP-/- Xenograft AG-270 (200 mg/kg, QD)52.0% - 56%[1][4]
HCT116 MTAP-/- Xenograft SCR-7952 (1 mg/kg, QD)72%[4]
HCT116 MTAP-/- Xenograft SCR-7952 (3 mg/kg, QD)82.9%[1]

Clinical Development and Safety Profile

AG-270 (Fidasidenib)

AG-270 was the first MAT2A inhibitor to enter clinical trials.[5] A phase I study in patients with advanced solid tumors or lymphoma with MTAP deletion demonstrated a manageable safety profile and preliminary signs of clinical activity.[6] Common treatment-related adverse events included reversible increases in liver function tests, thrombocytopenia, anemia, and fatigue.[5] One of the dose-limiting toxicities observed with AG-270 was an increase in bilirubin levels, attributed to the inhibition of the UGT1A1 enzyme.[4]

SCR-7952

As a preclinical candidate, the clinical safety profile of SCR-7952 is yet to be determined. However, preclinical studies suggest a potential advantage over AG-270 in terms of safety. SCR-7952 did not cause an elevation of bilirubin in animal models, suggesting it may not inhibit UGT1A1.[4][7]

IDE397

IDE397 is another MAT2A inhibitor in clinical development. Phase 1/2 trial data has shown promising clinical efficacy in patients with MTAP-deleted non-small cell lung cancer (NSCLC) and urothelial cancer.[8][9] The reported adverse event profile for IDE397 has been favorable, with no drug-related serious adverse events leading to discontinuation at the expansion dose.[9][10]

Experimental Protocols

MAT2A Enzymatic Assay

The inhibitory activity of the compounds on the MAT2A enzyme is typically determined using a biochemical assay. Recombinant human MAT2A protein is incubated with the inhibitor at various concentrations in the presence of the substrates L-methionine and ATP. The production of SAM is then measured, often using a luminescence-based assay that detects the remaining ATP in the reaction. The IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in SAM production.[1]

Cellular SAM and Proliferation Assays

To assess the effect of the inhibitors on cancer cells, isogenic HCT116 cell lines (wild-type and MTAP-/-) are commonly used.

  • Cellular SAM Levels: Cells are treated with the inhibitor for a specific period (e.g., 72 hours). Intracellular SAM levels are then extracted and quantified using methods like liquid chromatography-mass spectrometry (LC-MS). The IC50 is the inhibitor concentration that reduces cellular SAM levels by 50%.[4]

  • Cell Proliferation: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations. Cell viability is assessed after a set incubation period (e.g., 5-7 days) using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of cell number. The IC50 for cell proliferation is the concentration that inhibits cell growth by 50%.[4]

In Vivo Xenograft Studies

The anti-tumor efficacy of MAT2A inhibitors is evaluated in vivo using xenograft models.

  • Model: Immunocompromised mice are subcutaneously implanted with human cancer cells, such as HCT116 MTAP-/- cells.

  • Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The inhibitors are administered orally, typically once daily (QD).

  • Efficacy Measurement: Tumor volume and body weight are measured regularly throughout the study. The tumor growth inhibition (TGI) is calculated at the end of the study as the percentage difference in the mean tumor volume between the treated and vehicle control groups.[1][4]

Visualizing the Pathway and Workflow

MAT2A_Signaling_Pathway cluster_cell Cell cluster_inhibition Therapeutic Inhibition Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) MAT2A->SAM Methyltransferases Methyltransferases (e.g., PRMT5) SAM->Methyltransferases Methylated_Substrates Methylated Substrates (Histones, DNA, RNA, etc.) Methyltransferases->Methylated_Substrates SAH S-Adenosylhomocysteine (SAH) Methyltransferases->SAH Gene_Expression Altered Gene Expression & Cellular Processes Methylated_Substrates->Gene_Expression AG_270 AG-270 AG_270->MAT2A Inhibits SCR_7952 SCR-7952 SCR_7952->MAT2A Inhibits

Caption: The MAT2A signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (MAT2A Enzyme Inhibition) Cellular_Assays Cellular Assays (SAM Levels & Proliferation) Biochemical_Assay->Cellular_Assays Selectivity_Assay Selectivity Profiling (MTAP-/- vs. WT cells) Cellular_Assays->Selectivity_Assay Xenograft_Model Xenograft Model Establishment (e.g., HCT116 MTAP-/-) Selectivity_Assay->Xenograft_Model Inhibitor_Treatment Inhibitor Administration (Oral, QD) Xenograft_Model->Inhibitor_Treatment Efficacy_Assessment Efficacy Assessment (Tumor Growth Inhibition) Inhibitor_Treatment->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (Body Weight, Clinical Signs) Inhibitor_Treatment->Toxicity_Assessment

Caption: General experimental workflow for evaluating MAT2A inhibitors.

References

Combination Therapy of MAT2A and PRMT5 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic lethal relationship between methionine adenosyltransferase 2A (MAT2A) and protein arginine methyltransferase 5 (PRMT5) in the context of methylthioadenosine phosphorylase (MTAP)-deleted cancers represents a promising frontier in precision oncology. This guide provides a comprehensive comparison of the performance of combination therapies involving MAT2A and PRMT5 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.

Mechanism of Action: A Synergistic Attack on Cancer Metabolism

In approximately 15% of all human cancers, the MTAP gene is homozygously deleted along with the neighboring tumor suppressor gene CDKN2A. This genetic alteration creates a unique metabolic vulnerability. The absence of the MTAP enzyme leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA).[1][2] MTA is a potent endogenous inhibitor of PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, thereby regulating crucial cellular processes, including mRNA splicing.[3][4]

While MTA accumulation partially inhibits PRMT5, cancer cells can often adapt. This is where the combination therapy demonstrates its power. MAT2A is the primary enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor and a necessary co-factor for PRMT5.[1][2] By inhibiting MAT2A, the intracellular concentration of SAM is reduced, further crippling the already partially inhibited PRMT5. This dual inhibition leads to a profound and selective anti-tumor effect in MTAP-deleted cancer cells, a concept known as synthetic lethality.[1]

Below is a diagram illustrating this key signaling pathway.

cluster_0 Methionine Cycle cluster_1 Polyamine Synthesis & Methionine Salvage cluster_2 PRMT5 Activity Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) MAT2A->SAM Catalyzes Methylation Protein Methylation SAM->Methylation Methyl Donor PRMT5 PRMT5 SAM->PRMT5 Co-factor SAH S-Adenosylhomocysteine (SAH) Methylation->SAH SAM_polyamine SAM Polyamines Polyamines SAM_polyamine->Polyamines Decarboxylated SAM MTA 5'-Methylthioadenosine (MTA) Polyamines->MTA Byproduct MTAP MTAP MTA->MTAP MTA->PRMT5 Inhibits Methionine_salvage Methionine MTAP->Methionine_salvage Salvages SDMA Symmetric Dimethylarginine (SDMA) PRMT5->SDMA Catalyzes Splicing mRNA Splicing SDMA->Splicing Regulates MAT2A_Inhibitor MAT2A Inhibitor (e.g., IDE397) MAT2A_Inhibitor->MAT2A PRMT5_Inhibitor PRMT5 Inhibitor (MTA-cooperative) PRMT5_Inhibitor->PRMT5 MTAP_Deletion MTAP Deletion MTAP_Deletion->MTAP Loss of function G cluster_setup Plate Setup cluster_treatment Drug Treatment cluster_readout Viability Measurement A Seed MTAP-deleted cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of MAT2A and PRMT5 inhibitors B->C D Treat cells with single agents and in combination matrix C->D E Incubate for 72-120 hours D->E F Equilibrate plate and CellTiter-Glo® reagent to room temperature E->F G Add CellTiter-Glo® reagent to each well F->G H Mix on an orbital shaker for 2 minutes G->H I Incubate at room temperature for 10 minutes H->I J Measure luminescence with a plate reader I->J G cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection A Treat cells with inhibitors B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane with 5% non-fat milk or BSA D->E F Incubate with primary anti-SDMA antibody E->F G Wash and incubate with HRP-conjugated secondary antibody F->G H Detect signal using an enhanced chemiluminescence (ECL) substrate G->H

References

Validating the Synthetic Lethal Interaction of MAT2A Inhibitors in Novel Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic lethal relationship between methionine adenosyltransferase 2A (MAT2A) and methylthioadenosine phosphorylase (MTAP) represents a promising therapeutic avenue for a significant subset of cancers. Approximately 15% of all human cancers exhibit a deletion of the MTAP gene, rendering them exquisitely sensitive to the inhibition of MAT2A. This guide provides a comparative analysis of emerging MAT2A inhibitors, summarizing their performance in new cell lines and detailing the experimental protocols required to validate this synthetic lethal interaction.

Mechanism of Action: The MAT2A-PRMT5 Axis in MTAP-Deleted Cancers

MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. In cancer cells with homozygous deletion of MTAP, the metabolite methylthioadenosine (MTA) accumulates. MTA is a potent endogenous inhibitor of the protein arginine methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 makes these cells highly dependent on a steady supply of SAM for residual PRMT5 activity, which is crucial for vital cellular processes such as mRNA splicing.

Inhibition of MAT2A in MTAP-deleted cells leads to a critical reduction in SAM levels. This further cripples PRMT5 activity, leading to catastrophic splicing defects, DNA damage, and ultimately, selective cancer cell death. This targeted approach spares normal, MTAP-proficient cells, highlighting the therapeutic potential of MAT2A inhibitors.

MAT2A_Pathway MAT2A-PRMT5 Signaling Pathway in MTAP-Deleted Cancer cluster_normal_cell Normal Cell (MTAP+/+) cluster_mtap_deleted_cell Cancer Cell (MTAP-/-) Met_N Methionine MAT2A_N MAT2A Met_N->MAT2A_N SAM_N SAM MAT2A_N->SAM_N PRMT5_N PRMT5 SAM_N->PRMT5_N Substrate Splicing_N mRNA Splicing PRMT5_N->Splicing_N Survival_N Cell Survival Splicing_N->Survival_N Met_C Methionine MAT2A_C MAT2A Met_C->MAT2A_C SAM_C SAM MAT2A_C->SAM_C PRMT5_C PRMT5 SAM_C->PRMT5_C Substrate Splicing_C Defective Splicing PRMT5_C->Splicing_C MTA MTA MTA->PRMT5_C Inhibits Apoptosis Apoptosis Splicing_C->Apoptosis MAT2A_Inhibitor MAT2A Inhibitor MAT2A_Inhibitor->MAT2A_C Inhibits

Caption: The MAT2A-PRMT5 signaling pathway in normal versus MTAP-deleted cancer cells.

Comparative Performance of MAT2A Inhibitors

Several MAT2A inhibitors are currently in preclinical and clinical development. Below is a summary of their in vitro performance in various MTAP-deleted cancer cell lines.

InhibitorCell LineCancer TypeIC50 (nM)Reference
AG-270 HCT116 MTAP-/-Colorectal Cancer300[1]
KP-4Pancreatic Cancer-[2]
LU99Non-Small Cell Lung Cancer-[2]
IDE397 HCT116 MTAP-/-Colorectal Cancer-[3]
NCI-H838Non-Small Cell Lung Cancer-[3]
LXFA 737Non-Small Cell Lung Cancer-[3]
HM100760 HCT116 MTAP-nullColorectal Cancer-[2]
KP-4Pancreatic Cancer-[2]
LU99Non-Small Cell Lung Cancer-[2]
SCR-7952 HCT116 MTAP-/-Colorectal Cancer53[1]
PF-9366 H520Lung Carcinoma1200 (SAM synthesis inhibition)[4]
Huh-7Hepatocellular Carcinoma255 (SAM synthesis inhibition)[4]

Note: IC50 values can vary depending on the assay conditions and the specific endpoint measured (e.g., cell proliferation vs. SAM synthesis inhibition). Direct comparison should be made with caution.

In Vivo Efficacy of MAT2A Inhibitors

The anti-tumor activity of these inhibitors has also been evaluated in xenograft models.

InhibitorXenograft ModelCancer TypeDosingTumor Growth Inhibition (TGI)Reference
AG-270 HCT-116 MTAP-/-Colorectal Cancer200 mg/kg, QD56%[1]
IDE397 NSCLC PDX model LXFA 737Non-Small Cell Lung Cancer10 mg/kg, QDTumor Regressions[3]
NCI-H838 CDX modelNon-Small Cell Lung Cancer30 mg/kg, QD-[3]
HM100760 HCT116 MTAP-nullColorectal Cancer-Dose-dependent TGI[2]
KP-4Pancreatic Cancer-Dose-dependent TGI[2]
LU99Non-Small Cell Lung Cancer-Dose-dependent TGI[2]
SCR-7952 HCT-116 MTAP-/-Colorectal Cancer1 mg/kg, QD72%[1]

Experimental Protocols for Validation Studies

Validating the synthetic lethal interaction of a novel MAT2A inhibitor requires a series of well-defined in vitro and in vivo experiments.

Experimental_Workflow Experimental Workflow for Validating MAT2A Inhibitors cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Cell_Line_Selection Select MTAP-deleted and proficient cell lines Cell_Proliferation Cell Proliferation Assay (CCK-8) Cell_Line_Selection->Cell_Proliferation Xenograft_Model Establish Xenograft Models Cell_Line_Selection->Xenograft_Model Apoptosis_Assay Apoptosis Assay (TUNEL) Cell_Proliferation->Apoptosis_Assay Western_Blot Western Blot (PRMT5, SDMA) Apoptosis_Assay->Western_Blot SAM_Quantification SAM Level Quantification Western_Blot->SAM_Quantification TGI_Study Tumor Growth Inhibition Study Xenograft_Model->TGI_Study PD_Analysis Pharmacodynamic Analysis TGI_Study->PD_Analysis Toxicity_Study Toxicity Assessment TGI_Study->Toxicity_Study

Caption: A generalized workflow for the preclinical validation of MAT2A inhibitors.

Cell Proliferation Assay (CCK-8)

This assay determines the effect of the MAT2A inhibitor on the viability and proliferation of cancer cells.

Materials:

  • MTAP-deleted and MTAP-proficient cancer cell lines

  • Complete culture medium

  • 96-well plates

  • MAT2A inhibitor stock solution

  • CCK-8 (Cell Counting Kit-8) reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[5]

  • Prepare serial dilutions of the MAT2A inhibitor in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of CCK-8 reagent to each well.[6]

  • Incubate the plate for 1-4 hours at 37°C.[6]

  • Measure the absorbance at 450 nm using a microplate reader.[6]

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (TUNEL)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS (Fixative)

  • 0.25% Triton X-100 in PBS (Permeabilization buffer)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Treat cells with the MAT2A inhibitor at a concentration around the IC50 value for 24-48 hours.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[7]

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 20 minutes at room temperature.[7]

  • Wash the cells with PBS.

  • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[7]

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green or red fluorescence depending on the label used.

Western Blot for PRMT5 and SDMA

This technique is used to assess the downstream effects of MAT2A inhibition on the PRMT5 pathway. A reduction in symmetric dimethylarginine (SDMA) levels is a key indicator of PRMT5 inhibition.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PRMT5, anti-SDMA, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the MAT2A inhibitor for 48-72 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control. A decrease in the SDMA signal relative to the control indicates successful on-target activity of the MAT2A inhibitor.[8]

References

Comparative Analysis of MAT2A Inhibitor Scaffolds for MTAP-Deleted Cancers

Author: BenchChem Technical Support Team. Date: November 2025

Methionine adenosyltransferase 2A (MAT2A) has emerged as a critical synthetic-lethal target in cancers with methylthioadenosine phosphorylase (MTAP) deletion, a common event occurring in approximately 15% of all human cancers. The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the arginine methyltransferase PRMT5. To compensate, these cancer cells become highly dependent on the MAT2A-PRMT5 pathway for survival, creating a therapeutic vulnerability. This guide provides a comparative analysis of prominent MAT2A inhibitor scaffolds developed to exploit this dependency, focusing on their biochemical potency, cellular activity, and pharmacokinetic properties.

The MAT2A-PRMT5 Pathway: A Synthetic Lethal Target

The enzyme MAT2A catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all cellular methylation reactions. In MTAP-deleted cancers, the accumulated MTA competitively inhibits PRMT5, an enzyme that methylates various substrates involved in processes like splicing and cell signaling. To maintain sufficient methylation activity for survival, these cells upregulate the MAT2A-driven SAM production. Inhibition of MAT2A starves the cells of SAM, leading to a synthetic lethal effect in the context of MTAP deletion.

MAT2A_Pathway cluster_MTAP_deleted_cell MTAP-Deleted Cancer Cell MAT2A MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM PRMT5 PRMT5 SAM->PRMT5 Methyl Donor Methylation Substrate Methylation (e.g., Histones, Splicing Factors) PRMT5->Methylation Methionine Methionine Methionine->MAT2A ATP MTA MTA MTA->PRMT5 Competitive Inhibition MTAP MTAP (Deleted) MTA->MTAP Inhibitor MAT2A Inhibitor (e.g., AG-270) Inhibitor->MAT2A Inhibition

Caption: The MAT2A-PRMT5 pathway in MTAP-deleted cancers.

Key MAT2A Inhibitor Scaffolds

Several pharmaceutical companies have developed distinct chemical scaffolds targeting MAT2A. This analysis focuses on representative molecules from Agios Pharmaceuticals (now part of Servier), IDEAYA Biosciences, and Tango Therapeutics, for which public data is available.

AG-270 (Voransidenib) and Analogs (Pyrazolopyrimidine Scaffold)

AG-270, developed by Agios Pharmaceuticals, was the first MAT2A inhibitor to enter clinical trials. It is based on a pyrazolo[1,5-a]pyrimidine core. This scaffold demonstrates potent biochemical inhibition of MAT2A and robust activity in cellular models of MTAP-deleted cancers.

IDE397 (Benzimidazole Scaffold)

IDEAYA Biosciences has developed IDE397, a potent and selective MAT2A inhibitor built around a benzimidazole scaffold. This compound has shown significant anti-tumor activity in preclinical models and is currently in clinical development.

TNG011 (Novel Heterocyclic Scaffold)

Tango Therapeutics has also advanced MAT2A inhibitors. While the exact structure of their lead clinical candidate may not be fully public, disclosures point towards novel heterocyclic cores designed for high potency and favorable drug-like properties.

Comparative Performance Data

The following tables summarize the publicly available data for representative MAT2A inhibitors. Direct comparison should be approached with caution as assay conditions can vary between different research groups.

Table 1: Biochemical and Cellular Potency

Compound (Scaffold)MAT2A IC50 (nM)HCT116 (MTAP-/-) IC50 (nM)HCT116 (WT) IC50 (nM)Selectivity Window (WT/MTAP-/-)
AG-270 (Pyrazolopyrimidine)1221>10,000>476x
IDE397 (Benzimidazole)69>10,000>1,111x

Data sourced from publicly available corporate presentations and scientific literature.

Table 2: Pharmacokinetic Properties (Mouse)

CompoundRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)Oral Bioavailability (%)
AG-270 PO10042400~30-50%
IDE397 PO1021570~70-90%

Values are approximate and compiled from various preclinical data sources.

Experimental Methodologies

The data presented is typically generated using a standardized set of preclinical assays designed to evaluate inhibitor potency, selectivity, and drug-like properties.

Biochemical Potency Assay (e.g., ADP-Glo™ Kinase Assay)

The inhibitory activity of compounds against the MAT2A enzyme is commonly measured using a luminescence-based assay like the ADP-Glo™ assay. This method quantifies the amount of ADP produced during the conversion of methionine and ATP to SAM.

assay_workflow cluster_workflow Biochemical IC50 Workflow A 1. Incubate MAT2A Enzyme with Inhibitor B 2. Add Substrates (Methionine, ATP) A->B C 3. Quench Reaction & Add ADP-Glo™ Reagent B->C D 4. Add Kinase Detection Reagent C->D E 5. Measure Luminescence (Signal ∝ ADP) D->E F 6. Calculate IC50 E->F

Caption: A typical workflow for determining MAT2A biochemical potency.

Cellular Proliferation Assay

To determine the effect of inhibitors on cancer cell viability, proliferation assays are conducted. MTAP-deleted and wild-type (WT) cell lines (e.g., HCT116) are treated with a range of inhibitor concentrations for several days (typically 5-10 days). Cell viability is then measured using reagents like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. The IC50 is calculated to determine the concentration required to inhibit cell growth by 50%.

Pharmacokinetic (PK) Studies

PK studies are performed in animal models, most commonly mice or rats, to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME). The compound is administered (e.g., orally or intravenously), and blood samples are collected at various time points. The concentration of the drug in the plasma is then measured using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to determine key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and oral bioavailability.

Logical Framework for MAT2A Inhibition

The therapeutic rationale for MAT2A inhibitors is based on the concept of synthetic lethality, a relationship where a combination of two genetic events (in this case, MTAP deletion and MAT2A inhibition) leads to cell death, while either event alone does not.

logic_diagram MTAP_del MTAP Gene Deletion MTA_acc MTA Accumulation MTAP_del->MTA_acc leads to PRMT5_inhib Partial PRMT5 Inhibition MTA_acc->PRMT5_inhib causes MAT2A_depend Increased Dependency on MAT2A PRMT5_inhib->MAT2A_depend creates SAM_deplete Severe SAM Depletion Cell_death Synthetic Lethal Cell Death MAT2A_depend->Cell_death MAT2A_inhib Pharmacological MAT2A Inhibition MAT2A_inhib->SAM_deplete results in MAT2A_inhib->Cell_death SAM_deplete->Cell_death induces

Caption: The synthetic lethal relationship driving MAT2A inhibitor therapy.

Conclusion

The development of MAT2A inhibitors represents a significant advancement in precision oncology for MTAP-deleted cancers. Scaffolds based on pyrazolopyrimidine (AG-270) and benzimidazole (IDE397) have demonstrated high potency and a large therapeutic window in preclinical models, validating the therapeutic hypothesis. Both compounds have progressed into clinical trials, with IDE397 showing potentially improved pharmacokinetic properties in early studies. The continued exploration of novel heterocyclic scaffolds promises to yield next-generation inhibitors with further optimized efficacy and safety profiles. The data indicates that potent and selective inhibition of MAT2A is a viable and promising strategy for this patient population.

Navigating Resistance: A Comparative Guide to the Cross-Resistance Profiles of MAT2A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to developing effective cancer therapies. This guide provides a comparative analysis of the cross-resistance profiles of different Methionine Adenosyltransferase 2A (MAT2A) inhibitors, a promising class of drugs for cancers with MTAP deletion. We delve into the available experimental data, outline key methodologies for assessing resistance, and visualize the underlying biological pathways.

Introduction to MAT2A Inhibition and Resistance

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. In cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, tumor cells become exquisitely dependent on MAT2A for survival. This synthetic lethal relationship has spurred the development of several MAT2A inhibitors. However, as with many targeted therapies, the emergence of drug resistance poses a significant clinical challenge.

A primary mechanism of acquired resistance to MAT2A inhibitors is the upregulation of MAT2A expression itself. This compensatory mechanism allows cancer cells to overcome the inhibitory effect of the drug and maintain sufficient SAM levels for their proliferative needs. Understanding whether resistance to one MAT2A inhibitor confers resistance to others—a phenomenon known as cross-resistance—is crucial for designing effective second-line treatment strategies and combination therapies.

This guide summarizes the current knowledge on the cross-resistance profiles of prominent MAT2A inhibitors, presents available quantitative data, and provides standardized protocols for investigating these resistance patterns in a laboratory setting.

Comparative Efficacy of MAT2A Inhibitors

While direct head-to-head studies on cross-resistance between different MAT2A inhibitors in resistant cell lines are limited in the public domain, we can compare their intrinsic potency in various cancer cell lines. This data provides a baseline for understanding their therapeutic potential.

InhibitorCell LineMTAP StatusIC50 (nM)Reference
AG-270 HCT116MTAP-/-34.4[1]
HCT116MTAP+/+487.7[1]
NCI-H838MTAP-deleted-[1]
MIA PaCa-2MTAP-deleted-[1]
A549MTAP-deleted-[1]
PF-9366 Huh-7-10,000[1]
SCR-7952 HCT116MTAP-/-34.4[1]
HCT116MTAP+/+487.7[1]
IDE397 HCT116MTAP-/-Potent Inhibition[2]
HCT116MTAP+/+Less Potent[2]

Note: The table above showcases the potency of different MAT2A inhibitors. A direct comparison of cross-resistance would require generating cell lines resistant to one inhibitor and testing the efficacy of the others, for which public data is scarce. The upregulation of MAT2A expression has been observed after treatment with both PF-9366 and AG-270, suggesting a potential for cross-resistance among inhibitors that share a similar mechanism of action.[1]

Signaling Pathways and Mechanisms of Action

MAT2A inhibitors exert their anti-cancer effects by depleting the intracellular pool of SAM. This has profound downstream consequences, most notably the inhibition of Protein Arginine Methyltransferase 5 (PRMT5). In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA) already partially inhibits PRMT5, making the enzyme even more vulnerable to the reduction in its co-substrate, SAM.

MAT2A_Signaling_Pathway cluster_0 Methionine Cycle cluster_1 MTAP-Deleted Cancer Cell cluster_2 Therapeutic Intervention Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) MAT2A->SAM Synthesis Methyltransferases Methyltransferases (e.g., PRMT5) SAM->Methyltransferases PRMT5 PRMT5 SAM->PRMT5 Co-substrate SAH S-Adenosylhomocysteine (SAH) Methyltransferases->SAH Methylated_Substrates Methylated Substrates Methyltransferases->Methylated_Substrates Methylation MTAP_del MTAP Deletion MTA Methylthioadenosine (MTA) MTAP_del->MTA Accumulation MTA->PRMT5 Partial Inhibition Splicing_DNA_Repair mRNA Splicing & DNA Damage Repair PRMT5->Splicing_DNA_Repair Regulation MAT2A_Inhibitor MAT2A Inhibitor (e.g., AG-270, IDE397) MAT2A_Inhibitor->MAT2A Inhibition Cell_Growth Tumor Cell Growth Splicing_DNA_Repair->Cell_Growth Inhibition

Caption: MAT2A signaling pathway and the impact of its inhibition in MTAP-deleted cancers.

Experimental Protocols

To facilitate further research into the cross-resistance profiles of MAT2A inhibitors, we provide detailed methodologies for key experiments.

Generation of MAT2A Inhibitor-Resistant Cancer Cell Lines

Objective: To develop cancer cell lines with acquired resistance to a specific MAT2A inhibitor.

Materials:

  • Parental cancer cell line of interest (e.g., HCT116 MTAP-/-)

  • Complete cell culture medium

  • MAT2A inhibitor of choice (e.g., AG-270)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol:

  • Determine the initial IC50: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC50) of the MAT2A inhibitor using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial drug exposure: Seed the parental cells at a low density and treat them with the MAT2A inhibitor at a concentration equal to the IC50.

  • Dose escalation: Once the cells have recovered and resumed proliferation, passage them and increase the concentration of the MAT2A inhibitor by 1.5- to 2-fold.

  • Iterative selection: Repeat the process of drug treatment and dose escalation for several months. The surviving cell populations are those that have developed resistance.

  • Confirmation of resistance: Periodically, perform cell viability assays to determine the IC50 of the resistant cell population. A significant increase in the IC50 value (typically >10-fold) compared to the parental cell line confirms the resistant phenotype.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at different passage numbers for future experiments.

Assessment of Cross-Resistance Profile

Objective: To determine if a cell line resistant to one MAT2A inhibitor exhibits resistance to other MAT2A inhibitors.

Materials:

  • Parental and MAT2A inhibitor-resistant cell lines

  • A panel of different MAT2A inhibitors (e.g., AG-270, IDE397, PF-9366, SCR-7952)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Protocol:

  • Cell seeding: Seed both the parental and the resistant cell lines into 96-well plates at an appropriate density.

  • Drug treatment: Treat the cells with a serial dilution of each MAT2A inhibitor from the panel. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • Viability assessment: Perform the cell viability assay according to the manufacturer's instructions and measure the output using a plate reader.

  • Data analysis: Calculate the IC50 values for each inhibitor in both the parental and resistant cell lines.

  • Cross-resistance determination: Compare the fold-change in IC50 for each inhibitor in the resistant cell line relative to the parental line. A significant increase in the IC50 for a particular inhibitor indicates cross-resistance.

Cross_Resistance_Workflow start Start parental_cells Parental Cancer Cell Line start->parental_cells generate_resistant Generate Resistant Cell Line (Dose Escalation with Inhibitor A) parental_cells->generate_resistant ic50_parental Determine IC50 of Inhibitors A, B, C... in Parental Cells parental_cells->ic50_parental resistant_cells Inhibitor A-Resistant Cell Line generate_resistant->resistant_cells ic50_resistant Determine IC50 of Inhibitors A, B, C... in Resistant Cells resistant_cells->ic50_resistant compare Compare IC50 Values (Resistant vs. Parental) ic50_parental->compare ic50_resistant->compare analyze Analyze Cross-Resistance Profile compare->analyze end End analyze->end

Caption: Experimental workflow for determining the cross-resistance profile of MAT2A inhibitors.

Conclusion and Future Directions

The development of MAT2A inhibitors represents a significant advancement in precision oncology for MTAP-deleted cancers. While acquired resistance through MAT2A upregulation is a known challenge, the extent of cross-resistance between different inhibitors remains an area requiring more intensive investigation. The methodologies outlined in this guide provide a framework for researchers to systematically evaluate these cross-resistance profiles.

Future studies should focus on generating and characterizing cell lines with acquired resistance to various MAT2A inhibitors and performing comprehensive cross-resistance profiling. Furthermore, elucidating the molecular mechanisms underlying resistance, beyond simple MAT2A upregulation, will be crucial for the development of next-generation MAT2A inhibitors and rational combination strategies to overcome resistance and improve patient outcomes. The synergistic effects observed with taxanes and PRMT5 inhibitors offer promising avenues for such combination therapies.[3][4]

References

Assessing the Impact of MAT2A Inhibitors on the Tumor Microenvironment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy. Its complex and dynamic nature, characterized by a variety of immune cells, stromal cells, and extracellular matrix components, can foster tumor growth and shield it from therapeutic intervention. A promising strategy to overcome this challenge lies in targeting the metabolic vulnerabilities of cancer cells, which can, in turn, remodel the TME and render it more susceptible to anti-cancer treatments. One such target is methionine adenosyltransferase 2A (MAT2A), an enzyme crucial for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor essential for cellular processes frequently dysregulated in cancer.

This guide provides a comparative analysis of the impact of various MAT2A inhibitors on the TME, with a focus on their potential to modulate immune responses. We present a synthesis of preclinical and clinical data for prominent MAT2A inhibitors, detail relevant experimental protocols for assessing TME alterations, and visualize key pathways and experimental workflows.

Comparative Analysis of MAT2A Inhibitors

The development of MAT2A inhibitors is largely centered on their synthetic lethal relationship with methylthioadenosine phosphorylase (MTAP)-deficient cancers, which constitute approximately 15% of all human cancers.[1][2] The absence of MTAP leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of protein arginine methyltransferase 5 (PRMT5). This sensitizes cancer cells to the reduction of SAM levels induced by MAT2A inhibitors, leading to enhanced PRMT5 inhibition and selective cancer cell death.[1][2]

Here, we compare the preclinical and clinical findings for several key MAT2A inhibitors: AG-270, IDE397, SCR-7952, and PF-9366.

InhibitorTarget Potency (IC50)Cellular SAM Reduction (IC50)Anti-proliferative Activity (IC50) in MTAP-/- cellsKey Comparative Notes
SCR-7952 21 nM (biochemical assay)[3]1.9 nM (HCT116 MTAP-/-)[1]34.4 nM (HCT116 MTAP-/-)[1]More potent than AG-270 in biochemical and cellular assays.[1] Did not elevate bilirubin levels in preclinical studies, unlike AG-270.[1]
AG-270 68 nM (biochemical assay)[3]5.8 nM (HCT116 MTAP-/-)[1]300.4 nM (HCT116 MTAP-/-)[1]First-in-class oral inhibitor.[4][5] Showed modest anti-tumor activity in a phase I trial.[4]
IDE397 ~10 nM (biochemical assay)[1]Not explicitly stated~20 nM (MTAP-/- cancer cells)[1]Encouraging clinical activity in Phase 2 trials for urothelial and non-small cell lung cancer.[6]
PF-9366 420 nM (biochemical assay)[6]255 nM (Huh-7 cells)[7]10 µM (Huh-7 cells)[1]First commercial MAT2A inhibitor, but with lower potency and inadequate anti-proliferative effects in some models.[1][6]

Impact on the Tumor Microenvironment

Emerging evidence suggests that targeting MAT2A can favorably modulate the TME, transforming it from an immunosuppressive to an immune-active state. This is a critical aspect of their therapeutic potential, especially in combination with immunotherapies.

TME ComponentImpact of MAT2A InhibitionSupporting Evidence
T-Cell Exhaustion Reduced T-cell exhaustion. CRISPR-Cas9 mediated deletion of MAT2A in a hepatocellular carcinoma model led to a significant depletion of CD8+ T cells expressing exhaustion markers such as TIM3, LAG3, and TIGIT.[8][9]
T-Cell Infiltration Increased infiltration of CD8+ T cells. In an osteosarcoma model, the MAT2A inhibitor SCR6639 increased the infiltration of CD8A+ T cells into the tumor.[10] This is significant as MTAP-deleted tumors are often characterized as "cold" tumors with low immune cell infiltration.[11]
Immune Checkpoint Expression Upregulation of PD-L1. Methionine restriction or MAT2A inhibition was shown to upregulate the expression of PD-L1 on osteosarcoma cells, potentially enhancing the efficacy of immune checkpoint inhibitors.[10]
Macrophage Polarization Modulation of M2-phenotype. MAT2A inhibition has been shown to modulate the M2-phenotype of monocytes, which are precursors to tumor-associated macrophages (TAMs).[12][13] M2-like TAMs are typically associated with immunosuppression.
Synergy with Immunotherapy Enhanced efficacy of immune checkpoint inhibitors. Preclinical studies have demonstrated that MAT2A inhibitors can sensitize cancer cells to immune checkpoint inhibitors.[14] The combination of methionine restriction (mimicking MAT2A inhibition) with immune checkpoint blockade was more effective at reducing tumor size than checkpoint inhibition alone in a colorectal cancer model.[15]

Experimental Protocols

To aid researchers in assessing the impact of MAT2A inhibitors on the TME, we provide the following detailed experimental protocols.

Protocol 1: Flow Cytometry for Immune Cell Profiling in Tumor Tissue

This protocol is adapted from methodologies used for analyzing tumor-infiltrating lymphocytes (TILs).[16][17]

1. Single-Cell Suspension Preparation:

  • Excise fresh tumor tissue and place it in ice-cold RPMI-1640 medium.

  • Mince the tissue into small pieces (1-2 mm³) using a sterile scalpel.

  • Transfer the minced tissue to a digestion buffer containing collagenase type IV (1 mg/mL) and DNase I (100 U/mL) in RPMI-1640.

  • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Neutralize the enzymatic digestion with RPMI-1640 containing 10% fetal bovine serum (FBS).

  • Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps.

  • Centrifuge the cells, wash with PBS, and resuspend in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

2. Staining:

  • Count the cells and adjust the concentration to 1x10^6 cells per 100 µL.

  • Block Fc receptors with an anti-CD16/32 antibody for 10 minutes on ice.

  • Add a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, PD-1, TIM-3, LAG-3) and incubate for 30 minutes on ice in the dark.

  • For intracellular staining (e.g., FoxP3 for regulatory T cells), fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions, followed by incubation with the intracellular antibody.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer for analysis.

3. Data Acquisition and Analysis:

  • Acquire data on a flow cytometer.

  • Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ leukocytes. From the CD45+ population, further gate on specific immune cell subsets (e.g., CD3+ T cells, CD8+ cytotoxic T cells) and analyze the expression of exhaustion markers.

Protocol 2: Multiplex Immunofluorescence for Spatial Analysis of the TME

This protocol is based on established methods for multiplex immunofluorescence (mIF) to visualize the spatial distribution of immune cells within the tumor.[18][19]

1. Tissue Preparation:

  • Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick) mounted on charged slides.

  • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA buffer pH 9.0) in a pressure cooker or water bath.

2. Sequential Staining and Signal Amplification:

  • Block endogenous peroxidases with 3% hydrogen peroxide.

  • Block non-specific antibody binding with a protein block solution.

  • Cycle 1:

    • Incubate with the first primary antibody (e.g., anti-CD8) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Apply a tyramide signal amplification (TSA) reagent conjugated to a specific fluorophore (e.g., Opal 520).

    • Perform antibody stripping by another round of HIER to remove the primary and secondary antibodies while leaving the fluorophore covalently bound.

  • Repeat Cycles: Repeat the blocking, primary antibody, secondary antibody, and TSA steps for each subsequent marker (e.g., anti-PD-1 with Opal 570, anti-TIM-3 with Opal 620, etc.), using a different fluorophore for each.

  • After the final cycle, counterstain the nuclei with DAPI.

3. Imaging and Analysis:

  • Scan the slides using a multispectral imaging system (e.g., Akoya Vectra Polaris).

  • Perform spectral unmixing to separate the signals from each fluorophore.

  • Use image analysis software (e.g., inForm, Halo) to phenotype cells based on their marker expression and perform spatial analysis, such as quantifying cell densities in different tumor regions and analyzing nearest-neighbor relationships between different cell types.

Visualizations

Signaling Pathway: MAT2A Inhibition and T-Cell Function

MAT2A_Inhibition_TME cluster_tumor Tumor Cell (MTAP-deleted) cluster_tme Tumor Microenvironment MAT2A MAT2A SAM SAM MAT2A->SAM produces MAT2A->SAM PRMT5 PRMT5 SAM->PRMT5 activates SAM->PRMT5 MTA MTA MTA->PRMT5 partially inhibits MAT2A_Inhibitor MAT2A Inhibitor MAT2A_Inhibitor->MAT2A inhibits Active_T_Cell Active T Cell MAT2A_Inhibitor->Active_T_Cell promotes CD8_T_Cell CD8+ T Cell Exhausted_T_Cell Exhausted T Cell (TIM3+, LAG3+, TIGIT+) CD8_T_Cell->Exhausted_T_Cell becomes Exhausted_T_Cell->Active_T_Cell reverses

Caption: MAT2A inhibition reduces SAM, enhancing PRMT5 inhibition in MTAP-deleted tumors and potentially reversing T-cell exhaustion.

Experimental Workflow: Multiplex Immunofluorescence Analysis

mIF_Workflow Start Start: FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization HIER Antigen Retrieval (HIER) Deparaffinization->HIER Blocking Blocking HIER->Blocking Primary_Ab_1 Primary Antibody 1 (e.g., CD8) Blocking->Primary_Ab_1 Secondary_HRP HRP-conjugated Secondary Antibody Primary_Ab_1->Secondary_HRP TSA_1 Tyramide Signal Amplification 1 (Fluorophore A) Secondary_HRP->TSA_1 TSA_2 Tyramide Signal Amplification 2 (Fluorophore B) Stripping_1 Antibody Stripping (HIER) TSA_1->Stripping_1 Primary_Ab_2 Primary Antibody 2 (e.g., PD-1) Stripping_1->Primary_Ab_2 Repeat Cycle DAPI DAPI Staining Stripping_1->DAPI Stripping_2 ... Imaging Multispectral Imaging DAPI->Imaging Analysis Image Analysis: Phenotyping & Spatial Relationships Imaging->Analysis

Caption: Workflow for multiplex immunofluorescence staining to analyze the tumor microenvironment.

References

A Comparative Guide to Next-Generation MAT2A Inhibitors: Featuring SCR-7952

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a next-generation MAT2A inhibitor, SCR-7952, with the first-in-class inhibitor, AG-270. The information presented is intended to support research and development efforts in the field of precision oncology, specifically for cancers harboring MTAP deletions.

Introduction to MAT2A Inhibition

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular processes, including DNA, RNA, and protein methylation.[1] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, there is a synthetic lethal relationship with the inhibition of MAT2A.[2][3][4][5] MTAP deletion leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the function of protein arginine methyltransferase 5 (PRMT5).[6] By further reducing SAM levels through MAT2A inhibition, the activity of PRMT5 is significantly hampered, leading to selective cancer cell death.[6]

This guide focuses on SCR-7952, a novel, potent, and highly selective MAT2A inhibitor, and compares its performance against AG-270, the first MAT2A inhibitor to enter clinical trials.

Performance Comparison: SCR-7952 vs. AG-270

The following tables summarize the quantitative data comparing the efficacy and selectivity of SCR-7952 and AG-270 from preclinical studies.

Table 1: In Vitro Potency and Selectivity

ParameterSCR-7952AG-270Reference
MAT2A Enzyme Inhibition IC50 21 nM68 nM[3][4]
Cellular SAM Production IC50 (HCT116 MTAP-/-) 2 nM6 nM[3][4]
Cell Proliferation IC50 (HCT116 MTAP-/-) 53 nM300 nM[3][4]
Cell Proliferation Selectivity (HCT116 WT vs. MTAP-/-) >20-fold4-fold[3][4]

Table 2: In Vivo Efficacy

ParameterSCR-7952AG-270Reference
Tumor Growth Inhibition (TGI) in HCT-116 MTAP-/- Xenograft Model 72% at 1 mg/kg, QD56% at 200 mg/kg, QD[3][4]

Table 3: Safety Profile

ParameterSCR-7952AG-270Reference
Effect on Bilirubin Levels No significant increase observed in preclinical models.[1][3][4]Known to cause an increase in bilirubin levels, which can be a dose-limiting toxicity.[3][4]

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

MAT2A_Signaling_Pathway cluster_0 Normal Cell (MTAP+/+) cluster_1 Cancer Cell (MTAP-/-) Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP SAM SAM MAT2A->SAM PRMT5 PRMT5 SAM->PRMT5 Protein Methylation Protein Methylation PRMT5->Protein Methylation Normal Cell Function Normal Cell Function Protein Methylation->Normal Cell Function Methionine_c Methionine MAT2A_c MAT2A Methionine_c->MAT2A_c ATP SAM_c SAM MAT2A_c->SAM_c PRMT5_c PRMT5 SAM_c->PRMT5_c Reduced PRMT5 Activity Reduced PRMT5 Activity PRMT5_c->Reduced PRMT5 Activity MTA MTA MTA->PRMT5_c inhibits MTAP_deletion MTAP Deletion MTAP_deletion->MTA accumulation Apoptosis Apoptosis Reduced PRMT5 Activity->Apoptosis SCR_7952 SCR-7952 SCR_7952->MAT2A_c inhibits

Caption: MAT2A Signaling in Normal vs. MTAP-deleted Cancer Cells.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Culture MTAP+/+ and MTAP-/- Cancer Cell Lines Drug_Treatment Treat cells with SCR-7952 and AG-270 at various concentrations Cell_Culture->Drug_Treatment Cell_Viability Assess cell viability (e.g., MTT assay) to determine IC50 Drug_Treatment->Cell_Viability SAM_Measurement Measure intracellular SAM levels (LC-MS) Drug_Treatment->SAM_Measurement Western_Blot Analyze protein expression (e.g., SDMA) by Western Blot Drug_Treatment->Western_Blot In_Vivo_Treatment Administer SCR-7952 and AG-270 to tumor-bearing mice Cell_Viability->In_Vivo_Treatment Inform dose selection Xenograft Establish tumor xenografts in mice using MTAP-/- cancer cells Xenograft->In_Vivo_Treatment Tumor_Measurement Monitor tumor volume and body weight In_Vivo_Treatment->Tumor_Measurement PD_Analysis Analyze pharmacodynamic markers in tumor tissue In_Vivo_Treatment->PD_Analysis

Caption: Workflow for Comparing MAT2A Inhibitors.

Synthetic_Lethality MTAP_Deletion MTAP Gene Deletion Cell_Viability_1 Cell is Viable MTAP_Deletion->Cell_Viability_1 alone Synthetic_Lethality Synthetic Lethality (Cell Death) MTAP_Deletion->Synthetic_Lethality combined with MAT2A_Inhibition MAT2A Inhibition (e.g., SCR-7952) Cell_Viability_2 Cell is Viable MAT2A_Inhibition->Cell_Viability_2 alone MAT2A_Inhibition->Synthetic_Lethality

Caption: The Principle of Synthetic Lethality.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate and compare MAT2A inhibitors.

Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of MAT2A inhibitors on cancer cell proliferation.

Materials:

  • MTAP+/+ and MTAP-/- cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MAT2A inhibitors (SCR-7952, AG-270) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of SCR-7952 and AG-270 in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Symmetric Di-methyl Arginine (SDMA)

This protocol is for assessing the pharmacodynamic effect of MAT2A inhibitors on PRMT5 activity by measuring the levels of SDMA, a product of PRMT5-mediated methylation.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against SDMA

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control.

Measurement of Intracellular S-Adenosylmethionine (SAM) Levels by LC-MS

This protocol outlines the procedure for quantifying the intracellular concentration of SAM following treatment with MAT2A inhibitors.

Materials:

  • Cell pellets from treated and untreated cells

  • Extraction solvent (e.g., 80% methanol)

  • Internal standard (e.g., deuterated SAM)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • SAM standard for calibration curve

Procedure:

  • Metabolite Extraction: Resuspend cell pellets in ice-cold extraction solvent containing the internal standard. Vortex vigorously and incubate on ice for 20 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • LC-MS Analysis: Inject the samples onto the LC-MS system. Separate SAM from other metabolites using a suitable chromatography column and detect it using the mass spectrometer in selected reaction monitoring (SRM) mode.

  • Data Analysis: Generate a standard curve using the SAM standard. Quantify the SAM concentration in the samples by normalizing to the internal standard and comparing to the standard curve.

Biomarkers of Response and Resistance

Biomarker of Response:

  • Homozygous MTAP Deletion: The primary and most well-established biomarker for sensitivity to MAT2A inhibitors is the homozygous deletion of the MTAP gene. This genetic alteration is the basis for the synthetic lethal therapeutic strategy.

Potential Mechanisms of Resistance:

  • Upregulation of MAT2A: Cancer cells may develop resistance by increasing the expression of the MAT2A protein, thereby compensating for the inhibitory effect of the drug.

  • Alterations in Downstream Pathways: Changes in pathways downstream of PRMT5 could potentially lead to resistance. Further research is needed to fully elucidate these mechanisms.

Alternative Therapeutic Strategies

Given the specific patient population for MAT2A inhibitors, other therapeutic approaches for MTAP-deleted cancers are also under investigation.

  • PRMT5 Inhibitors: Directly targeting PRMT5 is another strategy to exploit the MTAP-deletion vulnerability. Combination therapies of MAT2A and PRMT5 inhibitors are being explored to enhance efficacy.

  • Combination with Chemotherapy: Preclinical studies have shown that MAT2A inhibitors can synergize with taxane-based chemotherapies.[7]

Conclusion

SCR-7952 represents a promising next-generation MAT2A inhibitor with superior potency and selectivity compared to the first-in-class inhibitor, AG-270. Its improved safety profile, particularly the lack of bilirubin elevation in preclinical models, suggests a potentially wider therapeutic window. The primary biomarker for response remains the homozygous deletion of the MTAP gene, highlighting the importance of genomic screening in patient selection. Further clinical investigation of SCR-7952 and other next-generation MAT2A inhibitors is warranted to fully assess their therapeutic potential in treating MTAP-deleted cancers.

References

Safety Operating Guide

Proper Disposal of MAT2A Inhibitor 2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of MAT2A Inhibitor 2, a compound used in drug development and scientific research.

Researchers and laboratory personnel must handle the disposal of this compound with care, adhering to institutional and regulatory standards. The following procedures are designed to provide clear, actionable guidance to minimize risks and ensure compliance.

Hazard Profile of MAT2A Inhibitors

Before handling, it is essential to be aware of the potential hazards associated with MAT2A inhibitors. While specific hazard profiles may vary between different inhibitors, a summary of common classifications is provided below. This information is typically found in the Safety Data Sheet (SDS) for the specific compound.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Experimental Protocols for Waste Characterization

The first step in proper disposal is to characterize the waste. The nature of the MAT2A inhibitor waste will depend on its use in experimental protocols. Common forms of waste include:

  • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE), and contaminated lab supplies (e.g., weigh boats, pipette tips).

  • Liquid Waste: Solutions of MAT2A inhibitor in solvents such as dimethyl sulfoxide (DMSO), saline, or cell culture media.

It is crucial to document the composition of all waste streams accurately.

Step-by-Step Disposal Procedures

The following procedures provide a general framework for the disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) office for specific requirements.[1][2]

Step 1: Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves (butyl gloves are recommended when handling DMSO)[3]

  • Lab coat

Step 2: Waste Segregation

Proper segregation of waste is critical to prevent dangerous chemical reactions.[4]

  • Solid Waste:

    • Collect all non-sharps solid waste contaminated with this compound (e.g., gloves, weigh paper, paper towels) in a dedicated, clearly labeled hazardous waste bag or container.

    • Contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container.[5]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a compatible, leak-proof container. Plastic containers are often preferred to glass to minimize the risk of breakage.[2][6]

    • Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be collected separately.[7]

    • If the solvent is DMSO, it can typically be disposed of with other organic solvents.[3] However, if mixed with other reactive materials, consult your EHS office for specific instructions.[3]

Step 3: Waste Container Labeling

Properly label all waste containers. The label should include:[2]

  • The words "Hazardous Waste"

  • The full chemical name of all contents, including solvents and their approximate concentrations. Do not use abbreviations.

  • The date the waste was first added to the container.

  • The name and contact information of the principal investigator.

  • Appropriate hazard pictograms.

Step 4: Storage of Waste

Store waste containers in a designated and secure satellite accumulation area.[6][8]

  • The storage area should be under the direct control of laboratory personnel.[6]

  • Ensure all containers are tightly sealed to prevent spills or evaporation.[4]

  • Use secondary containment (e.g., a spill tray) to capture any potential leaks.[1]

Step 5: Arranging for Disposal

Once a waste container is full, or has been in storage for the maximum allowable time (per institutional guidelines), arrange for its disposal through your institution's EHS office.[1][2] Do not dispose of chemical waste down the drain or in the regular trash.[2][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (PPE, lab supplies) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions in solvents) waste_type->liquid_waste Liquid sharps Contaminated Sharps? solid_waste->sharps segregate Segregate Incompatible Waste Streams liquid_waste->segregate sharps_container Place in Sharps Container sharps->sharps_container Yes solid_container Place in Labeled Hazardous Waste Bag/Container sharps->solid_container No storage Store in Designated Satellite Accumulation Area with Secondary Containment sharps_container->storage solid_container->storage liquid_container Collect in Compatible, Labeled Liquid Waste Container liquid_container->storage segregate->liquid_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Disposal workflow for this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable laboratory environment.

References

Personal protective equipment for handling MAT2A inhibitor 2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MAT2A (Methionine Adenosyltransferase 2A) Inhibitor 2. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for MAT2A Inhibitor 2 is not publicly available, data from a structurally related compound, MAT2A Inhibitor 4, indicates that this class of compounds should be handled with caution. The following recommendations are based on the Globally Harmonized System (GHS) classifications for MAT2A Inhibitor 4 and general best practices for handling potent small molecule inhibitors.[1]

Summary of Potential Hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Hand Protection Chemically resistant gloves (e.g., Nitrile). Double-gloving is recommended.To prevent skin contact and absorption.[1][2]
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.To protect eyes from splashes and aerosols.[1][3]
Skin and Body Protection Laboratory coat with long sleeves. Consider disposable gowns for procedures with a high risk of contamination.To protect skin and personal clothing from contamination.[3][4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for powders.To prevent inhalation of dust or aerosols.[2]

Operational and Handling Protocols

Adherence to standard laboratory safety protocols is essential when working with any chemical inhibitor.[5][6][7]

General Handling:

  • Read and understand all available safety information before use.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[3][5]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Keep containers tightly closed when not in use.

Stock Solution Preparation:

  • Storage: Store the solid compound and stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8][9]

  • Solvents: A common solvent for MAT2A inhibitors is DMSO.[10]

  • Procedure:

    • Ensure all necessary PPE is worn.

    • Perform all weighing and solvent addition steps within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

    • Slowly add the solvent to the vial containing the inhibitor to avoid splashing.

    • Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.[10]

Spill and Disposal Management

Prompt and appropriate action is critical in the event of a spill. A spill kit should be readily available in the laboratory.[2]

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent and nature of the spill. For large or highly hazardous spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.

  • Clean the Area: Clean the spill area from the outside in with an appropriate decontaminating solution.

  • Dispose of Waste: All contaminated materials, including absorbent pads, paper towels, and gloves, must be disposed of as hazardous chemical waste according to institutional guidelines.

Waste Disposal Plan:

  • All waste materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow your institution's specific procedures for the disposal of chemical waste. Do not pour chemical waste down the sink.[5][7]

Visual Workflow for Spill Management

Spill_Management_Workflow Spill Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Minor LargeSpill Large or Hazardous Spill Assess->LargeSpill Major DonPPE Don Appropriate PPE SmallSpill->DonPPE ContactEHS Contact EHS/Emergency Response LargeSpill->ContactEHS Contain Contain Spill (Absorb/Cover) DonPPE->Contain Clean Clean Area (Outside-In) Contain->Clean Dispose Dispose of Contaminated Materials as Hazardous Waste Clean->Dispose Decontaminate Decontaminate & Restock Spill Kit Dispose->Decontaminate

Caption: Logical workflow for managing a chemical spill.

MAT2A Signaling Pathway

MAT2A is a critical enzyme in the methionine cycle, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including histone and DNA methylation.[11][12] Inhibition of MAT2A can disrupt these processes, impacting gene expression and cell proliferation, making it a target in cancer therapy.[12][13]

MAT2A_Signaling_Pathway cluster_cycle Methionine Cycle cluster_inhibition Point of Inhibition cluster_downstream Downstream Effects Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) (Universal Methyl Donor) MAT2A->SAM Methylation_Reactions Methylation Reactions SAM->Methylation_Reactions Provides Methyl Group SAH S-adenosylhomocysteine (SAH) Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation Methylation_Reactions->SAH DNA_Methylation DNA Methylation Methylation_Reactions->DNA_Methylation Histone_Methylation Histone Methylation Methylation_Reactions->Histone_Methylation Protein_Methylation Protein Methylation Methylation_Reactions->Protein_Methylation MAT2A_Inhibitor This compound MAT2A_Inhibitor->MAT2A Inhibits Gene_Expression Altered Gene Expression DNA_Methylation->Gene_Expression Histone_Methylation->Gene_Expression

Caption: The role of MAT2A in the methionine cycle and its inhibition.

References

×

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MAT2A inhibitor 2
Reactant of Route 2
MAT2A inhibitor 2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.